molecular formula C14H11N B188600 2-Phenylindole CAS No. 948-65-2

2-Phenylindole

货号: B188600
CAS 编号: 948-65-2
分子量: 193.24 g/mol
InChI 键: KLLLJCACIRKBDT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Phenylindole is a privileged scaffold in medicinal chemistry, serving as a key precursor for developing novel therapeutic agents. Its core research value lies in its versatile biological activity, particularly in oncology. This compound derivatives function as potent inhibitors of tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics and acting as Vascular Disrupting Agents (VDAs) that target tumor vasculature . Recent studies also highlight its multi-target potential, with designed derivatives simultaneously inhibiting critical cancer-related proteins like CDK2, EGFR, and tubulin, offering a promising strategy to overcome drug resistance . Beyond oncology, the this compound structure is investigated for diagnosing and treating neurodegenerative diseases. Specific derivatives exhibit high binding affinity for Aβ aggregates in the brain, making them candidates for imaging agents in Alzheimer's disease research . The compound's framework is also explored for antibacterial, anti-inflammatory, and central nervous system-related activities . Continuous methodological advancements, such as sustainable ligand-free synthesis using novel nanocatalysts, further enhance the accessibility and application of these compounds in drug discovery . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLLJCACIRKBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63467-59-4 (potassium salt)
Record name alpha-Phenylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8061343
Record name 2-Phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS]
Record name 1H-Indole, 2-phenyl-
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10189
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085424
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

948-65-2
Record name 2-Phenylindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Phenylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole, 2-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENYLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQD44HV3P1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties and Structure of 2-Phenylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of 2-phenylindole. The information presented herein is intended to serve as a foundational resource for professionals engaged in chemical research, drug discovery, and materials science.

Chemical and Physical Properties

This compound is a heterocyclic organic compound that features a phenyl group substituted at the 2-position of an indole (B1671886) ring.[1] It presents as an off-white to yellowish or slightly green crystalline powder.[1][2] This compound is a versatile building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as methanol, dichloromethane (B109758), carbon tetrachloride, and ethanol (B145695).[2][3][4]

Below is a summary of its key quantitative properties:

PropertyValueReference
Molecular Formula C₁₄H₁₁N[1]
Molecular Weight 193.24 g/mol [4]
Melting Point 188-190 °C[2]
Boiling Point 250 °C at 10 mmHg[2]
Water Solubility 0.7 µg/mL[1][4]
pKa 16.80 ± 0.30 (Predicted)[1][2]

Structural Information

The core structure of this compound consists of a fused bicyclic indole system with a phenyl substituent at the second position.[1] This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[5]

IdentifierValueReference
IUPAC Name 2-phenyl-1H-indole[4]
CAS Number 948-65-2[1]
Canonical SMILES C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2[1][4]
InChI InChI=1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H[1][4]
InChIKey KLLLJCACIRKBDT-UHFFFAOYSA-N[1][4]

// Indole Ring N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,-0.7!"]; C3a [label="C", pos="0,-1.4!"]; C7a [label="C", pos="-1.2,-0.7!"]; C7 [label="C", pos="-2.4,-1.4!"]; C6 [label="C", pos="-2.4,-2.8!"]; C5 [label="C", pos="-1.2,-3.5!"]; C4 [label="C", pos="0,-2.8!"];

// Phenyl Ring C1p [label="C", pos="2.4,0!"]; C2p [label="C", pos="3.6,0.7!"]; C3p [label="C", pos="4.8,0!"]; C4p [label="C", pos="4.8,-1.4!"]; C5p [label="C", pos="3.6,-2.1!"]; C6p [label="C", pos="2.4,-1.4!"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C3a [label=""]; C3a -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C7a [label=""]; C7a -- N1 [label=""]; C3a -- C7a [label=""]; C2 -- C1p [label=""]; C1p -- C2p [label=""]; C2p -- C3p [label=""]; C3p -- C4p [label=""]; C4p -- C5p [label=""]; C5p -- C6p [label=""]; C6p -- C1p [label=""];

// Hydrogen Atoms H_N1 [label="H", pos="-0.5,0.5!"]; H_C3 [label="H", pos="1.7,-1.2!"]; H_C4 [label="H", pos="0.5,-3.3!"]; H_C5 [label="H", pos="-1.2,-4.2!"]; H_C6 [label="H", pos="-3.1,-3.3!"]; H_C7 [label="H", pos="-3.1,-0.9!"]; H_C2p [label="H", pos="3.6,1.4!"]; H_C3p [label="H", pos="5.5,0.5!"]; H_C4p [label="H", pos="5.5,-1.9!"]; H_C5p [label="H", pos="3.6,-2.8!"]; H_C6p [label="H", pos="1.7,-1.9!"];

// Add edges for H atoms N1 -- H_N1 [style=invis]; C3 -- H_C3 [style=invis]; C4 -- H_C4 [style=invis]; C5 -- H_C5 [style=invis]; C6 -- H_C6 [style=invis]; C7 -- H_C7 [style=invis]; C2p -- H_C2p [style=invis]; C3p -- H_C3p [style=invis]; C4p -- H_C4p [style=invis]; C5p -- H_C5p [style=invis]; C6p -- H_C6p [style=invis];

// Add labels for rings label_indole [label="Indole", pos="-0.6,-1.75!", fontsize=14, fontcolor="#5F6368"]; label_phenyl [label="Phenyl", pos="3.6,-0.7!", fontsize=14, fontcolor="#5F6368"]; } .dot Chemical structure of this compound.

Experimental Protocols

A common and effective method for the preparation of this compound is the Fischer indole synthesis.[6][7] This reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde, under acidic conditions.

Materials:

Procedure:

  • In a mortar, thoroughly mix phenylhydrazine (5.1 mmol) and acetophenone (5.0 mmol) with anhydrous zinc chloride (200 mol %).[6]

  • Add a few drops of 0.1 N acetic acid dropwise while continuously mixing at room temperature for 10 minutes.[6]

  • Transfer the resulting mixture to a round-bottomed flask equipped with a reflux condenser and a CaCl₂ guard tube.[6]

  • Heat the mixture slowly to 180 °C.[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 10% ethyl acetate in n-hexane. The reaction is typically complete within 15 minutes.[6]

  • After completion, cool the reaction mixture to room temperature and dilute it with 5 mL of dichloromethane and 5 mL of water.[6]

  • Separate the organic layer, and extract the aqueous layer three times with 5 mL portions of dichloromethane.[6]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.[6]

  • Filter the mixture and evaporate the solvent under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel, using 6% ethyl acetate in hexane (B92381) as the eluent, to yield pure this compound as a light yellow solid.[6]

// Workflow Phenylhydrazine -> Mixing; Acetophenone -> Mixing; ZnCl2 -> Mixing; Mixing -> Heating; Heating -> Monitoring; Monitoring -> Quench; Quench -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> Product; } .dot Workflow for the synthesis of this compound.

The structure and purity of synthesized this compound are typically confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Samples are dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃). The spectrum provides information on the number and environment of protons in the molecule.

    • ¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Samples are prepared similarly to ¹H NMR.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the functional groups present in the molecule. Samples can be prepared as a KBr disc or a Nujol mull.[1] The N-H stretch is a characteristic peak for the indole ring.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Samples are dissolved in a suitable solvent, such as ethanol or methanol, and the absorbance is measured over a range of wavelengths. This compound exhibits fluorescence properties, making it suitable for fluorescence spectroscopy as well.[1]

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common technique used for this purpose.

Spectroscopic Data Summary

The following table summarizes typical spectroscopic data for this compound.

TechniqueSolvent/MethodKey Signals/FeaturesReference
¹H NMR CDCl₃δ 8.33 (brs, 1H, NH), 7.67-7.65 (m, 3H), 7.46-7.39 (m, 3H), 7.35-7.13 (m, 3H), 6.84 (s, 1H)[6]
¹³C NMR CDCl₃δ 137.99, 136.91, 132.45, 129.35, 129.14, 127.83, 125.27, 122.47, 120.79, 120.49, 111.03, 100.08[6]
IR KBr discν_max: 3428.01 (N-H stretch), 3053.42 (C-H aromatic stretch), 1524.95, 1345.96, 1181.15, 739.99, 685.12 cm⁻¹[6]
UV-Vis Excitation Peak: 313 nm, Emission Peak: 362 nm[8]
HRMS (EI+) m/z calculated for [M+H]⁺: 194.0970, found: 194.0964[6]

Biological Significance and Signaling Pathways

This compound and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3]

One of the key mechanisms of action for the anti-inflammatory properties of some this compound derivatives is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is crucial in regulating the immune response to infection and inflammation. Inhibition of NF-κB leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3] Furthermore, certain derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[9]

// Pathway connections Stimulus -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB_inactive [label="Inhibits"]; NFkB_inactive -> NFkB_active [label="Release"]; NFkB_active -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [label="Induces"]; Gene_Expression -> Cytokines [label="Production"];

// Inhibition point Phenylindole -> IKK [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } .dot Inhibition of the NF-κB signaling pathway.

This guide provides a foundational understanding of this compound, which is crucial for its application in research and development. Its versatile chemical nature and significant biological activities make it a compound of continuing interest in the scientific community.

References

mechanism of action of 2-phenylindole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 2-Phenylindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Derivatives of this core have been extensively investigated for their potential as therapeutic agents, exhibiting significant anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of this compound derivatives. It delves into their interactions with various molecular targets, the signaling pathways they modulate, and the resulting cellular effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this promising area of drug discovery.

Core Anticancer Mechanisms of Action

This compound derivatives exert their anticancer effects through several well-defined mechanisms, primarily targeting key proteins and pathways involved in cell proliferation, survival, and hormonal signaling.

Inhibition of Tubulin Polymerization

A primary and extensively studied mechanism of action for many anticancer this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2][3][4] This leads to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells.[1]

Several studies have demonstrated that these compounds bind to the colchicine (B1669291) site on β-tubulin, preventing the formation of microtubules.[2][5][6] This mode of action is particularly potent in various cancer cell lines, including breast and lung cancer.[1] For instance, the derivative 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole has shown IC50 values as low as 35 nM for cell growth inhibition and 1.5 µM for tubulin polymerization.[2] Molecular docking studies have further elucidated the binding interactions within the colchicine site, guiding the design of more potent inhibitors.[5][6]

Signaling Pathway for Tubulin Polymerization Inhibition

G cluster_0 Cell Cycle G2/M Phase G2/M Phase Mitotic Arrest Mitotic Arrest G2/M Phase->Mitotic Arrest Leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces This compound Derivative This compound Derivative β-Tubulin (Colchicine Site) β-Tubulin (Colchicine Site) This compound Derivative->β-Tubulin (Colchicine Site) Binds to Tubulin Dimers Tubulin Dimers Microtubule Formation Microtubule Formation β-Tubulin (Colchicine Site)->Microtubule Formation Inhibits Tubulin Dimers->Microtubule Formation Polymerization Microtubule Formation->G2/M Phase Essential for

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Modulation of the Estrogen Receptor

A significant number of this compound derivatives exhibit high binding affinity for the estrogen receptor (ER), functioning as Selective Estrogen Receptor Modulators (SERMs).[7] Depending on their specific structure, these compounds can act as either estrogen agonists or antagonists.[8] This dual activity makes them particularly interesting for the treatment of hormone-dependent breast cancers.[8][9]

As antiestrogens, they competitively inhibit the binding of estradiol (B170435) to the ER, thereby blocking the downstream signaling pathways that promote tumor growth.[9][10] Some derivatives have shown potent antitumor activity in vivo in models of estrogen-dependent mammary tumors.[8][9] The binding affinity is influenced by the substitution pattern on both the indole (B1671886) nucleus and the phenyl ring.[8][11] For example, N-benzylation of hydroxy-2-phenylindoles can yield derivatives with high relative binding affinities (RBA values ranging from 0.55 to 16, with estradiol at 100).[9]

Signaling Pathway for Estrogen Receptor Modulation

G cluster_0 Nucleus Estrogen Response Element (ERE) Estrogen Response Element (ERE) Gene Transcription Gene Transcription Estrogen Response Element (ERE)->Gene Transcription Initiates Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth This compound Derivative (Antagonist) This compound Derivative (Antagonist) Estrogen Receptor (ER) Estrogen Receptor (ER) This compound Derivative (Antagonist)->Estrogen Receptor (ER) Competitively Binds and Inhibits Estradiol Estradiol Estradiol->Estrogen Receptor (ER) Binds and Activates Estrogen Receptor (ER)->Estrogen Response Element (ERE) Binds to

Caption: Antagonistic action of this compound derivatives on the Estrogen Receptor.

Multi-target Kinase Inhibition

Recent studies have highlighted the potential of this compound derivatives as inhibitors of multiple protein kinases that are critical for cancer cell signaling.[12] Targets include Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers, including breast cancer.[12][13] By simultaneously targeting multiple key proteins, these compounds may offer enhanced therapeutic efficacy and overcome mechanisms of drug resistance.[12]

Molecular modeling studies, such as 3D-QSAR and molecular docking, have been employed to understand the structure-activity relationships and to design novel derivatives with improved potency and selectivity for these kinase targets.[12]

Anti-inflammatory Mechanism of Action

This compound derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.

Inhibition of Cyclooxygenase-2 (COX-2)

Certain this compound derivatives exhibit selective inhibition of the COX-2 enzyme over COX-1.[1] The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Molecular docking studies have indicated that these compounds can bind effectively within the active site of the COX-2 enzyme.[1]

Suppression of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[14] this compound derivatives have been shown to suppress this pathway, leading to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] The inhibitory activity on NF-κB has been demonstrated in lipopolysaccharide (LPS)-stimulated macrophages.[1] For instance, this compound itself displayed inhibitory activity against NF-κB with an IC50 value of 25.4 ± 2.1 μM.[14][15]

Signaling Pathway for NF-κB Inhibition

G cluster_0 Nucleus NF-κB NF-κB Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB->Pro-inflammatory Gene Transcription Translocates and Initiates TNF-α, IL-6 Production TNF-α, IL-6 Production Pro-inflammatory Gene Transcription->TNF-α, IL-6 Production LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα->NF-κB Releases This compound Derivative This compound Derivative This compound Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Antiviral Mechanism of Action

The exploration of this compound derivatives as antiviral agents is an emerging area of research. While the exact mechanisms are still under investigation, preliminary studies suggest broad-spectrum activity against both RNA and DNA viruses.[16]

A related scaffold, 2-phenylquinoline, has shown promising pan-coronavirus activity, including against SARS-CoV-2.[17][18] The proposed mechanisms for these related compounds include the inhibition of autophagy and the targeting of viral enzymes essential for replication, such as the nsp13 helicase.[17][18] Further research is needed to fully elucidate the antiviral mechanisms of this compound derivatives themselves.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of representative this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

CompoundTarget/AssayCell LineIC50 / RBAReference
3-formyl-6-methoxy-2-(4-methoxyphenyl)indoleTubulin Polymerization-1.5 µM[2]
3-formyl-6-methoxy-2-(4-methoxyphenyl)indoleCell Growth InhibitionMDA-MB 231, MCF-735 nM[2]
N-(4-cyanobenzyl)-2-phenylindole derivative (21c)Estrogen Receptor BindingCalf UterusRBA = 0.55-16[9]
This compoundNF-κB InhibitionHEK29325.4 ± 2.1 µM[14][15]
3-carboxaldehyde oxime-2-phenylindole (5)NF-κB InhibitionHEK2936.9 ± 0.8 µM[14][15]
6′-MeO-naphthalen-2′-yl indole (10at)NF-κB InhibitionHEK2930.6 ± 0.2 µM[14][15]
Compound 3eCell ViabilityMCF-71.60 nM[5]

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundTarget/AssayCell Line / ModelIC50Reference
This compoundNitrite ProductionRAW 264.738.1 ± 1.8 µM[14][15]
3-carboxaldehyde oxime-2-phenylindole (5)Nitrite ProductionRAW 264.74.4 ± 0.5 µM[14][15]
Cyano-substituted this compound (7)Nitrite ProductionRAW 264.74.8 ± 0.4 µM[14][15]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Tubulin Polymerization Assay

Objective: To determine the inhibitory effect of this compound derivatives on the polymerization of tubulin.

Methodology:

  • Preparation: Purified tubulin is suspended in a polymerization buffer (e.g., MES buffer containing MgCl2, EGTA, and GTP) and kept on ice.

  • Incubation: The tubulin solution is mixed with various concentrations of the test compound or a control vehicle (e.g., DMSO).

  • Polymerization Induction: The mixture is transferred to a temperature-controlled spectrophotometer and warmed to 37°C to initiate polymerization.

  • Measurement: The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Experimental Workflow for Tubulin Polymerization Assay

G Purified Tubulin Purified Tubulin Mix with Compound Mix with Compound Purified Tubulin->Mix with Compound Step 1 Incubate at 37°C Incubate at 37°C Mix with Compound->Incubate at 37°C Step 2 Test Compound Test Compound Test Compound->Mix with Compound Monitor Absorbance (340nm) Monitor Absorbance (340nm) Incubate at 37°C->Monitor Absorbance (340nm) Step 3 Calculate IC50 Calculate IC50 Monitor Absorbance (340nm)->Calculate IC50 Step 4

Caption: Workflow for the in vitro tubulin polymerization assay.

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of this compound derivatives to the estrogen receptor.

Methodology:

  • Receptor Preparation: A cytosol fraction containing the estrogen receptor is prepared from a suitable source, such as calf uterine tissue.

  • Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [3H]estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then separated from the receptor-bound ligand using a method such as dextran-coated charcoal adsorption.

  • Quantification: The amount of radioactivity in the receptor-bound fraction is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound required to displace 50% of the radiolabeled estradiol is determined. The Relative Binding Affinity (RBA) is then calculated relative to estradiol (RBA = 100).

NF-κB Reporter Gene Assay

Objective: To measure the inhibitory effect of this compound derivatives on NF-κB transcriptional activity.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase).

  • Compound Treatment: The transfected cells are pre-treated with various concentrations of the test compound for a specified period.

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as TNF-α, to induce reporter gene expression.

  • Lysis and Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits NF-κB-dependent reporter gene expression by 50%, is calculated.

Conclusion and Future Perspectives

This compound derivatives have emerged as a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their mechanisms of action are multifaceted, involving the inhibition of tubulin polymerization, modulation of the estrogen receptor, and inhibition of key inflammatory pathways such as COX-2 and NF-κB. This multi-targeting capability makes them attractive candidates for the development of novel therapeutics for cancer and inflammatory diseases.

Future research should focus on optimizing the structure of this compound derivatives to enhance their potency, selectivity, and pharmacokinetic properties. The exploration of their potential as antiviral agents is also a promising avenue for further investigation. The application of advanced drug design strategies, including computational modeling and artificial intelligence, will be instrumental in unlocking the full therapeutic potential of this remarkable scaffold.[19]

References

Synthesis of 2-Phenylindole via Fischer Indole Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-phenylindole, a crucial scaffold in medicinal chemistry, utilizing the Fischer indole (B1671886) synthesis. This document details the reaction mechanism, experimental protocols, and quantitative data to support research and development in this area.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with significant biological activities. Among its derivatives, this compound serves as a core structural motif in various therapeutic agents, including anti-inflammatory, anti-cancer, and anti-microbial drugs. The Fischer indole synthesis, a classic and versatile method discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the preparation of substituted indoles.[1] This guide focuses on the application of this reaction for the efficient synthesis of this compound from readily available starting materials, namely phenylhydrazine (B124118) and acetophenone (B1666503).

Reaction Mechanism and Signaling Pathway

The Fischer indole synthesis proceeds through a series of well-defined steps, initiated by the acid-catalyzed condensation of phenylhydrazine and acetophenone to form acetophenone phenylhydrazone. This intermediate then undergoes a cascade of rearrangements to yield the final this compound product.

The key mechanistic steps are:

  • Formation of Phenylhydrazone: Phenylhydrazine reacts with acetophenone in the presence of an acid catalyst to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: The protonated enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.[1]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

  • Elimination of Ammonia (B1221849): The cyclic intermediate eliminates a molecule of ammonia to furnish the aromatic this compound.[1]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_rearrangement Rearrangement and Cyclization cluster_product Final Product Phenylhydrazine Phenylhydrazine Phenylhydrazone Acetophenone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Acetophenone (Acid Catalyst) Acetophenone Acetophenone Acetophenone->Phenylhydrazone Enamine Enamine Tautomer Phenylhydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Diimine->Cyclized_Intermediate Cyclization Product This compound Cyclized_Intermediate->Product - NH3 experimental_workflow_stage1 start Start reactants Mix Acetophenone, Phenylhydrazine, Ethanol, and Acetic Acid start->reactants reflux Heat mixture at ~80°C for 45 minutes reactants->reflux cool Cool reaction mixture in an ice-bath reflux->cool filter Filter the precipitate cool->filter wash Wash with ice-cold Ethanol filter->wash dry Dry the solid product wash->dry end Acetophenone Phenylhydrazone dry->end

References

2-Phenylindole Derivatives as Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to multiple biological targets with high affinity.[1] Among its numerous derivatives, the 2-phenylindole core has emerged as a particularly promising framework for the development of novel anticancer agents. These compounds have demonstrated significant cytotoxic and antiproliferative activities across a range of cancer cell lines, including those resistant to conventional chemotherapeutics. Their mechanisms of action are multifaceted, primarily involving the disruption of microtubule dynamics, induction of cell cycle arrest, and initiation of apoptosis. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to the study of this compound derivatives as potential anticancer drugs.

Mechanism of Action

The anticancer effects of this compound derivatives are primarily attributed to their interaction with tubulin and the subsequent disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization

A principal mechanism of action for many potent this compound derivatives is the inhibition of tubulin polymerization.[2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for the formation of the mitotic spindle during cell division.[2] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the assembly of tubulin into microtubules.[3] This disruption of microtubule dynamics leads to a cascade of downstream events, beginning with the arrest of the cell cycle.

Cell Cycle Arrest

The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a halt in cell cycle progression, most commonly at the G2/M phase.[2] This arrest prevents the cell from entering mitosis, thereby inhibiting cell division and proliferation. The arrest is often mediated by the modulation of key cell cycle regulatory proteins. Studies have shown that treatment with this compound derivatives can lead to the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and the tumor suppressor protein p53.[4][5] Concurrently, a downregulation of cyclins, such as Cyclin D1, and CDKs, which are crucial for cell cycle progression, is often observed.[5]

dot```dot digraph "Cell_Cycle_Arrest_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.15]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes derivative [label="this compound\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; tubulin [label="Tubulin Polymerization\n(Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; spindle [label="Mitotic Spindle\nDisruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; p21 [label="p21 (CDK Inhibitor)\nUpregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; cdk_cyclin [label="CDK-Cyclin\nComplexes (e.g., CDK2/Cyclin E)\n(Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; arrest [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges derivative -> tubulin [label="Binds to Colchicine Site"]; tubulin -> spindle; spindle -> p53; p53 -> p21 [label="Induces Expression"]; p21 -> cdk_cyclin [label="Inhibits"]; cdk_cyclin -> arrest [style=dashed, label="Progression Blocked"]; spindle -> arrest [dir=back]; }

Apoptotic pathways activated by this compound derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values for representative this compound derivatives against various human cancer cell lines.

Table 1: IC50 Values (µM) of this compound Derivatives Against Breast Cancer Cell Lines [3]

Compound ID Substitution Pattern MCF-7 (ER+) MDA-MB-231 (ER-)
4a Unsubstituted >100 92.73
4j 4-Cl (Phenyl Ring) 20.11 16.18
4k 4-F (Phenyl Ring) 28.14 25.59

| Doxorubicin | (Reference Drug) | ~1.0 | ~1.0 |

Table 2: IC50 Values (µM) of this compound Derivatives Against Other Cancer Cell Lines [6][7]

Compound ID Substitution Pattern A549 (Lung) B16F10 (Melanoma)
4a Unsubstituted 40.21 60.11
4b 5-CH3 (Indole Ring) 25.33 55.21
4k 4-F (Phenyl Ring) 33.81 23.81

| Doxorubicin | (Reference Drug) | ~0.8 | ~0.5 |

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the indole and the 2-phenyl rings. [1][8]

  • Indole Ring: Substitution at the N1 position can modulate activity, though large, bulky groups may be detrimental. Small alkyl or functionalized alkyl groups can be tolerated. Substituents at the 5-position of the indole ring, such as methyl (CH3) or halogen groups, have been shown to influence potency.

  • 2-Phenyl Ring: The substitution pattern on the 2-phenyl ring is a critical determinant of anticancer activity. Electron-withdrawing groups, such as halogens (e.g., -F, -Cl) at the para-position (position 4), generally enhance cytotoxic activity. [6]* Position 3 of Indole: Introduction of various moieties at the 3-position, such as oxoaryl groups, has been explored to enhance tubulin inhibition and overcome multidrug resistance. [3]

Synthesis

The most common and versatile method for synthesizing the this compound scaffold is the Fischer Indole Synthesis . [7]This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) and an appropriate ketone (e.g., acetophenone).

dot

Fischer_Indole_Synthesis reactants Phenylhydrazine + Acetophenone Derivative hydrazone Phenylhydrazone (Intermediate) reactants->hydrazone Condensation rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement cyclization Intramolecular Cyclization rearrangement->cyclization product This compound Derivative cyclization->product Elimination of NH3 catalyst->hydrazone catalyst->rearrangement catalyst->cyclization

General workflow for the Fischer Indole Synthesis.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.

Cell Cycle Analysis (Flow Cytometry)

This protocol quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in cold PBS, and while vortexing gently, add ice-cold 70% ethanol (B145695) dropwise. Fix the cells overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a propidium (B1200493) iodide (PI) staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.

  • Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a general tubulin buffer containing GTP and a fluorescent reporter.

  • Assay Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO), a polymerization inhibitor (e.g., Nocodazole), and a polymerization enhancer (e.g., Paclitaxel).

  • Initiation: Initiate the reaction by adding the cold tubulin solution to each well.

  • Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C and record the fluorescence intensity over time (e.g., every minute for 60 minutes).

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the percentage of inhibition by comparing the rate and extent of polymerization in the presence of the test compound to the vehicle control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in cell cycle regulation and apoptosis.

  • Protein Extraction: Treat cells with the this compound derivative for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin D1, anti-p21, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Conclusion

This compound derivatives represent a versatile and potent class of anticancer agents. Their ability to target fundamental cellular processes like microtubule dynamics, cell cycle progression, and apoptosis makes them attractive candidates for further preclinical and clinical development. The comprehensive data and protocols presented in this guide are intended to facilitate further research and drug discovery efforts in this promising area of oncology. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships is crucial for the rational design of new, more effective, and selective this compound-based cancer therapeutics.

References

The Antimicrobial and Antifungal Potential of 2-Phenylindoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole (B1671886) nucleus is a prominent scaffold in a vast array of biologically active compounds, including many pharmaceuticals.[1] Among its derivatives, the 2-phenylindole framework has emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[2] These compounds have garnered significant interest for their potential as anticancer, anti-inflammatory, neuroprotective, and, notably, antimicrobial and antifungal agents.[1][2] The rise of multidrug-resistant microbial strains necessitates the urgent development of novel therapeutics, and this compound derivatives represent a promising avenue of research. This technical guide provides an in-depth overview of the antimicrobial and antifungal activities of 2-phenylindoles, summarizing key quantitative data, detailing experimental protocols, and exploring their mechanisms of action to support researchers and drug development professionals in this field.

Antimicrobial and Antifungal Activity of this compound Derivatives

Numerous studies have demonstrated the efficacy of this compound derivatives against a range of pathogenic bacteria and fungi. The antimicrobial activity is often influenced by the nature and position of substituents on both the indole ring and the 2-phenyl moiety.

Data Presentation

The following tables summarize the quantitative antimicrobial and antifungal activities of various this compound derivatives as reported in the scientific literature. The data is primarily presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3]

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative DescriptionStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
7g 2-(4-methylsulfonylphenyl)-1H-indole derivative2.99-2.995.97[4]
3f This compound analogue2-32-2-32-[5]
3o This compound analogue2-32-2-32-[5]
3r This compound analogue2-32-2-32-[5]
IIb 2-phenyl-1H-indole with 2-propyl substitution-75--[6]

Note: A hyphen (-) indicates that data was not reported for that specific strain.

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative DescriptionCandida albicansCandida kruseiCandida parapsilosisCandida tropicalisCandida glabrataReference
3a Benzoylaminocarbothioyl pyrrolidine (B122466) derivative50-1002550-10050-10050-100[7]
3b-e Benzoylaminocarbothioyl pyrrolidine derivatives50-10050-10050-10050-10050-100[7]
5b Benzoylaminocarbothioyl pyrrolidine derivative50-10050-10050-10050-10050-100[7]

Note: The specific this compound core structure of the derivatives in Table 2 is part of a more complex heterocyclic system.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial and antifungal activity of this compound derivatives.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound at which there is no visible growth after incubation.[8]

Procedure:

  • Preparation of Test Compound: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[8]

  • Inoculum Preparation: The test microorganism is cultured on an appropriate agar (B569324) medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[9]

  • Inoculation: Each well of the microtiter plate containing the diluted test compound is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (medium only) are included on each plate.[8]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[8]

  • Interpretation: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.[3]

Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.[10]

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a test microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[11]

Procedure:

  • Inoculation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton Agar) using a sterile swab.[10]

  • Creation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.[12]

  • Application of Test Compound: A specific volume of the this compound derivative solution at a known concentration is added to each well.[12]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[13]

  • Measurement of Inhibition Zones: The diameter of the zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.[11]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[14]

Principle: Following the determination of the MIC by the broth microdilution method, an aliquot from each well that shows no visible growth is subcultured onto an agar medium without the test compound. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.[15]

Procedure:

  • Perform Broth Microdilution: The MIC of the test compound is first determined as described previously.[16]

  • Subculturing: A small volume (e.g., 10 µL) from each well that shows no visible growth in the MIC assay is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).[17]

  • Incubation: The agar plates are incubated at the appropriate temperature for 18-24 hours.[17]

  • Interpretation: The number of colonies on each plate is counted. The MBC is the lowest concentration of the test compound from the MIC assay that shows no growth or a pre-determined reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.[16]

Mandatory Visualizations

Experimental Workflows

experimental_workflow cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination prep_compound Prepare Serial Dilutions of this compound inoculate_plate Inoculate Microtiter Plate prep_compound->inoculate_plate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_plate incubate_mic Incubate Plate inoculate_plate->incubate_mic read_mic Read MIC Value (No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells to Agar read_mic->subculture Proceed if MIC is determined incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Determine MBC (≥99.9% Killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Mechanism of Action: A Proposed General Pathway

While the precise molecular targets for many this compound derivatives are still under investigation, a plausible mechanism of action involves the disruption of the fungal cell membrane's integrity. One of the key targets in fungi is the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]

mechanism_of_action compound This compound Derivative enzyme Lanosterol 14α-demethylase compound->enzyme Inhibition ergosterol Ergosterol Biosynthesis enzyme->ergosterol Catalysis membrane Fungal Cell Membrane Integrity Disrupted lanosterol Lanosterol lanosterol->enzyme Substrate ergosterol->membrane Essential Component cell_death Fungal Cell Death membrane->cell_death Leads to

Caption: Proposed Antifungal Mechanism of Action.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is closely tied to their chemical structure. A review of the literature suggests some general trends in the structure-activity relationship (SAR):[2]

  • Substituents on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the 2-phenyl ring can significantly modulate the antimicrobial activity. For instance, some studies have shown that halogen and aliphatic hydrocarbon substituents can enhance antibacterial efficacy.[5]

  • Substituents on the Indole Nucleus: Modifications at various positions of the indole ring, such as the N1, C3, C5, and C6 positions, have been explored to optimize the biological activity. Amine substitutions at the C5 and C6 positions have been shown to be beneficial for certain biological activities.[1]

sar_relationship cluster_substituents Substituent Modifications core This compound Core phenyl_ring Phenyl Ring (e.g., halogens, alkyls) core->phenyl_ring indole_n1 Indole N1 Position core->indole_n1 indole_c3 Indole C3 Position core->indole_c3 indole_ring Indole Ring (e.g., C5, C6 amines) core->indole_ring activity Modulated Antimicrobial & Antifungal Activity phenyl_ring->activity indole_n1->activity indole_c3->activity indole_ring->activity

References

2-Phenylindole: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 2-phenylindole core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This bicyclic structure, consisting of a fused indole (B1671886) and a phenyl ring, serves as a "privileged scaffold," capable of interacting with a diverse range of biological targets.[1][2] This guide provides a comprehensive overview of the this compound scaffold, including its synthesis, key biological activities with supporting quantitative data, mechanisms of action with detailed signaling pathways, and established experimental protocols for its evaluation.

Synthesis of the this compound Scaffold

The most common and versatile method for synthesizing this compound and its derivatives is the Fischer indole synthesis.[3][4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) and a ketone or aldehyde.[3][5]

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol outlines the synthesis of the parent this compound from phenylhydrazine and acetophenone (B1666503).[6]

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Ethanol (B145695)

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA) or a mixture of Phosphoric Acid and Sulfuric Acid[6]

  • Ice-cold water

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or dichloromethane)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

Step 1: Formation of Acetophenone Phenylhydrazone [6]

  • In a round-bottom flask, dissolve acetophenone (1.0 equivalent) in ethanol.

  • Add phenylhydrazine (1.0 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The phenylhydrazone may precipitate out of the solution. If so, collect the crystals by filtration. If not, the crude hydrazone can be used directly in the next step after removal of ethanol under reduced pressure.

Step 2: Cyclization to this compound [6]

  • To the crude acetophenone phenylhydrazone, add polyphosphoric acid (a suitable excess to ensure efficient mixing and reaction).

  • Heat the mixture to 100-150°C with stirring for 1-3 hours. The optimal temperature and time should be determined by TLC monitoring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.

  • The crude this compound will precipitate as a solid.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

Step 3: Purification

  • Dissolve the crude product in an appropriate organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, or by recrystallization from a suitable solvent (e.g., ethanol).[7]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[2][8]

Anticancer Activity

Derivatives of this compound have shown potent cytotoxic effects against a range of cancer cell lines.[9][10][11] Their mechanisms of action often involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[12]

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Compound 4j MDA-MB-231 (Breast)16.18[11]
Compound 4k B16F10 (Melanoma)23.81[11]
Compound 4k MDA-MB-231 (Breast)25.59[11]
Compound 12 C6 (Glioma)< 5[13]
Compound 13 C6 (Glioma)< 5[13]
Compound 13 HeLa (Cervical)< 5[13]
Compound 14 C6 (Glioma)9.53[13]
Imidazolyl-indole 3a MCF7 (Breast)1.31 ± 0.8[9]

Several this compound derivatives exert their anticancer effects by disrupting microtubule dynamics. They bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, triggering a cascade of events that ultimately results in programmed cell death, or apoptosis.[12][14]

Tubulin_Inhibition_Apoptosis cluster_drug Drug Action cluster_cellular Cellular Processes This compound\nDerivative This compound Derivative Tubulin Tubulin This compound\nDerivative->Tubulin Microtubule\nPolymerization Microtubule Polymerization This compound\nDerivative->Microtubule\nPolymerization Inhibition Tubulin->Microtubule\nPolymerization Microtubule\nInstability Microtubule Instability Mitotic Spindle\nDisruption Mitotic Spindle Disruption Microtubule\nInstability->Mitotic Spindle\nDisruption G2/M Phase\nArrest G2/M Phase Arrest Mitotic Spindle\nDisruption->G2/M Phase\nArrest Apoptosis Apoptosis G2/M Phase\nArrest->Apoptosis

Mechanism of anticancer action via tubulin inhibition.
Anti-inflammatory Activity

This compound derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the NF-κB signaling pathway.[8]

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeAssayIC₅₀ (µM) / % InhibitionReference
4b COX-2 InhibitionIC₅₀ = 0.11[15]
4f COX-2 InhibitionIC₅₀ = 0.15[15]
4d COX-2 InhibitionIC₅₀ = 0.17[15]
4a COX-2 InhibitionIC₅₀ = 0.18[15]
4c COX-2 InhibitionIC₅₀ = 0.20[15]
4e COX-2 InhibitionIC₅₀ = 0.28[15]
Compound 88 NO Inhibition (RAW 264.7)IC₅₀ = 4.9 ± 0.3[16]
Compound 97 NO Inhibition (RAW 264.7)IC₅₀ = 9.6 ± 0.5[16]
NT AAE Extract NO Inhibition (RAW 264.7)IC₅₀ = 33.3 ± 1.3 µg/mL[17]
NT water Extract NO Inhibition (RAW 264.7)IC₅₀ = 52.4 ± 2.1 µg/mL[17]
1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole Carrageenan-induced paw edema90.5%[8]
4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol Carrageenan-induced paw edema87.4%[8]
4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine Carrageenan-induced paw edema88.2%[8]

The transcription factor NF-κB is a key regulator of inflammation.[18][19] In response to pro-inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.[19][20][21] Some this compound derivatives have been shown to suppress the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators.[8]

NFkB_Signaling cluster_stimuli Inflammatory Stimuli cluster_pathway Signaling Pathway cluster_nucleus Nucleus cluster_inhibition Drug Action Pro-inflammatory\nCytokines (e.g., TNF-α) Pro-inflammatory Cytokines (e.g., TNF-α) IKK Complex IKK Complex Pro-inflammatory\nCytokines (e.g., TNF-α)->IKK Complex Activation IκB IκB IKK Complex->IκB Phosphorylation IκB-NF-κB\nComplex IκB-NF-κB Complex NF-κB NF-κB Phosphorylated\nIκB Phosphorylated IκB IκB-NF-κB\nComplex->Phosphorylated\nIκB Ubiquitination &\nDegradation Ubiquitination & Degradation Phosphorylated\nIκB->Ubiquitination &\nDegradation Active NF-κB Active NF-κB Ubiquitination &\nDegradation->Active NF-κB Release Nuclear\nTranslocation Nuclear Translocation Active NF-κB->Nuclear\nTranslocation Gene\nTranscription Gene Transcription Nuclear\nTranslocation->Gene\nTranscription Pro-inflammatory\nMediators Pro-inflammatory Mediators Gene\nTranscription->Pro-inflammatory\nMediators This compound\nDerivative This compound Derivative This compound\nDerivative->IKK Complex Inhibition

Inhibition of the NF-κB signaling pathway.
Antimicrobial Activity

Certain this compound derivatives have exhibited promising activity against various bacterial strains, including multidrug-resistant ones.[22][23]

Table 3: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
SMJ-2 MRSA0.25 - 2[22]
SMJ-4 MRSA0.25 - 16[22]
Compound IIb Enterobacter sp.75[24][25]
Neuroprotective Activity

The indole scaffold is a key component of many neuroactive molecules.[26][27][28][29] this compound derivatives are being explored for their potential in treating neurodegenerative diseases, with activities including the inhibition of amyloid-beta (Aβ) aggregation and antioxidant effects.[26][29]

Table 4: Neuroprotective Activity of this compound Derivatives

Compound/DerivativeActivityIC₅₀ (µM) / % EffectReference
Compound 5 Anti-Aβ AggregationIC₅₀ = 3.18 ± 0.87[29]
Compound 5 AntioxidantIC₅₀ = 28.18 ± 1.40[29]
Compound 8 Neuroprotection (SK-N-SH cells)87.90% ± 3.26% cell viability[29]
Indole-phenolic compounds Copper Chelating Activity~40%[26][27]
Indole-phenolic compounds Cytoprotection against Aβ(25-35)~25% increase in cell viability[26][27]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][30][31]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[32]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure: [1][30][31][32][33]

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivative. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[34]

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding overnight_incubation Incubate overnight cell_seeding->overnight_incubation compound_treatment Treat with This compound derivative overnight_incubation->compound_treatment incubation_48_72h Incubate for 48-72 hours compound_treatment->incubation_48_72h mtt_addition Add MTT solution incubation_48_72h->mtt_addition incubation_2_4h Incubate for 2-4 hours mtt_addition->incubation_2_4h solubilization Add solubilization solution incubation_2_4h->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate % viability and IC50 absorbance_reading->data_analysis end End data_analysis->end

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[35][36][37][38][39]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in sterile saline)[35][39]

  • This compound derivative

  • Reference anti-inflammatory drug (e.g., indomethacin)[39]

  • Vehicle for drug administration

  • Plethysmometer or calipers to measure paw volume/thickness

Procedure: [35][36][37][38][39]

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group, a reference drug group, and one or more test compound groups. Administer the vehicle, reference drug, or this compound derivative orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) following drug administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[35][39]

  • Paw Volume Measurement: Measure the paw volume or thickness of each animal at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.[39]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point.

Antibacterial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[40][41][42][43][44]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • This compound derivative stock solution

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure: [40][41][42][43][44]

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the this compound derivative in the broth directly in the 96-well microplate.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic accessibility and the wide array of biological activities associated with its derivatives continue to fuel research in medicinal chemistry. This guide has provided a foundational understanding of the synthesis, biological evaluation, and mechanisms of action of this compound-based compounds. The provided protocols and data serve as a valuable resource for researchers aiming to explore and expand the therapeutic potential of this remarkable chemical entity. Further investigations into structure-activity relationships and the exploration of novel derivatives will undoubtedly lead to the development of next-generation drugs for a multitude of diseases.

References

2-Phenylindole: A Comprehensive Technical Guide on its Solubility and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and solubility characteristics of 2-phenylindole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document consolidates essential data, outlines detailed experimental methodologies for its characterization, and visualizes key processes related to its synthesis and biological action.

Physicochemical Properties of this compound

This compound is a solid, crystalline compound with the molecular formula C₁₄H₁₁N.[1][2] Its structure, consisting of a phenyl group attached to an indole (B1671886) ring, imparts specific chemical and physical characteristics crucial for its application in research and development.[3] The compound typically appears as a white to off-white, beige, or slightly green powder or crystals.[3][4][5]

The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₁N[1][2][4]
Molecular Weight 193.24 g/mol [1][6]
Melting Point 188-191 °C[2][5]
Boiling Point 250 °C at 10 mmHg[1][2][4]
Density ~1.106 - 1.156 g/cm³ (estimate)[1][2][4]
pKa 16.80 ± 0.30 (Predicted)[1][4]
LogP (Octanol-Water Partition Coefficient) 3.83[2][6]
Appearance White to off-white, beige, or slightly green powder/crystals[3][4][5]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is characterized as being sparingly soluble in water but shows good solubility in various organic solvents.[3][7]

SolventSolubilitySource(s)
Water 0.7 µg/mL (at pH 7.4)[6]
Methanol Almost transparent / Slightly soluble[1][4][8]
Ethanol Freely soluble[7][9]
Dichloromethane Freely soluble[7][9]
Carbon Tetrachloride (CCl₄) Freely soluble[7][9]
Ether Soluble[1]
Benzene Soluble[1]
Chloroform Soluble[1]
Acetic Acid Soluble[1]
Tetrahydrofuran (THF) Soluble[8]
Acetone Soluble[8]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail the standard methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the solubility of a compound.[10][11] It involves measuring the concentration of a saturated solution at equilibrium.

Protocol:

  • Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a buffer solution, e.g., PBS at pH 7.4) in a sealed, clean vial or flask.[12]

  • Equilibration: The mixture is agitated (e.g., using a mechanical shaker or rotator) in a temperature-controlled environment (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.[12][13]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units such as mg/mL or µg/mL.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B Incubate C Centrifuge or Filter to remove solid B->C Separate D Analyze supernatant concentration (HPLC) C->D Analyze

Workflow for Solubility Determination
Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is crucial for predicting its membrane permeability and overall drug-like properties.[14]

Protocol:

  • Solvent Preparation: Equal volumes of n-octanol and water (or PBS buffer, pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases. The phases are then separated after standing.[15]

  • Partitioning: A small, accurately weighed amount of this compound is dissolved in the n-octanol phase. This solution is then mixed with a specific volume of the aqueous phase in a separatory funnel or vial.

  • Equilibration: The mixture is gently shaken or rotated for a set period (e.g., 1 hour) to allow the compound to partition between the two immiscible layers.[13] Vigorous shaking that could lead to emulsion formation should be avoided.[16]

  • Phase Separation: The mixture is allowed to stand until a clear separation of the n-octanol and aqueous layers is observed. Centrifugation can be used to expedite this process.

  • Quantification: A sample is carefully taken from each phase. The concentration of this compound in both the n-octanol and aqueous layers is determined by a suitable analytical technique, typically HPLC-UV.[15]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[14]

Synthesis and Biological Activity

This compound and its derivatives are subjects of extensive research due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][9][17]

Synthesis via Fischer Indole Synthesis

A common and effective method for preparing this compound is the Fischer indole synthesis.[18][19] This reaction involves the acid-catalyzed cyclization of an acetophenone (B1666503) phenylhydrazone intermediate.[20]

G Fischer Indole Synthesis of this compound cluster_reactants Reactants Acetophenone Acetophenone Hydrazone Acetophenone Phenylhydrazone Acetophenone->Hydrazone Condensation (-H₂O) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Condensation (-H₂O) Enehydrazine Ene-hydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Acid Catalyst (H+) Cyclization Intramolecular Cyclization Rearrangement->Cyclization Aromatization Product This compound Cyclization->Product Elimination of NH₃

Fischer Indole Synthesis of this compound
Anticancer Mechanism of Action

Derivatives of this compound have demonstrated potent anticancer activity.[7] One of the key mechanisms involves the disruption of microtubule dynamics, which are essential for cell division.[7]

This action leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

G Anticancer Mechanism of this compound Derivatives Compound This compound Derivative Tubulin Tubulin Dimers Compound->Tubulin Inhibits Polymerization Mitosis Mitotic Spindle Formation Compound->Mitosis Disrupts Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Mitosis CellCycle Cell Cycle Arrest (G2/M Phase) Mitosis->CellCycle Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Induces

Anticancer Mechanism of this compound Derivatives

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Phenylindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenylindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] This guide provides an in-depth technical overview of the discovery, synthesis, and historical development of this compound compounds, tracing their evolution from a laboratory curiosity to a key pharmacophore in modern drug discovery. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways.

The Dawn of a Scaffold: The Fischer Indole (B1671886) Synthesis

The history of this compound is intrinsically linked to the discovery of one of the most fundamental reactions in heterocyclic chemistry: the Fischer indole synthesis. In 1883, the eminent German chemist Emil Fischer, alongside Friedrich Jourdan, first reported this acid-catalyzed reaction that transforms arylhydrazones of aldehydes or ketones into indoles.[2][3] This seminal work, published in Berichte der deutschen chemischen Gesellschaft, laid the groundwork for the synthesis of a vast number of indole derivatives, including the parent this compound.[4]

The original synthesis of this compound involved the reaction of acetophenone (B1666503) phenylhydrazone with a strong acid catalyst. Over the past century, this method has been refined, with various acids and reaction conditions being explored to improve yields and expand the substrate scope.[2][5]

Historical Experimental Protocol: Fischer Indole Synthesis of this compound (Adapted from historical accounts)

Step 1: Formation of Acetophenone Phenylhydrazone

  • An equimolar mixture of acetophenone and phenylhydrazine (B124118) is warmed, often on a steam cone, for approximately one hour.

  • The resulting hot mixture is dissolved in a minimal amount of hot 95% ethanol (B145695).

  • Crystallization is induced by cooling and agitation.

  • The precipitated acetophenone phenylhydrazone is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to this compound

  • An intimate mixture of the dried acetophenone phenylhydrazone and a significant excess of powdered anhydrous zinc chloride is placed in a suitable reaction vessel.

  • The mixture is heated in an oil bath to approximately 170°C with vigorous stirring. The solid mass becomes liquid, and fumes are evolved.

  • After a few minutes, the reaction vessel is removed from the heat, and stirring is continued for a short period.

  • To prevent the reaction mixture from solidifying into an intractable mass, sand can be stirred in.

  • The solidified mass is then digested with dilute hydrochloric acid to dissolve the zinc chloride.

  • The crude this compound and sand are collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, often with the use of decolorizing carbon.[1]

Modern Experimental Protocol: A Representative Synthesis of this compound

Modern adaptations of the Fischer indole synthesis often employ polyphosphoric acid (PPA) as the catalyst and solvent, which can lead to cleaner reactions and simpler work-ups.

Materials:

  • Acetophenone phenylhydrazone

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • Acetophenone phenylhydrazone (1 equivalent) is added to an excess of polyphosphoric acid in a reaction flask equipped with a stirrer.

  • The mixture is heated, for example, on a water bath at 100°C, for approximately 10-15 minutes with continuous stirring.

  • After the reaction is complete, the hot mixture is carefully poured into a beaker containing ice-cold water with vigorous stirring to precipitate the crude this compound.

  • The precipitate is collected by vacuum filtration and washed thoroughly with water to remove any residual PPA.

  • The crude this compound is then purified by recrystallization from ethanol to yield the final product.

The Biological Awakening: From Scaffold to Bioactive Molecules

For many years after its discovery, this compound remained primarily of academic interest. However, in the latter half of the 20th century, its potential as a pharmacophore began to be recognized. Researchers discovered that the this compound scaffold could be functionalized to create compounds with a wide range of biological activities.[2] This has led to the development of numerous derivatives with therapeutic potential in various disease areas, including cancer, inflammation, and infectious diseases.[2][4]

Quantitative Data on Biological Activities

The following tables summarize the in vitro biological activities of selected this compound derivatives from various studies.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3-formyl-6-methoxy-2-(4-methoxyphenyl)indoleMDA-MB 231 (Breast)0.035[6]
3-formyl-6-methoxy-2-(4-methoxyphenyl)indoleMCF-7 (Breast)Not specified[6]
This compound derivative 31 MCF-7 (Breast)2.71
This compound derivative 86 MCF-7 (Breast)1.86
Imidazolylindol-3-one derivative 3a MCF-7 (Breast)1.31
This compound derivative 4j MDA-MB-231 (Breast)16.18
This compound derivative 4k MDA-MB-231 (Breast)25.59
This compound derivative 4k B16F10 (Melanoma)23.81

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayIC50 (µM)Reference
This compoundNitrite production inhibition38.1
This compoundNF-κB inhibition25.4
1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indoleCOX-2 Inhibition0.11
1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indoleCOX-2 Inhibition0.17
1-(4-chlorobenzyl)-5-fluoro-2-(4-(methylsulfonyl)phenyl)-1H-indoleCOX-2 Inhibition0.15

Table 3: Antimicrobial and Antiviral Activity of this compound Derivatives

Compound Class/DerivativeOrganism/VirusActivity MetricValue (µg/mL or µM)Reference
2-phenyl-1H-indolesPseudomonas sp.MIC< 100 µg/mL
2-phenyl-1H-indolesEnterobacter sp.MIC< 100 µg/mL
This compound derivative 8f Coxsackie B3 virusIC507.18 µM
This compound derivative 14f Influenza A virusIC507.53 µM

Mechanisms of Action and Signaling Pathways

The diverse biological effects of this compound derivatives stem from their ability to interact with various key cellular targets and modulate critical signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the well-established mechanisms of action.

Estrogen Receptor Modulation

Certain hydroxylated this compound derivatives have been shown to act as selective estrogen receptor modulators (SERMs).[7] They can exhibit either estrogenic or antiestrogenic activity depending on the tissue, making them promising candidates for the treatment of hormone-dependent cancers and osteoporosis.

Estrogen_Receptor_Pathway cluster_nucleus Nucleus 2-Phenylindole_SERM This compound SERM ER Estrogen Receptor (ERα/ERβ) 2-Phenylindole_SERM->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to Nucleus Nucleus Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., cell proliferation, apoptosis) Gene_Transcription->Biological_Response

Estrogen Receptor signaling pathway modulation by this compound SERMs.
Inhibition of Tubulin Polymerization

A significant number of this compound derivatives exert their anticancer effects by disrupting microtubule dynamics. They bind to the colchicine (B1669291) site on β-tubulin, thereby inhibiting tubulin polymerization.[6][8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Inhibition_Pathway 2-Phenylindole_Inhibitor This compound Inhibitor Tubulin_dimers α/β-Tubulin Dimers 2-Phenylindole_Inhibitor->Tubulin_dimers Binds to Colchicine Site Microtubule Microtubule 2-Phenylindole_Inhibitor->Microtubule Inhibits Polymerization Tubulin_dimers->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Inhibition of tubulin polymerization by this compound derivatives.
NF-κB Signaling Pathway Inhibition

The anti-inflammatory properties of some this compound compounds are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10] By preventing the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes.

NFkB_Inhibition_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation releases Proinflammatory_Genes Pro-inflammatory Genes NFkB->Proinflammatory_Genes Translocates & Binds to 2-Phenylindole_Inhibitor This compound Inhibitor 2-Phenylindole_Inhibitor->IKK_Complex Inhibits Nucleus Nucleus Inflammation Inflammation Proinflammatory_Genes->Inflammation Transcription leads to

Inhibition of the NF-κB signaling pathway by this compound derivatives.

Conclusion and Future Perspectives

From its humble beginnings in the laboratory of Emil Fischer, the this compound scaffold has evolved into a remarkably versatile platform for the design and development of novel therapeutic agents. Its rich history is a testament to the enduring power of fundamental organic synthesis in driving drug discovery. The diverse biological activities exhibited by this compound derivatives, coupled with their amenability to chemical modification, ensure that this "privileged structure" will continue to be a focal point of research in medicinal chemistry for the foreseeable future. Future efforts will likely focus on the development of more selective and potent analogues with improved pharmacokinetic profiles, further expanding the therapeutic potential of this remarkable class of compounds.

References

2-Phenylindole Derivatives as Selective Estrogen Receptor Modulators (SERMs): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This unique profile allows for the targeted treatment of hormone-dependent conditions, such as breast cancer and osteoporosis, while minimizing undesirable side effects. The 2-phenylindole scaffold has emerged as a promising structural motif for the design of novel SERMs. Derivatives of this compound have demonstrated high binding affinity for the estrogen receptor and potent biological activity, ranging from antiestrogenic and tumor-inhibiting effects to estrogenic properties. This technical guide provides a comprehensive overview of this compound derivatives as SERMs, focusing on their structure-activity relationships, mechanism of action, and preclinical evaluation. Quantitative data on receptor binding and functional activity are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction to this compound-Based SERMs

The this compound core structure presents a versatile platform for the development of SERMs. The synthesis of various derivatives has allowed for a systematic investigation into the structural requirements for high-affinity ER binding and the modulation of estrogenic or antiestrogenic activity. Key structural modifications include the position of hydroxyl groups on the phenyl and indole (B1671886) rings, as well as the nature of substituents at the indole nitrogen and the 3-position of the heterocycle. These modifications significantly influence the compound's interaction with the estrogen receptor and its subsequent biological response.

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the quantitative data for various this compound derivatives, providing insights into their structure-activity relationships.

Table 1: Estrogen Receptor Relative Binding Affinity (RBA) of this compound Derivatives

CompoundR1 (Indole-N)R2 (Indole-3)X (Phenyl-OH)Y (Indole-OH)RBA (%) vs. Estradiol (B170435)=100Reference
20b CH3H4-OH5-OH33[1]
24b CH3H4-OH6-OH21[1]
35b CH3H4-OH7-OH23[1]
6c 4-CH3OC6H4CH2H4-OH5-OH16[2]
21c 4-CNC6H4CH2H4-OH5-OH14[2]
Sulfone (ZK 164,015) (CH2)10SO2(CH2)4CH3H4-OH5-OH1-5[3]

Relative Binding Affinity (RBA) was determined by competitive binding assays using calf uterine estrogen receptor and [3H]estradiol. RBA is calculated as 100 x (molar concentration of estradiol / molar concentration of test compound required to decrease receptor-bound radioactivity by 50%).

Table 2: In Vitro Antiproliferative and Functional Activity of this compound Derivatives

CompoundCell LineAssayEndpointValueReference
Sulfone (ZK 164,015) MCF-7Growth InhibitionIC50~1 nM[3]
Compound 31 MCF-7AntiproliferativeIC502.71 µM[4]
Compound 86 MCF-7AntiproliferativeIC501.86 µM[4]
This compound (1) RAW 264.7Nitrite Production InhibitionIC5038.1 ± 1.8 µM[5]
This compound (1) RAW 264.7NFκB InhibitionIC5025.4 ± 2.1 µM[5]

Mechanism of Action and Signaling Pathways

The biological effects of this compound derivatives are primarily mediated through their interaction with estrogen receptors (ERα and ERβ). As SERMs, these compounds induce distinct conformational changes in the receptor upon binding. This, in turn, influences the recruitment of coactivator or corepressor proteins, leading to tissue-specific gene expression and downstream cellular responses.[6]

SERM_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM This compound Derivative (SERM) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binding & HSP Dissociation SERM->ER HSP Heat Shock Proteins ER_dimer ER-SERM Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Coactivator Coactivators ERE->Coactivator Recruitment (Agonist) Corepressor Corepressors ERE->Corepressor Recruitment (Antagonist) Transcription Gene Transcription (Agonist/Antagonist Effect) Coactivator->Transcription Corepressor->Transcription

Caption: SERM Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel this compound derivatives.

Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound for the estrogen receptor relative to estradiol.

  • Preparation of Cytosol: Calf uterine tissue is homogenized in a buffer (e.g., Tris-HCl with EDTA and dithiothreitol) and centrifuged at high speed to obtain the cytosol fraction containing the estrogen receptors.

  • Competitive Binding: A constant amount of [3H]-labeled estradiol is incubated with the cytosol in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Unbound Ligand: The mixture is treated with a dextran-coated charcoal suspension to adsorb the unbound ligands. The suspension is then centrifuged.

  • Quantification: The radioactivity of the supernatant, which contains the receptor-bound [3H]estradiol, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is calculated using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.

Cell Proliferation Assay (MCF-7)

This assay assesses the effect of the compounds on the proliferation of estrogen-sensitive human breast cancer cells.

  • Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM with fetal bovine serum). For the assay, cells are switched to a medium containing charcoal-stripped serum to remove endogenous estrogens.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Quantification of Cell Viability: Cell proliferation can be measured using various methods, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Reporter Gene Assay for Transcriptional Activity

This assay determines whether a compound acts as an ER agonist or antagonist by measuring the transcription of a reporter gene under the control of an estrogen response element (ERE).

  • Cell Transfection: A suitable cell line (e.g., HeLa cells) is co-transfected with an expression vector for the human estrogen receptor (e.g., HEG0) and a reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase).[3]

  • Compound Treatment: The transfected cells are treated with the test compound alone (to assess agonist activity) or in combination with estradiol (to assess antagonist activity).

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: An increase in luciferase activity indicates agonist behavior, while a decrease in estradiol-stimulated luciferase activity indicates antagonist behavior.

Experimental_Workflow cluster_synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Binding_Assay ER Competitive Binding Assay Synthesis->Binding_Assay Determine RBA Proliferation_Assay Cell Proliferation Assay (e.g., MCF-7) Binding_Assay->Proliferation_Assay High affinity leads to Reporter_Assay Reporter Gene Assay Proliferation_Assay->Reporter_Assay Confirm mechanism Uterine_Weight_Test Mouse Uterine Weight Test Reporter_Assay->Uterine_Weight_Test Assess estrogenic/ antiestrogenic effect Tumor_Model Mammary Tumor Inhibition Model (Rat) Uterine_Weight_Test->Tumor_Model Evaluate antitumor activity

Caption: Preclinical Evaluation Workflow.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on this compound derivatives have provided several key insights into their structure-activity relationships:

  • Hydroxylation Pattern: The presence of hydroxyl groups on both the phenyl and indole rings is a prerequisite for strong binding to the estrogen receptor. A hydroxyl group at the para position of the 2-phenyl ring is generally favorable for high affinity.[1][7]

  • Indole Nitrogen Substitution: An alkyl group on the indole nitrogen is essential for receptor binding.[1][7] The nature and length of this substituent can modulate the agonist versus antagonist activity. For instance, derivatives with certain amide or polar sulfur-containing side chains at the nitrogen exhibit pure antiestrogenic activity.[3]

  • Indole-3 Position: Short alkyl chains at the 3-position of the indole ring can be favorable for binding affinity.[1][7]

  • Lipophilicity and Steric Factors: A balance between increased lipophilicity in the core of the molecule and steric hindrance from larger substituents influences the binding affinity.

Conclusion and Future Directions

This compound derivatives represent a promising class of SERMs with significant potential for the development of new therapies for hormone-dependent diseases. Their synthetic tractability allows for fine-tuning of their pharmacological profile. Future research should focus on optimizing the antagonist activity while minimizing agonist effects in tissues like the uterus to develop safer and more effective drugs. The exploration of novel side chains at the indole nitrogen and further investigation into the interactions with ERα and ERβ subtypes will be crucial for designing next-generation this compound-based SERMs with improved tissue selectivity and therapeutic indices.

References

The Neuroprotective Potential of 2-Phenylindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylindole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Among these, the neuroprotective effects of this compound derivatives have garnered significant attention, offering promising avenues for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3][4] This technical guide provides an in-depth overview of the current understanding of the neuroprotective effects of these compounds, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Assessment of Neuroprotective Efficacy

The neuroprotective effects of this compound derivatives have been quantified through various in vitro assays. These studies have provided valuable data on their potency in mitigating key pathological features of neurodegenerative diseases. The following tables summarize the key quantitative findings from a study on phenoxyindole derivatives, a class of this compound compounds.

CompoundAnti-Aβ Aggregation IC50 (µM)[5]Antioxidant Activity (DPPH Assay) IC50 (µM)[5]
3 -28.28
4 3.26175.74
5 3.1828.18
6 -190.43
7 -144.93
8 -85.97
9 --
10 --
11 -111.07
Curcumin (Control) >50-
CompoundNeuroprotection against Aβ42-induced toxicity in SK-N-SH cells (% Cell Viability)[5]
Control 100
Aβ42 only ~50
Compound 3 + Aβ42 ~65
Compound 4 + Aβ42 ~70
Compound 5 + Aβ42 ~75
Compound 6 + Aβ42 ~80
Compound 7 + Aβ42 ~85
Compound 8 + Aβ42 87.90
Compound 9 + Aβ42 ~63
Compound 10 + Aβ42 ~65
Compound 11 + Aβ42 ~70
Curcumin + Aβ42 ~85

Key Experimental Protocols

The evaluation of the neuroprotective effects of this compound derivatives relies on a battery of well-established in vitro and in vivo experimental models. These protocols are designed to assess the ability of the compounds to protect neurons from various insults that mimic the pathological conditions of neurodegenerative diseases.

In Vitro Neuroprotection Assays

1. Cell Culture and Maintenance:

  • Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y and PC12, are commonly used.[6][7]

  • Culture Medium: Cells are typically maintained in a suitable medium, such as RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/mL streptomycin, and 100 IU/mL penicillin.

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2. The culture medium is changed every two days.

  • Differentiation (for PC12 cells): To induce a neuronal phenotype, PC12 cells can be treated with nerve growth factor (mNGF).

2. Induction of Neurotoxicity:

  • Amyloid-β (Aβ) Induced Toxicity (Alzheimer's Model): SH-SY5Y cells are incubated with Aβ peptides (e.g., Aβ42) to induce cytotoxicity.[5]

  • 6-Hydroxydopamine (6-OHDA) Induced Toxicity (Parkinson's Model): PC12 cells are exposed to 6-OHDA to induce neurodegeneration through apoptosis and the generation of free radicals.[6]

  • Oxidative Stress Models: Neurotoxicity can be induced by exposing cells to agents like hydrogen peroxide (H₂O₂) or a combination of rotenone (B1679576) and oligomycin (B223565) A, which induce oxidative stress and mitochondrial dysfunction.[5]

3. Assessment of Neuroprotection:

  • Cell Viability Assays (e.g., MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells are pre-treated with the this compound derivatives for a specific duration before the addition of the neurotoxic agent. After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is converted to formazan (B1609692) by viable cells. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.[5]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the amount of LDH released into the culture medium from damaged cells, serving as an indicator of cytotoxicity.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Apoptosis Assays (e.g., Annexin V/PI Staining): Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining can be used to differentiate between viable, apoptotic, and necrotic cells.

In Vivo Neuroprotection Models

1. MPTP-Induced Mouse Model of Parkinson's Disease:

  • Animal Model: C57BL/6 mice are commonly used for this model.[8][9]

  • Induction of Parkinsonism: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to the mice, typically via intraperitoneal injections. This leads to the selective degeneration of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[8][9]

  • Treatment Protocol: The this compound derivatives are administered to the mice before, during, or after the MPTP injections, depending on the study design (e.g., to assess prophylactic or therapeutic effects).

  • Behavioral Assessments: Motor function is evaluated using tests such as the open field test (to measure locomotor activity), the pole test (to assess bradykinesia), and the rotarod test (to evaluate motor coordination).[10]

  • Neurochemical Analysis: The levels of dopamine (B1211576) and its metabolites in the striatum are measured using techniques like high-performance liquid chromatography (HPLC).

  • Histological Analysis: The brains of the mice are processed for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra and striatum.[10]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound derivatives are attributed to their ability to modulate key signaling pathways involved in cellular stress responses and inflammation. Two of the most prominent pathways are the Nrf2 and NF-κB signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.

This compound derivatives are believed to exert their antioxidant effects, at least in part, by activating the Nrf2 pathway. This activation leads to the upregulation of a battery of protective enzymes, thereby enhancing the cell's capacity to neutralize reactive oxygen species and mitigate oxidative damage.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Indole This compound Derivative Indole->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Nrf2_Keap1->Nrf2_cyto releases Ub Ubiquitination Nrf2_cyto->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates Proteasome Proteasomal Degradation Ub->Proteasome Maf Maf Nrf2_nuc->Maf dimerizes with ARE ARE (Antioxidant Response Element) Maf->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Protection Neuroprotection Genes->Protection

Nrf2 signaling pathway activation by this compound derivatives.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In the context of neuroinflammation, the activation of NF-κB in glial cells can lead to the production of pro-inflammatory cytokines, which can be detrimental to neurons.

Some this compound derivatives have been shown to possess anti-inflammatory properties, which may be mediated through the inhibition of the NF-κB signaling pathway. By preventing the activation of NF-κB, these compounds can reduce the production of inflammatory mediators and thereby protect neurons from inflammation-induced damage.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates Indole This compound Derivative Indole->IKK inhibits IkB IκBα IKK->IkB phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB_IkB NF-κB-IκBα Complex NFkB_cyto NF-κB NFkB_IkB->NFkB_cyto releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocates DNA DNA (κB sites) NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) DNA->Genes activates transcription Inflammation Neuroinflammation Genes->Inflammation

Inhibition of the NF-κB signaling pathway by this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds for the development of neuroprotective therapies. Their multifaceted mechanism of action, which includes anti-amyloid aggregation, antioxidant, and anti-inflammatory activities, makes them attractive candidates for tackling the complex pathology of neurodegenerative diseases. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development in this area. The elucidation of their interactions with key signaling pathways, such as Nrf2 and NF-κB, offers valuable insights into their therapeutic potential and provides a roadmap for the design of more potent and selective neuroprotective agents. Further in-depth studies are warranted to fully explore the clinical potential of this versatile chemical scaffold.

References

The Antiviral Potential of Substituted 2-Phenylindoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activities.[1] Among its many derivatives, the 2-phenylindole framework has emerged as a particularly promising forerunner in the development of novel therapeutic agents, including those with potent antiviral properties.[1] This technical guide provides an in-depth overview of the antiviral potential of substituted 2-phenylindoles, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Mechanisms of Antiviral Action

Substituted 2-phenylindoles exert their antiviral effects through various mechanisms, primarily by targeting key stages of the viral life cycle. These mechanisms range from inhibiting viral entry into host cells to disrupting viral replication and the function of essential viral enzymes.

  • Inhibition of Viral Enzymes: A primary mechanism of action for many antiviral this compound derivatives is the inhibition of crucial viral enzymes. For instance, certain 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides have been identified as potent inhibitors of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2.[2] RdRp is a highly conserved and essential enzyme for the replication of RNA viruses, making it an attractive therapeutic target.[2][3] Additionally, some 2-phenylquinoline (B181262) compounds, which share a similar structural motif, have demonstrated inhibitory activity against the SARS-CoV-2 helicase (nsp13), another enzyme critical for viral replication.[3][4]

  • Inhibition of Viral Entry and Fusion: Some indole-based compounds have been developed as small molecule HIV-1 fusion inhibitors.[5] These molecules target the transmembrane glycoprotein (B1211001) gp41, a key component of the viral fusion machinery.[5] By binding to the hydrophobic pocket of gp41, these compounds disrupt the conformational changes necessary for the fusion of the viral and host cell membranes, thereby blocking viral entry.[5][6]

  • Interference with Early Stages of Viral Replication: Certain this compound derivatives have been shown to affect the early stages of viral replication within host cells, including viral RNA replication and protein synthesis.[7]

  • Modulation of Host Cell Pathways: There is evidence to suggest that some quinoline-based compounds, structurally related to 2-phenylindoles, may exert their antiviral effects by modulating host cell pathways such as autophagy.[4] By impairing the fusion of autophagosomes with lysosomes, these compounds can stall the autophagic flux, a process that some viruses exploit for their replication.[4]

Structure-Activity Relationships (SAR)

The antiviral potency and selectivity of this compound derivatives are highly dependent on the nature and position of substituents on both the indole and the phenyl rings.

  • Substitutions on the Phenyl Ring: The substitution pattern on the 2-phenyl ring plays a crucial role in determining antiviral activity. For example, in a series of 2-phenylquinolines active against SARS-CoV-2, a p-propoxyphenyl moiety at the C-2 position was identified as a key feature for tuning antiviral activity and cytotoxicity.[3]

  • Substitutions on the Indole/Quinoline (B57606) Core: Modifications to the core heterocyclic structure are also critical. Methoxy groups on the quinoline nucleus of 2-phenylquinolines were found to enhance the selectivity index against SARS-CoV-2.[3]

  • Substitutions at Other Positions: In the context of HIV-1 fusion inhibitors, bisindole compounds with specific linkages have shown submicromolar activity.[5] For anti-RSV agents based on a pyrrolo[2,3-b]pyridine scaffold, substitution on the pyrrole (B145914) nitrogen with a methyl group largely retained antiviral activity, whereas bulkier substituents led to reduced activity or increased toxicity.[8]

Quantitative Data on Antiviral Activity

The following tables summarize the in vitro antiviral activity of representative substituted this compound and related compounds against various viruses.

Table 1: Antiviral Activity of 2-Phenylquinoline Derivatives against Coronaviruses [3][4]

CompoundVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
9j SARS-CoV-25.9>100>16.9
6f SARS-CoV-28.3>100>12.0
6g SARS-CoV-28.3>100>12.0
5a SARS-CoV-212.0>100>8.3
1f SARS-CoV-213.0>100>7.7
8k HCoV-229E0.215.075
5i HCoV-229E0.617.028.3
7j HCoV-229E0.7100>142.8
7a HCoV-229E0.7100>142.8
8k HCoV-OC430.615.025
7k HCoV-OC430.6100>166.7

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: CC₅₀/EC₅₀

Table 2: Antiviral Activity of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide Derivatives against Coronaviruses [2]

CompoundVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
6-72-2a SARS-CoV-21.41>100>70.92
4-46b HCoV-OC431.1376.2567.48
6-72-2a HCoV-OC430.94>100>106.38

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: CC₅₀/EC₅₀

Table 3: Inhibitory Activity of Selected 2-Phenylquinolines against SARS-CoV-2 Helicase (nsp13) [3][4]

CompoundIC₅₀ (µM)
6g 0.42
7k 1.41

IC₅₀: 50% inhibitory concentration

Experimental Protocols

Detailed methodologies are crucial for the evaluation of antiviral compounds. The following sections outline typical experimental protocols.

A common method to assess antiviral activity is through cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE) or the reduction in viral yield.

  • Cell Lines and Viruses:

    • For coronaviruses like SARS-CoV-2, HCoV-229E, and HCoV-OC43, VeroE6 cells (African green monkey kidney) and HEL 299 cells (human embryonic lung) are commonly used.[3][4]

    • For influenza viruses, Madin-Darby canine kidney (MDCK) cells are often employed.[9]

    • For coxsackieviruses, Hep-2 or HeLa cells can be utilized.[7]

  • General Protocol:

    • Cell Seeding: Host cells are seeded in 96-well plates and allowed to adhere overnight.

    • Compound Preparation: Test compounds are serially diluted to various concentrations in cell culture medium.

    • Infection and Treatment: The cell monolayer is infected with the virus at a specific multiplicity of infection (MOI). After a brief adsorption period, the viral inoculum is removed, and the cells are incubated with the different concentrations of the test compounds.

    • Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the untreated control wells (typically 48-72 hours).

    • Quantification of Antiviral Activity (EC₅₀): Cell viability is assessed using colorimetric assays such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][7][9] The absorbance is read, and the EC₅₀ value is calculated as the compound concentration that protects 50% of the cells from virus-induced death.

    • Quantification of Cytotoxicity (CC₅₀): A parallel assay is run on uninfected cells treated with the same concentrations of the compounds to determine their toxicity. The CC₅₀ is the concentration that reduces the viability of uninfected cells by 50%.[3][8]

  • Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a specific viral protein.

  • Example Protocol (SARS-CoV-2 Helicase):

    • The assay measures the unwinding of a double-stranded DNA or RNA substrate by the helicase enzyme (nsp13).[3]

    • The substrate is typically labeled with a fluorescent reporter and a quencher.

    • In the absence of an inhibitor, the helicase unwinds the substrate, separating the reporter from the quencher and leading to an increase in fluorescence.

    • The test compounds are incubated with the enzyme and the substrate.

    • The fluorescence is measured over time, and the IC₅₀ value is calculated as the compound concentration that inhibits 50% of the helicase activity.[4]

  • Principle: To investigate if a compound affects specific cellular pathways, techniques like immunofluorescence and confocal microscopy are used.

  • Example Protocol (Autophagy):

    • VeroE6 cells are treated with the test compounds.

    • The cells are then fixed, permeabilized, and stained with an antibody against an autophagy marker, such as LC3-II.[3][4]

    • The nuclei are counterstained with DAPI.

    • The formation of cytoplasmic LC3 puncta, which indicates the accumulation of autophagosomes, is visualized and quantified using confocal microscopy.[3][4] An increase in LC3 puncta suggests inhibition of the autophagic flux.

Visualizations of Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key concepts in the evaluation and action of antiviral 2-phenylindoles.

Antiviral_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Compound_Library Substituted 2-Phenylindoles Primary_Assay Primary Antiviral Assay (e.g., CPE Inhibition) Compound_Library->Primary_Assay Cytotoxicity_Assay Cytotoxicity Assay (on host cells) Compound_Library->Cytotoxicity_Assay Hit_Identification Hit Identification (Potent & Non-toxic) Primary_Assay->Hit_Identification Cytotoxicity_Assay->Hit_Identification Enzyme_Assay Enzyme Inhibition Assays (e.g., RdRp, Helicase) Hit_Identification->Enzyme_Assay Time_of_Addition Time-of-Addition Assay Hit_Identification->Time_of_Addition MoA_Confirmation Target Identification Enzyme_Assay->MoA_Confirmation SAR_Studies Structure-Activity Relationship (SAR) MoA_Confirmation->SAR_Studies Time_of_Addition->MoA_Confirmation Lead_Compound Optimized Lead Compound SAR_Studies->Lead_Compound In_Vivo_Testing In_Vivo_Testing Lead_Compound->In_Vivo_Testing Preclinical Development

Caption: Generalized workflow for antiviral drug discovery.

Caption: Inhibition of viral entry via gp41 targeting.

RdRp_Inhibition_Pathway Viral_RNA Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp New_RNA New Viral RNA Strand RdRp->New_RNA Replication Blocked Replication Blocked NTPs Ribonucleoside Triphosphates (NTPs) NTPs->RdRp Inhibitor This compound Derivative Inhibitor->RdRp Inhibition

Caption: Mechanism of viral replication inhibition.

Conclusion

Substituted 2-phenylindoles represent a versatile and potent class of antiviral agents with demonstrated activity against a range of viruses, including coronaviruses and HIV. Their ability to target specific viral enzymes and processes, such as RdRp, helicase, and viral entry, underscores their therapeutic potential. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of next-generation inhibitors with improved potency and pharmacokinetic profiles. Further research, including in vivo studies and the exploration of novel substitutions on the this compound scaffold, will be crucial in translating the promise of these compounds into clinically effective antiviral drugs.[10]

References

2-phenylindole applications in materials science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of 2-Phenylindole in Materials Science

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic aromatic organic compound featuring a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, with a phenyl group substituted at the 2-position of the indole (B1671886) core. This unique molecular architecture imparts a combination of rigidity, planarity, and a rich π-conjugated system, leading to distinctive electronic and photophysical properties. While extensively studied in medicinal chemistry for its diverse biological activities, this compound and its derivatives have emerged as highly versatile building blocks in materials science.[1] Their high thermal stability, robust electron mobility, and strong photoluminescence make them ideal candidates for a new generation of advanced functional materials.[1] This guide provides a comprehensive overview of the core applications of this compound in materials science, detailing its role in organic electronics, sensing, and smart materials, complete with experimental protocols and quantitative data.

Core Applications in Materials Science

The unique properties of the this compound scaffold have been harnessed to develop a range of advanced materials with applications spanning several fields.

Organic Light-Emitting Diodes (OLEDs)

The high photoluminescence quantum yield and thermal stability of this compound derivatives make them excellent candidates for use in Organic Light-Emitting Diodes (OLEDs).[1][2][3] In an OLED device, organic materials are sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layers, where they recombine to form excitons. The radiative decay of these excitons produces light.[4] this compound derivatives can function as the emissive layer (EML) material, where light is generated, or as a host material for other phosphorescent or fluorescent dopants.[5][6] Their rigid structure helps to prevent non-radiative decay pathways, leading to higher device efficiencies.

oled_architecture

Fluorescent Probes and Sensors

The inherent fluorescence of the indole ring system is a key feature exploited in the design of molecular sensors.[7] By functionalizing the this compound core, researchers can create probes that exhibit changes in their fluorescence properties—such as intensity or wavelength—in response to specific environmental stimuli like pH or the presence of certain analytes.[7]

A common design strategy is the Donor-π-Acceptor (D-π-A) concept. In this architecture, an electron-donating group (Donor) and an electron-accepting group (Acceptor) are attached to the this compound (π-system). This creates an intramolecular charge transfer (ICT) character, which is highly sensitive to the polarity of the environment. For instance, protonation of a nitrogen or oxygen-containing group on the molecule can dramatically alter the ICT state, leading to a visible color change or a shift in fluorescence emission, making it an effective pH sensor.[7]

D_pi_A_concept Pi_System Pi_System Probe Probe

Conducting Polymers and Organic Electronics

This compound serves as a valuable monomer for the synthesis of conjugated polymers.[1] These polymers, which feature a backbone of alternating single and double bonds, can exhibit semiconducting properties, allowing them to transport charge.[8] This makes them suitable for applications in organic electronics, such as Organic Field-Effect Transistors (OFETs) and organic photovoltaics (OPVs).[9][10] The properties of the resulting polymer, including its conductivity and solubility, can be tuned by modifying the substituents on the this compound monomer. For example, adding long alkyl chains can improve solubility, which is crucial for processing these materials from solution.[9]

polymer_synthesis Monomer This compound Monomer Polymerization Polymerization (e.g., Oxidative Coupling, Cross-Coupling Reaction) Monomer->Polymerization Polymer Conjugated Polymer -[this compound]-n Polymerization->Polymer

Chromic Materials (Thermochromic & Photochromic)

Chromic materials are "smart" materials that change color in response to an external stimulus.[11]

  • Thermochromic materials change color with temperature.[12][13] This is often due to a temperature-induced change in molecular conformation or crystal structure.[12]

  • Photochromic materials undergo a reversible color change upon exposure to light, typically UV radiation.[11]

While less common than other applications, the rigid and chromophoric nature of the this compound scaffold makes it a potential candidate for incorporation into novel chromic systems. The color change in such systems is often governed by the reversible transformation between two states with different absorption spectra. For example, in some leuco dye-based systems, a change in temperature or pH can cause a ring-opening or ring-closing reaction that leads to a dramatic color change.[14]

Liquid Crystals

The asymmetric, rigid, and calamitic (rod-like) core structure of this compound makes it a candidate for use as a mesogenic building block in thermotropic liquid crystals.[15] However, the this compound core by itself does not readily form liquid crystalline phases (mesophases). Research has shown that specific functionalization is required to induce this behavior. For instance, terminating the core with a fluorinated alkyl chain, such as 4-n-(tridecafluorohexyl), and adding substituents at the 5-position of the isoindole moiety can lead to the formation of smectic A (SmA) phases.[15] In contrast, substitutions at other positions, or the presence of large, bulky groups, tend to destabilize the mesophase and increase the melting point.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound-based materials from cited literature.

Table 1: Photophysical Properties of this compound Derivatives

Compound/SystemAbsorption Max (λ_abs)Emission Max (λ_em)Stokes Shift (nm)Quantum Yield (Φ)Application/Ref.
This compound in PVA Film~320 nm~370 nm (Fluorescence)~50HighPhotophysics Study[16]
This compound in PVA Film~400 nm~500 nm (Phosphorescence)~100Strong (Room Temp.)Photophysics Study[16]
Pyrano[2,3-e]indole Deriv.-474-522 nm>15,000 cm⁻¹up to 7%Fluorescent Probes[17]
Pyrano[3,2-f]/[2,3-g]indole Deriv.--9,000-15,000 cm⁻¹30-89%Fluorescent Probes[17]

Table 2: Liquid Crystalline Properties of 2-Phenyl-isoindole Derivatives [15]

Anhydride 5-Position SubstituentPhase Transition Temperatures (°C)Mesophase Type
H118.0 (k→i)-
F100.9 (k→SmA), 108.8 (SmA→i)Smectic A
Cl114.3 (k→SmA), 154.5 (SmA→i)Smectic A
CH₃108.5 (k→SmA), 126.5 (SmA→i)Smectic A
OCH₃72.8 (k→SmA), 108.4 (SmA→i)Smectic A
k = crystalline, SmA = smectic A, i = isotropic liquid. Data for compounds with a 4-n-(tridecafluorohexyl)aniline tail.

Experimental Protocols

The synthesis of this compound and its derivatives is crucial for their application in materials science. The Fischer indole synthesis is the most classic and widely used method.

Protocol 1: Fischer Indole Synthesis of this compound

This two-step protocol involves the formation of a phenylhydrazone intermediate, followed by an acid-catalyzed cyclization.[2][18][19]

fischer_synthesis_workflow

Step 1: Synthesis of Acetophenone (B1666503) Phenylhydrazone [19]

  • Reactants: To a flask, add acetophenone (0.33 mol) and phenylhydrazine (B124118) (0.33 mol).

  • Reaction: Warm the mixture on a steam cone for one hour.

  • Crystallization: Dissolve the hot mixture in 80 mL of 95% ethanol (B145695). Induce crystallization by agitation and then cool the mixture in an ice bath.

  • Isolation: Collect the product by filtration and wash it with 25 mL of cold ethanol. A second crop can be obtained by concentrating the filtrate.

  • Drying: Dry the combined solids under reduced pressure. The expected yield is 87-91% of acetophenone phenylhydrazone with a melting point of 105-106°C.

Step 2: Cyclization to this compound [19]

  • Reactants: In a beaker, thoroughly mix acetophenone phenylhydrazone (50 g, 0.24 mol) with anhydrous zinc chloride (100 g, 0.73 mol).

  • Reaction: Heat the beaker in an oil bath at 170°C. The mass will become liquid after 3-4 minutes, and white fumes will evolve.

  • Quenching: Remove the beaker from the bath and stir for 5 minutes. To prevent solidification into a hard mass, thoroughly stir in 200 g of clean sand.

  • Workup: Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.

  • Isolation: Filter the sand and crude this compound. Boil the collected solids with 600 mL of 95% ethanol.

  • Purification: Decolorize the hot ethanol solution with activated carbon (Norit) and filter. Cool the combined filtrates to room temperature to crystallize the this compound.

  • Final Product: Collect the product by filtration and wash with cold ethanol. A second crop can be obtained from the filtrate. The total yield of this compound is typically 72-80%, with a melting point of 188-190°C.[3]

Protocol 2: Palladium-Catalyzed One-Pot Synthesis of 2-Phenylindoles

This modern method provides a facile and efficient route to this compound derivatives under mild conditions.[20][21]

  • Setup: Place N-tosyl-2-bromoaniline (0.75 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), triethylamine (B128534) (2 mmol), phenylacetylene (B144264) (1.5 mmol), and DMF (5 mL) into a sealed tube.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: After the reaction is complete, the product is isolated using standard extraction and purification techniques (e.g., column chromatography).

  • Product: This method yields 2-phenyl-1-(toluene-4-sulfonyl)indole in approximately 68% yield.[20]

Conclusion

This compound has proven to be a remarkably versatile scaffold in materials science. Its inherent photophysical and electronic properties, combined with its high stability and synthetic accessibility, have enabled its use in a wide array of applications, from vibrant OLED displays and sensitive fluorescent probes to conductive polymers and smart materials. The ability to fine-tune its characteristics through targeted chemical modifications allows for the rational design of materials with specific functions. As research continues to advance, the development of novel synthetic methodologies and a deeper understanding of structure-property relationships will undoubtedly expand the potential applications of this compound derivatives, paving the way for the next generation of high-performance organic materials.[22]

References

Methodological & Application

Synthesis of 2-Phenylindole: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 2-phenylindole, a key heterocyclic motif present in numerous biologically active compounds and functional materials. The protocols outlined below are established methods suitable for laboratory-scale synthesis.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[1][2] They also serve as crucial building blocks for the development of organic light-emitting diodes (OLEDs).[1][2] This application note details two primary synthetic routes to this compound: the classic Fischer indole (B1671886) synthesis and a modern palladium-catalyzed approach.

Data Summary

The following table summarizes the quantitative data associated with the described synthetic protocols for this compound.

Synthesis MethodKey ReagentsCatalyst/AcidSolventReaction TimeYield (%)Melting Point (°C)
Fischer Indole Synthesis Acetophenone (B1666503), Phenylhydrazine (B124118)Zinc Chloride (anhydrous)None (neat)~15-20 minutes72-80188-189
Palladium-Catalyzed Synthesis 2-Iodoaniline (B362364), Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂, CuIDMF24 hoursModerate to GoodNot Specified

Experimental Protocols

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[3][4] This two-step process first involves the formation of acetophenone phenylhydrazone, which then undergoes an acid-catalyzed cyclization to yield this compound.[1]

Step 1: Preparation of Acetophenone Phenylhydrazone

  • In a suitable flask, warm a mixture of 40 g (0.33 mole) of acetophenone and 36 g (0.33 mole) of phenylhydrazine on a steam bath for one hour.[5]

  • Dissolve the hot mixture in 80 ml of 95% ethanol.

  • Induce crystallization by agitating the solution and then cool the mixture in an ice bath.

  • Collect the resulting crystals by filtration and wash them with 25 ml of cold ethanol.

  • A second crop of crystals can be obtained by concentrating the filtrate. The total yield of acetophenone phenylhydrazone (m.p. 105–106°C) is typically 87–91%.[5]

Step 2: Synthesis of this compound

  • In a 1-liter tall beaker, intimately mix 53 g (0.25 mole) of freshly prepared acetophenone phenylhydrazone with 250 g of powdered anhydrous zinc chloride.[5]

  • Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously by hand. The mixture will become liquid within 3-4 minutes, and white fumes will evolve.[5]

  • Remove the beaker from the oil bath and continue to stir for an additional 5 minutes.

  • To prevent solidification into a hard mass, thoroughly mix in 200 g of clean sand.[5]

  • Digest the mixture overnight on a steam bath with 800 ml of water and 25 ml of concentrated hydrochloric acid to dissolve the zinc chloride.[5]

  • Filter the mixture to collect the sand and crude this compound.

  • Boil the collected solids in 600 ml of 95% ethanol.

  • Decolorize the hot solution with activated charcoal (Norit) and filter it through a preheated Büchner funnel. Wash the sand and charcoal with 75 ml of hot ethanol.[5]

  • Allow the combined filtrates to cool to room temperature to crystallize the this compound.

  • Collect the crystals by filtration and wash them three times with small portions (15–20 ml) of cold ethanol.

  • The first crop of this compound is typically quite pure, with a melting point of 188–189°C. A second crop can be obtained by concentrating the filtrate. The total yield is in the range of 72–80%.[5]

Palladium-Catalyzed Synthesis

Palladium-catalyzed reactions offer a modern and efficient one-pot method for the synthesis of 2-substituted indoles under mild conditions.[6] This procedure involves the heteroannulation of a 2-haloaniline with a terminal alkyne.[6]

General Procedure for the Synthesis of this compound

  • In a sealed tube, combine the 2-iodoaniline (0.75 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.0175 g, 0.025 mmol), copper(I) iodide (CuI, 0.01 g, 0.055 mmol), triethylamine (B128534) (0.202 g, 0.278 mL, 2 mmol), and phenylacetylene (0.153 g, 1.5 mmol).[6]

  • Add 5 mL of dimethylformamide (DMF) to the mixture.[6]

  • Stir the reaction mixture at room temperature for 24 hours.[6]

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the this compound.

Visualizations

The following diagrams illustrate the reaction mechanisms and experimental workflow.

Fischer_Indole_Synthesis acetophenone Acetophenone hydrazone Acetophenone Phenylhydrazone acetophenone->hydrazone + Phenylhydrazine - H₂O phenylhydrazine Phenylhydrazine phenylhydrazine->hydrazone enamine Enamine Intermediate hydrazone->enamine Tautomerization diimine Diimine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement (H⁺) aminal Cyclic Aminal diimine->aminal Cyclization indole This compound aminal->indole - NH₃ Aromatization

Caption: Reaction mechanism of the Fischer Indole Synthesis.

Palladium_Catalyzed_Synthesis start Start: Combine Reactants reactants 2-Iodoaniline Phenylacetylene Pd(PPh₃)₂Cl₂ CuI, Et₃N, DMF start->reactants reaction Stir at Room Temperature for 24 hours reactants->reaction workup Aqueous Workup (NH₄Cl, Ethyl Acetate) reaction->workup extraction Extraction & Drying (MgSO₄) workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product: This compound purification->product

Caption: Experimental workflow for Palladium-Catalyzed this compound Synthesis.

References

Application Notes and Protocols for Utilizing 2-Phenylindole in MTT Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylindole and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Notably, many of these compounds have demonstrated potent anticancer properties, making them promising candidates for drug discovery and development.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5] This assay provides a quantitative measure of metabolically active cells and is a valuable tool for screening the effects of compounds like this compound derivatives on cancer cell lines.[4]

These application notes provide a detailed protocol for using this compound and its derivatives in MTT cell viability assays, along with a summary of reported cytotoxic activities and insights into their mechanism of action.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in living cells.[4][6] This conversion is indicative of the metabolic activity of the cells, which, in most cases, correlates with the number of viable cells.[5] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[6]

Application of this compound Derivatives in Cancer Research

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents.[2][3] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including those of the breast, prostate, colon, and liver.[1] A significant mechanism of action for many this compound derivatives is the inhibition of tubulin polymerization.[2][7][8][9] By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][3][7]

Quantitative Data Summary

The following tables summarize the cytotoxic activity (IC50 values) of various this compound derivatives against different human cancer cell lines, as determined by the MTT assay in several studies.

Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Hypothetical-1 MCF-7 (Breast)8.5Doxorubicin1.2
A549 (Lung)12.3Cisplatin5.7
HCT116 (Colon)6.85-Fluorouracil4.1
Hypothetical-2 MCF-7 (Breast)15.2Doxorubicin1.2
A549 (Lung)21.7Cisplatin5.7
HCT116 (Colon)11.45-Fluorouracil4.1

Data presented in this table is hypothetical for illustrative purposes, based on the format found in the literature.[6]

Table 2: Reported IC50 Values of Specific this compound Derivatives

CompoundCell LineIC50 (µM)
Compound 2 MCF-7, PC3, HCT116, HepG2Highly Active
Compound 3a MCF-71.31 ± 0.8
Compound 10 MCF-7, PC3, HCT116, HepG2Highly Active
Compound 3e MCF-70.0016
Compound 4j MDA-MB-23116.18
Compound 4k B16F1023.81
MDA-MB-23125.59
Compound 31 MCF-72.71
Compound 86 MCF-71.86

This table presents a selection of reported IC50 values from various studies.[1][3][10][11]

Experimental Protocols

Materials and Reagents
  • This compound derivative(s) of interest

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Cancer cell lines (e.g., MCF-7, PC3, HCT116, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Detailed Protocol for MTT Assay with this compound Derivatives

This protocol is a synthesized methodology based on standard MTT assay procedures and details from studies involving this compound derivatives.

1. Cell Seeding: a. Culture the desired cancer cell lines in appropriate medium until they reach about 80% confluency. b. Trypsinize the cells, centrifuge, and resuspend in fresh medium to a concentration of 7.5 x 10^4 cells/mL. c. Seed 100 µL of the cell suspension (containing approximately 7,500 cells) into each well of a 96-well plate. d. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of the this compound derivative in DMSO. b. On the day of treatment, prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 µM). c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the this compound derivative. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank (medium only). d. Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Incubation: a. After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3.5 to 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

4. Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 150 µL of the solubilization solution (e.g., DMSO) to each well. c. Cover the plate with aluminum foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

5. Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm or 590 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm can be used to subtract background absorbance. b. The plate should be read within 1 hour after adding the solubilization solution.

6. Data Analysis: a. Subtract the average absorbance of the blank wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each concentration of the this compound derivative using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot a dose-response curve of cell viability versus compound concentration. d. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability, from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow for this compound Derivatives cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_dilutions Prepare serial dilutions of this compound derivative treat_cells Treat cells with compound prepare_dilutions->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate for 3.5-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance (570/590 nm) solubilize->read_absorbance calculate_viability Calculate % cell viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for assessing cell viability using the MTT assay with this compound derivatives.

Signaling Pathway

Signaling_Pathway Mechanism of Action of Tubulin-Inhibiting this compound Derivatives phenylindole This compound Derivative tubulin β-Tubulin (Colchicine Binding Site) phenylindole->tubulin Binds to inhibition Inhibition of Tubulin Polymerization tubulin->inhibition disruption Microtubule Disruption inhibition->disruption g2m_arrest G2/M Phase Cell Cycle Arrest disruption->g2m_arrest apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis

Caption: Signaling pathway of this compound derivatives as tubulin polymerization inhibitors.

Troubleshooting

IssuePossible CauseSolution
Low Absorbance Readings Insufficient number of viable cells.Increase the initial cell seeding density.
Cell death due to factors other than the compound.Ensure optimal cell culture conditions and check for contamination.
Incomplete solubilization of formazan crystals.Increase incubation time with the solubilization solution or gently pipette to mix.
High Background Absorbance Contamination of the culture medium.Use fresh, sterile medium.
Phenol (B47542) red in the medium can interfere.Use a reference wavelength to subtract background or use phenol red-free medium for the final steps.
Inconsistent Results Uneven cell seeding.Ensure a homogenous cell suspension before seeding and be consistent with pipetting technique.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Variation in incubation times.Adhere strictly to the specified incubation times for compound treatment and MTT addition.

By following these detailed protocols and considering the potential mechanisms of action, researchers can effectively utilize the MTT assay to evaluate the cytotoxic potential of this compound derivatives in their drug discovery and development efforts.

References

Application of 2-Phenylindole Derivatives in Fluorescence Microscopy for Amyloid-β Plaque Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aberrant aggregation of amyloid-beta (Aβ) peptides into extracellular plaques is a primary pathological hallmark of Alzheimer's disease (AD). Visualizing these plaques in brain tissue is crucial for AD research and the development of potential therapeutics. 2-Phenylindole and its derivatives have emerged as a promising class of fluorescent probes for this purpose. Their molecular structure allows for high-affinity binding to the β-sheet-rich structures of Aβ fibrils, resulting in a significant enhancement of their fluorescence upon binding. This property makes them valuable tools for the sensitive and specific detection of amyloid plaques using fluorescence microscopy.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound-based fluorescent probes for the imaging of Aβ plaques.

Key Features of this compound Probes

  • High Affinity and Specificity: this compound derivatives exhibit strong binding to Aβ aggregates, with dissociation constants (Kᵢ) often in the low nanomolar range, indicating a high affinity.[1][2]

  • Fluorescence Enhancement: Upon binding to Aβ fibrils, these probes undergo a significant increase in fluorescence quantum yield, leading to a bright signal with a high signal-to-noise ratio.

  • Blood-Brain Barrier Permeability: Certain derivatives have been designed to possess appropriate lipophilicity to cross the blood-brain barrier, enabling in vivo imaging applications in animal models.[1]

  • Structural Versatility: The this compound scaffold allows for chemical modifications to fine-tune photophysical properties and binding characteristics.

Quantitative Data of Selected this compound Derivatives

The following table summarizes the key quantitative data for representative this compound derivatives and other relevant amyloid-binding probes.

Probe/Derivative NameTargetBinding Affinity (Kᵢ/Kd)Excitation Max (λ_ex) (nm)Emission Max (λ_em) (nm)Quantum Yield (Φ)Stokes Shift (nm)Fluorescence Enhancement (Fold)Reference
This compound Derivative (Generic) Aβ Fibrils4 - 32 nM (Kᵢ)~330~384-~542.6[1][3]
Fluorinated this compound Derivative Aβ₁₋₄₂ Aggregates28.4 nM (Kᵢ)-----[2]
Pyridazine-based Probe Aβ Aggregates0.35 µM (Kd)408670-262~34
Chalcone-mimic Probe 5 Aβ₄₂ Aggregates1.59 µM (Kd)----~50
TC (Benzothiazole-coumarin) Aβ₄₂ Fibrils58 nM (Kd)-6540.40 (bound)-~30[4]
NEB Insulin Fibrils---0.78 (bound)-30[5]

Experimental Protocols

Protocol 1: In Vitro Fluorescence Binding Assay

This protocol describes how to determine the binding affinity of a this compound derivative to pre-formed Aβ aggregates using a fluorescence titration assay.

Materials:

  • Synthetic Aβ₁₋₄₂ peptide

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound derivative stock solution (e.g., 1 mM in DMSO)

  • 96-well black, non-binding microplates

  • Fluorometric plate reader

Procedure:

  • Preparation of Aβ₁₋₄₂ Monomers:

    • Dissolve synthetic Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas or in a vacuum concentrator.

    • Store the resulting peptide film at -80°C.

    • For use, dissolve the peptide film in DMSO to a concentration of 5 mM to obtain a stock solution of monomeric Aβ.

  • Preparation of Aβ₁₋₄₂ Fibrillar Aggregates:

    • Dilute the monomeric Aβ₁₋₄₂ stock solution in PBS (pH 7.4) to a final concentration of 100 µM.

    • Incubate the solution at 37°C for 24-48 hours with gentle agitation to promote fibril formation.

  • Fluorescence Titration:

    • Prepare a series of dilutions of the this compound derivative in PBS in a 96-well black plate.

    • Add a fixed concentration of pre-formed Aβ₁₋₄₂ fibrils (e.g., 100 nM) to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific this compound derivative.

    • Plot the fluorescence intensity as a function of the probe concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).

Protocol 2: Staining of Amyloid Plaques in Brain Tissue Sections

This protocol provides a general procedure for staining Aβ plaques in paraffin-embedded or frozen brain sections from transgenic mouse models of AD or human post-mortem tissue.

Materials:

  • Brain tissue sections (paraffin-embedded or frozen) on microscope slides

  • Xylene (for paraffin (B1166041) sections)

  • Ethanol (B145695) series (100%, 95%, 70%, 50%)

  • Distilled water

  • PBS, pH 7.4

  • This compound derivative staining solution (e.g., 1-10 µM in PBS or 50% ethanol)

  • Antifade mounting medium (with or without DAPI for nuclear counterstain)

  • Coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Deparaffinization and Rehydration (for paraffin sections):

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 2 minutes), 95% (2 minutes), 70% (2 minutes), 50% (2 minutes).

    • Rinse with distilled water.

  • Staining:

    • Incubate the slides in the this compound derivative staining solution for 10-30 minutes at room temperature in the dark. Optimal concentration and incubation time should be determined empirically for each derivative.

    • Rinse the slides with PBS (2 x 5 minutes).

    • (Optional) Differentiate by dipping the slides briefly in 70% ethanol to reduce background staining.

  • Counterstaining (Optional):

    • If a nuclear counterstain is desired and not included in the mounting medium, incubate the slides in a DAPI or Hoechst solution according to the manufacturer's protocol.

    • Rinse with PBS.

  • Mounting:

    • Carefully wipe excess buffer from around the tissue section.

    • Apply a drop of antifade mounting medium to the tissue section.

    • Gently lower a coverslip onto the mounting medium, avoiding air bubbles.

    • Allow the mounting medium to cure as per the manufacturer's instructions.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the this compound derivative. For example, a DAPI filter set (Excitation: ~350 nm, Emission: ~450 nm) may be suitable for some blue-emitting derivatives.

Protocol 3: Co-staining with Thioflavin S

This protocol allows for the validation of this compound derivative staining by co-localizing the signal with that of Thioflavin S, a well-established amyloid plaque stain.

Procedure:

  • Perform the staining with the this compound derivative as described in Protocol 2, up to the final PBS wash.

  • Incubate the slides in a 0.05% Thioflavin S solution in 50% ethanol for 8 minutes in the dark.

  • Differentiate the staining by washing with 80% ethanol (2 x 10 seconds).

  • Rinse with distilled water (3 x 1 minute).

  • Mount and image the slides as described in Protocol 2, using separate filter channels for the this compound derivative and Thioflavin S (FITC filter set).

Visualizations

Signaling Pathway and Experimental Workflows

A_Beta_Aggregation_and_Probe_Binding cluster_aggregation Amyloid-β Aggregation Pathway cluster_probe Probe Interaction Aβ Monomers Aβ Monomers Oligomers Oligomers Aβ Monomers->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils (Plaques) Fibrils (Plaques) Protofibrils->Fibrils (Plaques) Bound Probe Bound Probe Fibrils (Plaques)->Bound Probe This compound Probe (Free) This compound Probe (Free) This compound Probe (Free)->Bound Probe Binds to β-sheets Fluorescence Signal Fluorescence Signal Bound Probe->Fluorescence Signal Fluorescence Enhancement

Amyloid-β aggregation and probe binding mechanism.

Staining_Workflow start Start: Brain Tissue Section deparaffinize Deparaffinize & Rehydrate (if paraffin-embedded) start->deparaffinize stain Incubate with This compound Probe deparaffinize->stain wash1 Wash with PBS stain->wash1 costain Co-stain (optional) e.g., Thioflavin S or Antibody wash1->costain mount Mount with Antifade Medium wash1->mount if no co-stain wash2 Wash costain->wash2 wash2->mount image Fluorescence Microscopy mount->image end End: Image Analysis image->end

Workflow for staining amyloid plaques.

Probe_Selection_Workflow start Define Experimental Needs in_vitro_in_vivo In Vitro Assay or In Vivo/Ex Vivo Imaging? start->in_vitro_in_vivo in_vitro In Vitro: Focus on High Fluorescence Enhancement & Affinity in_vitro_in_vivo->in_vitro In Vitro in_vivo In Vivo/Ex Vivo: Consider BBB Permeability & Clearance in_vitro_in_vivo->in_vivo In Vivo/Ex Vivo spectral Check Microscope Filter Sets and Other Fluorophores in_vitro->spectral in_vivo->spectral select_probe Select Probe with Optimal λ_ex/λ_em and High Quantum Yield spectral->select_probe validate Validate with Co-staining and Control Experiments select_probe->validate end Proceed with Experiment validate->end

Workflow for selecting a this compound probe.

Troubleshooting

ProblemPossible CauseSuggested Solution
High Background Fluorescence Probe concentration is too high.Optimize the probe concentration by performing a titration.
Inadequate washing.Increase the number and/or duration of washing steps.
Autofluorescence of the tissue.Include an unstained control to assess the level of autofluorescence. Consider using a probe with red-shifted emission to minimize autofluorescence.
Weak or No Signal Probe concentration is too low.Increase the probe concentration.
Incorrect filter set used for imaging.Ensure that the excitation and emission filters are appropriate for the spectral properties of the probe.
Photobleaching.Minimize exposure of the sample to the excitation light. Use an antifade mounting medium.
Low abundance of amyloid plaques.Use brain tissue from older transgenic animals or from regions known to have high plaque deposition.
Non-specific Staining Probe is binding to other cellular structures.Perform co-staining with known amyloid markers (e.g., Thioflavin S, anti-Aβ antibodies) to confirm specificity.
Hydrophobic interactions with lipids.A brief differentiation step with 70% ethanol may help reduce non-specific binding.

References

Application Notes and Protocols for N-Alkylation of 2-Phenylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-alkylation of 2-phenylindole is a fundamental transformation in organic synthesis, providing access to a diverse array of compounds with significant potential in medicinal chemistry and materials science. This document provides detailed protocols for the N-alkylation of this compound, summarizing various reaction conditions and presenting quantitative data to facilitate methodological comparison. The included experimental workflow diagram offers a clear visual guide to the synthetic process.

Introduction

The indole (B1671886) scaffold is a privileged structure in numerous biologically active compounds. Specifically, N-alkylated 2-phenylindoles have emerged as important pharmacophores. The functionalization at the N1 position of the indole ring allows for the modulation of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. The synthesis of these derivatives is typically achieved through the deprotonation of the indole nitrogen followed by nucleophilic substitution with an alkylating agent. Various methodologies have been developed to accomplish this transformation, employing a range of bases, solvents, and reaction conditions. This application note details a standardized protocol and collates data from various successful N-alkylation reactions of this compound.

Data Presentation: N-Alkylation of this compound

The following table summarizes various reported conditions and corresponding yields for the N-alkylation of this compound and related indole derivatives. This allows for a direct comparison of the efficacy of different reagents and conditions.

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Citation
1IodomethaneNaHDMF0 to RT194[1]
2Benzyl (B1604629) bromideNaHDMFRTNot SpecifiedLower Yields[1]
3Propargyl bromideNaHDMFRTNot SpecifiedLower Yields[1]
4Prenyl bromideNaHTHFRTNot SpecifiedLower Yields*[1]
5MOMClNaHDMFRTNot Specified94[1]
6Cyclopropylmethyl bromideNaHDMF0 to RT16Not Specified[2]
7Allyl bromideNaHDMFNot SpecifiedNot SpecifiedNot Specified[2]
8TBSO-(CH2)n-BrNaHDMF0 to RT16Modest[2]
9Styrene oxideCs2CO3DMPU801878[3]
10Benzyl bromideCs2CO3DMPU804High[3]
11Propyl bromideCs2CO3DMPU804High[3]
12iso-Propyl iodideCs2CO3DMPU804Lower Yield[3]

*Lower yields were attributed to the formation of 1,3-disubstituted indole derivatives.[1]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the N-alkylation of this compound using sodium hydride as the base, a commonly employed and effective method.[1][2]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., iodomethane, benzyl bromide)

  • Methanol (B129727) (MeOH)

  • Deionized water

  • Diethyl ether (Et2O) or Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a slurry of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Deprotonation: Cool the slurry to 0 °C using an ice bath. To this, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise over 10-15 minutes.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 1 hour. The formation of the sodium salt of this compound is often indicated by a color change and/or evolution of hydrogen gas.

  • Alkylation: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.[2]

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to destroy any excess sodium hydride.

  • Work-up: Pour the reaction mixture into deionized water and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-alkylated this compound.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the N-alkylation of this compound.

N_Alkylation_Workflow Start Start Preparation Preparation: - Add NaH to anhydrous DMF - Under inert atmosphere Start->Preparation Deprotonation Deprotonation: - Cool to 0°C - Add this compound solution dropwise Preparation->Deprotonation Stirring1 Stir at 0°C for 1h Deprotonation->Stirring1 Alkylation Alkylation: - Add alkylating agent dropwise at 0°C Stirring1->Alkylation Reaction Stir at RT until completion (TLC monitoring) Alkylation->Reaction Quenching Quenching: - Cool to 0°C - Add MeOH dropwise Reaction->Quenching Workup Aqueous Work-up: - Pour into water - Extract with organic solvent Quenching->Workup Purification Purification: - Dry, concentrate - Column chromatography Workup->Purification End Pure N-alkylated This compound Purification->End

References

Application Notes and Protocols: 2-Phenylindole as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenylindole scaffold has emerged as a promising platform for the development of novel fluorescent probes for cellular imaging. Its inherent fluorescence, coupled with the potential for chemical modification, allows for the design of probes with tailored photophysical properties and specific subcellular localization. These characteristics make this compound derivatives valuable tools for visualizing cellular structures, tracking dynamic processes, and developing high-throughput screening assays in drug discovery. This document provides a comprehensive overview of the application of this compound-based fluorescent probes in cellular imaging, including their synthesis, photophysical properties, and detailed protocols for their use.

While the full potential of this compound derivatives as organelle-specific probes is still being explored, their structural similarity to other known fluorescent dyes suggests their applicability in targeting various subcellular compartments. This application note will provide both established data for the this compound core and speculative, yet scientifically grounded, protocols for its use in imaging specific organelles.

Data Presentation

The photophysical properties of fluorescent probes are critical for their successful application in cellular imaging. Key parameters include the maximum excitation (λex) and emission (λem) wavelengths, the molar extinction coefficient (ε), the fluorescence quantum yield (Φ), and the Stokes shift. Below are tables summarizing these properties for the parent this compound molecule and a selection of other relevant fluorescent probes used for organelle staining.

Table 1: Photophysical Properties of this compound

CompoundSolvent/EnvironmentExcitation Max (λex) (nm)Emission Max (λem) (nm)Quantum Yield (Φ)Reference
This compoundPoly(vinyl alcohol) film~320370Not specified[1]

Table 2: Representative Photophysical Properties of Organelle-Specific Fluorescent Probes

Probe (Scaffold)Target OrganelleExcitation Max (λex) (nm)Emission Max (λem) (nm)Quantum Yield (Φ)
DAPI (Indole derivative)Nucleus358461-
Hoechst 33342 (Bis-benzimidazole)Nucleus350461-
MitoTracker Green FM (Carbocyanine)Mitochondria490516-
LysoTracker Red DND-99 (Rhodamine)Lysosomes577590-

This table provides data for commonly used organelle stains to offer a comparative perspective for the development and application of novel this compound-based probes.

Experimental Protocols

Protocol 1: Synthesis of the this compound Scaffold

This protocol describes a general method for the synthesis of the core this compound structure via the Fischer indole (B1671886) synthesis.

Materials:

Procedure:

  • Formation of Phenylhydrazone: In a round-bottom flask, mix equimolar amounts of phenylhydrazine and acetophenone. Heat the mixture gently (e.g., on a steam cone) for approximately 1 hour. Dissolve the resulting oil in hot ethanol and allow it to cool to induce crystallization of the acetophenone phenylhydrazone.

  • Fischer Indole Synthesis: Mix the dried acetophenone phenylhydrazone with an excess of anhydrous zinc chloride in a beaker. Heat the mixture in an oil bath at around 170°C with vigorous stirring. The mixture will become liquid, and fumes will evolve. After a few minutes, remove the beaker from the heat and continue stirring.

  • Work-up: To the cooled reaction mixture, add water and concentrated hydrochloric acid and digest on a steam cone to dissolve the zinc chloride. Filter the solid crude product.

  • Purification: Boil the crude product in ethanol, decolorize with activated charcoal (if necessary), and filter while hot. Allow the filtrate to cool to crystallize the this compound. A second crop of crystals can be obtained by concentrating the mother liquor. The product can be further purified by silica gel column chromatography using a hexane/ethyl acetate solvent system.

Protocol 2: General Protocol for Live-Cell Imaging with a Hypothetical this compound-Based Probe

This protocol provides a general workflow for staining and imaging live cells with a novel fluorescent probe. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each new probe and cell line.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (phenol red-free for imaging)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Plate cells on a glass-bottom dish or on coverslips in a petri dish and culture until they reach the desired confluency (typically 50-70%).

  • Probe Preparation: Prepare a working solution of the this compound probe in pre-warmed, phenol (B47542) red-free cell culture medium. The final concentration should be optimized, but a starting range of 1-10 µM is common for many fluorescent probes.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the probe's cell permeability and target.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove excess probe and reduce background fluorescence.

  • Imaging: Mount the coverslip on a microscope slide with a drop of imaging medium or image the glass-bottom dish directly. Use a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of the this compound probe. Acquire images using the lowest possible excitation light intensity to minimize phototoxicity.

Protocol 3: Co-localization Study for Determining Subcellular Localization

This protocol is used to determine the specific organelle targeted by a new this compound probe by co-staining with a known organelle-specific fluorescent marker.

Materials:

  • Live cells stained with the this compound probe (following Protocol 2)

  • Commercially available organelle-specific fluorescent probe (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, or Hoechst/DAPI for the nucleus) with a spectrally distinct fluorophore.

  • Fluorescence microscope with multiple filter sets for multi-channel imaging.

Procedure:

  • Primary Staining: Stain the live cells with the this compound probe as described in Protocol 2.

  • Co-staining: After the initial washing step, incubate the cells with the appropriate concentration of the commercial organelle-specific probe in pre-warmed, phenol red-free medium according to the manufacturer's instructions.

  • Washing: Wash the cells as described in Protocol 2 to remove the excess of both probes.

  • Multi-Channel Imaging: Image the cells using the appropriate filter sets for both the this compound probe and the co-stain. Acquire separate images for each channel and then merge them to observe the degree of co-localization. A high degree of overlap in the fluorescence signals indicates that the this compound probe localizes to that specific organelle.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of this compound fluorescent probes in cellular imaging.

G cluster_0 Signaling Pathway Activation External_Stimulus External Stimulus Receptor Cell Surface Receptor External_Stimulus->Receptor Binds Second_Messenger Second Messenger Receptor->Second_Messenger Activates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Target_Protein Target Protein (with this compound Probe) Kinase_Cascade->Target_Protein Phosphorylates Cellular_Response Cellular Response Target_Protein->Cellular_Response Leads to G Start Start Cell_Culture 1. Culture cells on glass-bottom dish Start->Cell_Culture Probe_Prep 2. Prepare this compound probe solution Cell_Culture->Probe_Prep Staining 3. Incubate cells with probe Probe_Prep->Staining Wash 4. Wash to remove excess probe Staining->Wash Imaging 5. Acquire images using fluorescence microscope Wash->Imaging Analysis 6. Analyze images for localization and intensity Imaging->Analysis End End Analysis->End G cluster_0 Probe 'Turn-On' Mechanism Probe_Off This compound Probe (Low Fluorescence) Probe_On Probe-Analyte Complex (High Fluorescence) Probe_Off->Probe_On Binding Analyte Target Analyte Analyte->Probe_On

References

Application of 2-Phenylindole in Organic Light Emitting Diodes (OLEDs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-phenylindole and its derivatives in the fabrication of Organic Light Emitting Diodes (OLEDs). It includes detailed protocols for the synthesis of this compound materials, fabrication of OLED devices, and a summary of their performance characteristics.

Introduction

This compound and its derivatives have emerged as a promising class of materials for OLEDs due to their excellent thermal and electrochemical stability, high photoluminescence quantum yields, and good charge-transporting properties.[1] These characteristics make them suitable for use as host materials in phosphorescent OLEDs (PhOLEDs), where they facilitate efficient energy transfer to phosphorescent guest emitters. The versatility of the this compound scaffold allows for facile modification of its electronic and photophysical properties through the introduction of various substituents, enabling the development of materials for a range of applications, including blue and green emitting devices.[1]

Synthesis of this compound Derivatives

A common and effective method for synthesizing this compound is the Fischer indole (B1671886) synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an appropriate ketone or aldehyde.[2][3]

Protocol: Fischer Indole Synthesis of this compound

This protocol describes the synthesis of this compound from phenylhydrazine (B124118) and acetophenone (B1666503).[4][5]

Materials:

Procedure:

  • Formation of Acetophenone Phenylhydrazone: In a round-bottom flask, dissolve acetophenone (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol. Add a few drops of glacial acetic acid and stir the mixture. The acetophenone phenylhydrazone will precipitate out of the solution.[5] Filter the solid and wash with cold ethanol.

  • Cyclization: Mix the dried acetophenone phenylhydrazone with anhydrous zinc chloride (2 equivalents) in a round-bottom flask equipped with a reflux condenser.[4] Heat the mixture on a water bath at 100°C for 10-15 minutes with constant stirring.[3] Alternatively, polyphosphoric acid can be used as the acid catalyst.[3]

  • Work-up: After cooling to room temperature, add cold water to the reaction mixture to precipitate the crude this compound.[3] Filter the precipitate and wash with water.

  • Purification: Dissolve the crude product in dichloromethane and dry the organic layer over anhydrous sodium sulfate.[4] After filtration, evaporate the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to obtain pure this compound.[4][6]

Fabrication of OLED Devices

OLEDs are typically fabricated by sequential deposition of thin films of organic materials and electrodes onto a substrate.[7][8] The following is a general protocol for the fabrication of a multilayer OLED using a this compound derivative as a host in the emissive layer.

Protocol: Vacuum Thermal Evaporation of a Multilayer OLED

Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transporting Layer (HTL) / Emissive Layer (EML) / Electron Transporting Layer (ETL) / Electron Injection Layer (EIL) / Cathode

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrate

  • Hole Injection Material (e.g., 4,4',4''-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine, 2-TNATA)[8]

  • Hole Transporting Material (e.g., 4,4'-bis(1-naphthylphenylamino)biphenyl, NPB)[8]

  • This compound derivative (Host)

  • Phosphorescent Emitter (Guest, e.g., an Iridium complex)[1]

  • Electron Transporting Material (e.g., tris-(8-hydroxyquinoline) aluminum, Alq3)[8]

  • Electron Injection Material (e.g., Lithium Fluoride, LiF)[8]

  • Aluminum (for cathode)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone immediately before use to improve the work function of the ITO.

  • Organic Layer Deposition: Place the cleaned substrate in a high-vacuum thermal evaporation system. Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) by thermal evaporation. The emissive layer is co-evaporated from two sources containing the this compound host and the phosphorescent guest emitter at a specific doping concentration. The thickness of each layer is monitored using a quartz crystal microbalance.

  • Cathode Deposition: Without breaking the vacuum, deposit the aluminum cathode by thermal evaporation through a shadow mask to define the active area of the device.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.

Performance Data of OLEDs with this compound Derivatives

The performance of OLEDs incorporating this compound derivatives can be characterized by several key parameters. The table below summarizes the performance of a representative device.

Device ParameterValueReference
Host Material 3-((1-(4-vinylbenzyl)-2-phenyl-1H-indol-3-yl)methyl)-9-ethyl-9H-carbazole[1]
Guest Emitter Green Phosphorescent Emitter[1]
Maximum Current Efficiency 10.3 cd/A[1]
Maximum Power Efficiency 7.2 lm/W[1]
Maximum External Quantum Efficiency (EQE) 2.9%[1]
Turn-on Voltage 3.1 - 3.7 V[1]

Visualizations

G cluster_synthesis Synthesis of this compound Reactants Phenylhydrazine + Acetophenone Intermediate Acetophenone Phenylhydrazone Reactants->Intermediate Condensation Product This compound Intermediate->Product Fischer Indole Cyclization (Acid Catalyst)

Caption: Synthesis of this compound via Fischer Indole Synthesis.

G cluster_oled OLED Fabrication Workflow Substrate ITO Substrate Cleaning Deposition Vacuum Thermal Evaporation of Organic Layers & Cathode Substrate->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation Testing Device Performance Testing Encapsulation->Testing

Caption: General workflow for OLED fabrication and testing.

G cluster_device OLED Device Structure cluster_charge Charge Injection & Recombination Anode Anode (ITO) HIL Hole Injection Layer Anode->HIL HTL Hole Transporting Layer HIL->HTL EML Emissive Layer (this compound Host + Guest) HTL->EML ETL Electron Transporting Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode (Al) EIL->Cathode Holes Holes (h+) Recombination Recombination & Light Emission Holes->Recombination Electrons Electrons (e-) Electrons->Recombination

Caption: Schematic of a multilayer OLED device structure.

References

Application Notes: Flow Cytometry Analysis of Apoptosis Induced by 2-Phenylindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-phenylindole derivatives have emerged as a promising class of compounds with significant anti-cancer properties. These synthetic molecules induce apoptosis, or programmed cell death, in various cancer cell lines through diverse mechanisms of action, including the inhibition of tubulin polymerization, DNA intercalation, and the modulation of key signaling pathways.[1] Flow cytometry is an indispensable tool for the quantitative analysis of apoptosis, enabling researchers to dissect the cellular responses to these derivatives with high precision. These application notes provide detailed protocols for assessing apoptosis induced by this compound derivatives using flow cytometry, along with data presentation guidelines and representations of the underlying signaling pathways.

Data Presentation

The quantitative data obtained from flow cytometry experiments should be summarized in clear and concise tables to facilitate comparison between different treatments, concentrations, and time points.

Table 1: Induction of Apoptosis in HCT-116 Cells by a this compound Derivative (Compound X) after 48h Treatment. This table presents the percentage of apoptotic cells in the HCT-116 human colorectal cancer cell line following a 48-hour treatment with varying concentrations of a hypothetical this compound derivative, Compound X. Data is presented as the mean ± standard deviation from three independent experiments.

TreatmentConcentration (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
Control (DMSO)0.1%95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
Compound X185.6 ± 3.58.9 ± 1.24.3 ± 0.91.2 ± 0.4
Compound X562.3 ± 4.125.4 ± 2.810.1 ± 1.52.2 ± 0.7
Compound X1035.8 ± 5.245.1 ± 3.915.7 ± 2.13.4 ± 1.0

Table 2: Caspase-3/7 Activation in MCF-7 Cells Treated with a this compound Derivative (Compound Y) for 24h. This table illustrates the dose-dependent activation of effector caspases-3 and -7 in the MCF-7 human breast cancer cell line after a 24-hour incubation with a hypothetical this compound derivative, Compound Y.

TreatmentConcentration (µM)% of Cells with Activated Caspase-3/7
Control (DMSO)0.1%3.1 ± 0.9
Compound Y2.515.8 ± 2.2
Compound Y1042.5 ± 5.1
Compound Y2578.2 ± 6.8

Table 3: Change in Mitochondrial Membrane Potential (ΔΨm) in A549 Cells after 12h Treatment with a this compound Derivative (Compound Z). This table shows the percentage of cells with depolarized mitochondria in the A549 human lung cancer cell line following a 12-hour treatment with a hypothetical this compound derivative, Compound Z, as measured by JC-1 staining.

TreatmentConcentration (µM)% of Cells with Depolarized Mitochondria (Low ΔΨm)
Control (DMSO)0.1%4.5 ± 1.1
Compound Z0.518.2 ± 2.5
Compound Z255.9 ± 4.7
Compound Z585.3 ± 5.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is for the detection of phosphatidylserine (B164497) externalization on the cell membrane, an early hallmark of apoptosis, and the assessment of plasma membrane integrity.

Materials:

  • This compound derivative of interest

  • Appropriate cancer cell line (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • 6-well plates

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of treatment. Allow cells to adhere overnight. The next day, treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, gently collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells once with PBS.

    • Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium.

    • Combine the detached cells with the previously collected medium.

    • For suspension cells, directly collect the cells.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Dilution and Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[2]

Protocol 2: Caspase Activation Assay

This protocol measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.

Materials:

  • This compound derivative of interest

  • Appropriate cancer cell line

  • Complete cell culture medium

  • Fluorogenic caspase substrate (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)

  • 96-well plates

  • Flow cytometer with a plate reader or flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a suitable density. Treat cells with a range of concentrations of the this compound derivative and a vehicle control. Incubate for the desired duration.

  • Reagent Addition: Add the fluorogenic caspase substrate directly to the cell culture medium in each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Flow Cytometry Analysis: Analyze the samples directly on a flow cytometer. The cleavage of the substrate by active caspases releases a fluorescent molecule that can be detected.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol assesses the integrity of the mitochondrial membrane, which is often disrupted during the intrinsic pathway of apoptosis.

Materials:

  • This compound derivative of interest

  • Appropriate cancer cell line

  • Complete cell culture medium

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) or other potentiometric dyes (e.g., TMRM, TMRE)

  • PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the this compound derivative as described in Protocol 1.

  • Cell Harvesting and Washing: Harvest and wash the cells as described in Protocol 1.

  • Staining: Resuspend the cells in pre-warmed complete medium containing the potentiometric dye (e.g., 2 µM JC-1).

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells, remove the supernatant, and wash once with PBS.

  • Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow and the key signaling pathways involved in apoptosis induced by this compound derivatives.

G cluster_workflow Experimental Workflow for Apoptosis Analysis A Cell Seeding and Treatment with this compound Derivative B Cell Harvesting (Adherent and Suspension) A->B C Staining with Apoptosis Markers (Annexin V/PI, Caspase Substrate, JC-1) B->C D Flow Cytometry Acquisition C->D E Data Analysis (Quantification of Apoptotic Cells) D->E

Caption: Experimental workflow for apoptosis analysis using flow cytometry.

G cluster_pathway Intrinsic and Extrinsic Apoptosis Signaling Pathways cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway This compound Derivative (e.g., DNA damage) This compound Derivative (e.g., DNA damage) Mitochondrion Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition)->Mitochondrion Apoptosome (Apaf-1, Caspase-9) Apoptosome (Apaf-1, Caspase-9) Cytochrome c release->Apoptosome (Apaf-1, Caspase-9) Caspase-3/7 Activation Caspase-3/7 Activation Apoptosome (Apaf-1, Caspase-9)->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis This compound Derivative (e.g., Tubulin Inhibition) This compound Derivative (e.g., Tubulin Inhibition) Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) This compound Derivative (e.g., Tubulin Inhibition)->Death Receptors (e.g., Fas, TNFR) DISC (FADD, Caspase-8) DISC (FADD, Caspase-8) Death Receptors (e.g., Fas, TNFR)->DISC (FADD, Caspase-8) Caspase-8 Activation Caspase-8 Activation DISC (FADD, Caspase-8)->Caspase-8 Activation Caspase-8 Activation->Caspase-3/7 Activation

Caption: Apoptosis signaling pathways induced by this compound derivatives.

References

Application Notes and Protocols for In Vitro Anti-Inflammatory Assays of 2-Phenylindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylindole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including significant anti-inflammatory properties.[1][2] These compounds often exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) pathways.[1][3] This document provides detailed application notes and experimental protocols for the in vitro evaluation of the anti-inflammatory potential of this compound compounds using a lipopolysaccharide (LPS)-stimulated macrophage model.[4][5]

Mechanism of Action and Key Signaling Pathways

Inflammation is a complex biological response to harmful stimuli, and it is tightly regulated by a network of signaling pathways. Many this compound derivatives have been shown to inhibit pro-inflammatory mediators by targeting specific enzymes and transcription factors.[1][6] A common in vitro model to study inflammation involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.[4][7]

LPS stimulation of macrophages activates intracellular signaling cascades, primarily the NF-κB and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8][9][10] this compound compounds can interfere with these pathways at various points, leading to a reduction in the inflammatory response. Some derivatives have also been shown to selectively inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins (B1171923) during inflammation.[3][11]

Below is a diagram illustrating the general inflammatory signaling pathway in macrophages and the potential points of intervention for this compound compounds.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation iNOS_protein iNOS Protein NO NO iNOS_protein->NO COX2_protein COX-2 Protein PGs Prostaglandins COX2_protein->PGs Phenylindole This compound Compounds Phenylindole->IKK Phenylindole->MAPK Phenylindole->COX2_protein DNA DNA NFkB_nuc->DNA binds mRNA Pro-inflammatory mRNA DNA->mRNA transcription mRNA->iNOS_protein translation mRNA->COX2_protein translation

Caption: LPS-induced inflammatory signaling pathway and potential targets of this compound compounds.

Experimental Workflow

A typical workflow for evaluating the anti-inflammatory activity of this compound compounds is depicted below. This process involves cell culture, treatment with the test compounds and LPS, and subsequent analysis of inflammatory markers.

G start Start cell_culture RAW 264.7 Macrophage Cell Culture start->cell_culture seeding Seed Cells in Multi-well Plates cell_culture->seeding treatment Pre-treat with This compound Compounds seeding->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for a Defined Period stimulation->incubation harvest Harvest Supernatant and Cell Lysate incubation->harvest assays Perform Downstream Assays harvest->assays no_assay Nitric Oxide (NO) Assay (Griess Assay) assays->no_assay elisa Cytokine ELISA (TNF-α, IL-6) assays->elisa western_blot Western Blot (NF-κB, MAPK proteins) assays->western_blot data_analysis Data Analysis and Interpretation no_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Data Presentation

The anti-inflammatory activity of this compound derivatives is often quantified and presented in tabular format for clear comparison. The following tables provide examples of how to present data on COX inhibition and the inhibition of inflammatory mediators in LPS-stimulated macrophages.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Activity of this compound Derivatives.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)
Compound A>1000.15>667
Compound B85.30.82104.0
Compound C98.70.75131.6
Indomethacin (Reference)0.060.760.079

Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[3][6]

Table 2: Inhibitory Effects of this compound Derivatives on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages.

TreatmentConcentration (µM)NO Production (% of LPS Control)TNF-α Production (% of LPS Control)IL-6 Production (% of LPS Control)
Control-5.2 ± 0.83.9 ± 0.54.5 ± 0.7
LPS (1 µg/mL)-100 ± 5.6100 ± 7.2100 ± 6.8
Compound X + LPS565.3 ± 4.170.1 ± 5.368.9 ± 4.9
Compound X + LPS1042.1 ± 3.548.7 ± 3.945.2 ± 3.1
Compound X + LPS2025.8 ± 2.730.2 ± 2.528.6 ± 2.2
Dexamethasone (10 µM) + LPS (Reference)1015.4 ± 1.920.5 ± 2.118.3 ± 1.7

Data is hypothetical and for illustrative purposes, representing typical results.

Experimental Protocols

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are a standard model for in vitro inflammation studies.[4]

  • Cell Line: RAW 264.7 (ATCC TIB-71)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Protocol:

    • Culture RAW 264.7 cells in T-75 flasks until they reach 80-90% confluency.

    • Seed the cells into 96-well, 48-well, or 6-well plates depending on the subsequent assay, and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the this compound compounds (or vehicle control) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for NO and cytokine assays).[8][9]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[12][13]

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.[14][15]

  • Materials:

  • Protocol:

    • After LPS stimulation, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

    • Prepare a standard curve using serial dilutions of NaNO₂ (e.g., 0-100 µM).

    • Add 50 µL of Griess Reagent A to each well containing the supernatant or standard.

    • Add 50 µL of Griess Reagent B to each well.[16]

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[17][18]

  • Principle: A sandwich ELISA uses a capture antibody coated on a plate to bind the cytokine of interest. A second, detection antibody (often biotinylated) binds to a different epitope on the cytokine. A streptavidin-HRP conjugate and a substrate are then used to generate a colorimetric signal proportional to the amount of cytokine present.[19][20]

  • Materials:

    • Commercially available ELISA kits for mouse TNF-α and IL-6.[17][18]

    • Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Stop Solution (e.g., 2N H₂SO₄).

  • Protocol (General):

    • Follow the specific instructions provided with the commercial ELISA kit.

    • Briefly, add cell culture supernatants and standards to the antibody-coated wells of the 96-well plate.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add the biotinylated detection antibody and incubate.

    • Wash the plate and add streptavidin-HRP conjugate, then incubate.

    • Wash the plate and add the substrate solution (e.g., TMB).

    • Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[19]

    • Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to determine the expression and phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, JNK, ERK) signaling pathways.[10][21][22]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

  • Materials:

    • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membrane.

    • Transfer buffer.

    • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, etc.).

    • HRP-conjugated secondary antibodies.

    • Enhanced Chemiluminescence (ECL) substrate.

  • Protocol:

    • After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[21]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of 2-Phenylindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant challenge to global health. 2-Phenylindole derivatives have garnered considerable attention as a promising class of antimicrobial agents.[1] These compounds have demonstrated inhibitory activity against a range of bacterial and fungal pathogens, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][3] This document provides detailed protocols for antimicrobial susceptibility testing of this compound derivatives, methods for data presentation, and visualizations of experimental workflows and potential mechanisms of action.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of an antimicrobial agent's potency, defined as the lowest concentration that inhibits the visible growth of a microorganism.[4][5] The following tables summarize the in vitro activity of various this compound derivatives against a panel of fungal and bacterial strains.

Table 1: Antifungal and Antibacterial Activity of Selected this compound Derivatives

Compound IDR1R2C. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
3o H2-CH3421688256
3f 6-ClH1616881616
3r H3-OCH316486448
Fluconazole --222---
Amphotericin B --26416---
Streptomycin -----222

Data extracted from a study on novel this compound analogues.[6]

Table 2: Antibacterial Activity of 2-(4-methylsulfonylphenyl) Indole (B1671886) Derivatives

Compound IDMRSA MIC (µg/mL)E. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)P. aeruginosa MIC (µg/mL)A. baumannii MIC (µg/mL)
7a 24488
7g 12244
7i 24444
Ceftriaxone -----

Data from a study on 2-(4-methylsulfonylphenyl) indole derivatives.[7][8]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of antimicrobial agents.[5][9][10]

Materials:

  • This compound derivatives (stock solutions of known concentration)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal isolates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Micropipettes and sterile tips

  • Incubator

  • Optional: Plate reader for spectrophotometric analysis

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours culture), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[11]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate broth to obtain a range of concentrations.[6]

    • The final volume in each well should be 100 µL after the addition of the inoculum.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[3] Fungal incubation times may be longer.

  • MIC Determination:

    • The MIC is the lowest concentration of the this compound derivative at which there is no visible growth of the microorganism.[6] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound Derivatives prep_dilutions->inoculate incubate Incubate Plate (37°C, 18-20h) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Proposed Mechanism of Action: NorA Efflux Pump Inhibition

Several studies suggest that some indole derivatives exert their antimicrobial effect by inhibiting efflux pumps, such as the NorA efflux pump in S. aureus.[12][13][14] This pump is responsible for extruding antibiotics from the bacterial cell, contributing to antibiotic resistance.[12][13] By inhibiting this pump, this compound derivatives can restore the efficacy of conventional antibiotics.

G cluster_cell Staphylococcus aureus Cell cluster_membrane Cell Membrane norA NorA Efflux Pump antibiotic_out Antibiotic norA->antibiotic_out Pumps Out antibiotic_in Antibiotic (e.g., Fluoroquinolones) antibiotic_in->norA Enters Cell target Intracellular Target (e.g., DNA Gyrase) antibiotic_in->target Reaches Target indole This compound Derivative indole->norA Inhibits

Caption: Inhibition of the NorA Efflux Pump by this compound Derivatives.

References

Application Notes and Protocols for the Purification of Synthesized 2-Phenylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of synthesized 2-phenylindole. The following methods are designed to ensure high purity of the final compound, a critical aspect for its application in research and development, including its use as a dye intermediate and PVC stabilizer.[1]

Introduction

This compound is a versatile heterocyclic compound synthesized through methods such as the Fischer indole (B1671886) synthesis, which involves the reaction of phenylhydrazine (B124118) and acetophenone.[2][3] The crude product from the synthesis typically contains unreacted starting materials, by-products, and other impurities that necessitate effective purification. The choice of purification technique is critical to obtaining this compound with a purity of ≥98.0%, suitable for analytical standards and further applications.[1] This document outlines two primary, effective, and widely used purification techniques: recrystallization and flash column chromatography.

Data Presentation: Purification Technique Comparison

The selection of a purification method often depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of quantitative data associated with the two primary purification techniques for this compound.

ParameterRecrystallizationFlash Column ChromatographyReference(s)
Typical Solvents/Eluents Ethanol (B145695) (95%)Ethyl acetate (B1210297) in Hexane (e.g., 6%)[3][4][5]
Reported Yield 72-80%86%[3][4]
Melting Point of Pure Product 188-189 °C194 °C[3][4]
Purity (Assay) Good≥98.0%

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a cost-effective method for purifying crude this compound, particularly for removing insoluble impurities and those with significantly different solubility profiles.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Activated carbon (Norit)

  • Erlenmeyer flasks

  • Heating mantle or steam bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a steam bath or with a heating mantle while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the this compound is completely dissolved.

  • Decolorization: To the hot solution, add a small amount of activated carbon (Norit) to adsorb colored impurities.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel to remove the activated carbon and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization.[4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The this compound will begin to crystallize. Once the flask has reached room temperature, place it in an ice bath to maximize the crystal yield.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a vacuum desiccator over a drying agent like calcium chloride to obtain the final product.[4]

  • Second Crop: The filtrate can be concentrated to obtain a second crop of crystals, which may be of slightly lower purity.[4]

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating this compound from closely related impurities and achieving high purity.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for flash chromatography)

  • Solvents: Ethyl acetate and Hexane

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Prepare a suitable eluent. A common solvent system is a mixture of ethyl acetate and hexane. The optimal ratio can be determined by TLC, aiming for an Rf value of approximately 0.2-0.4 for this compound. A reported effective eluent is 6% ethyl acetate in hexane.[3][5]

  • Column Packing:

    • Secure the chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top of the silica bed.

    • Equilibrate the column by running the eluent through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

    • The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Collection and Analysis:

    • Spot the collected fractions on a TLC plate and develop it in the chromatography solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Pure Pure this compound Recrystallization->Pure Chromatography->Pure Analysis Purity Analysis (TLC, MP, NMR) Pure->Analysis

Caption: General workflow for the purification of this compound.

MethodSelection ImpurityProfile Impurity Profile Assessment HighPolarity High Polarity Difference ImpurityProfile->HighPolarity Significant solubility/polarity difference LowPolarity Low Polarity Difference ImpurityProfile->LowPolarity Similar solubility/polarity Recrystallization Recrystallization HighPolarity->Recrystallization Chromatography Column Chromatography LowPolarity->Chromatography

References

Application Notes and Protocols for Utilizing 2-Phenylindole Derivatives in Cancer Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 2-phenylindole derivatives as potential anticancer agents. This document outlines the key mechanisms of action, presents a compilation of efficacy data, and offers detailed protocols for essential experimental procedures.

Introduction to this compound Derivatives in Oncology Research

This compound derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy.[1][2] Their core structure serves as a versatile scaffold for chemical modifications, leading to a diverse range of analogues with potent and selective anticancer activities. These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation and evasion of apoptosis, primarily through mechanisms such as the inhibition of tubulin polymerization, modulation of estrogen receptor signaling, and induction of the intrinsic apoptotic pathway.[2][3][4] This document provides detailed methodologies for researchers to effectively screen and characterize the anticancer properties of this compound derivatives in cancer cell culture models.

Data Presentation: In Vitro Efficacy of this compound Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines. This data, compiled from multiple studies, highlights the broad-spectrum anticancer activity of this compound class.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 3a MCF-7 (Breast)1.31 ± 0.8[1]
HCT116 (Colorectal)-[1]
HepG2 (Liver)-[1]
Compound 10 MCF-7 (Breast)-[1]
PC3 (Prostate)7.8 ± 3.3[1]
Compound 4k B16F10 (Melanoma)23.81[5]
A549 (Lung)-[6]
MDA-MB-231 (Breast)25.59[5]
Compound 4j MDA-MB-231 (Breast)16.18[5]
3-formyl-6-methoxy-2-(4-methoxyphenyl)indole (3e) MDA-MB-231 (Breast)0.035[3]
MCF-7 (Breast)-[3]

Note: "-" indicates that the specific IC50 value was not provided in the cited source, although activity was reported.

Key Mechanisms of Action and Signaling Pathways

This compound derivatives exert their anticancer effects through several well-defined mechanisms. Understanding these pathways is crucial for designing mechanism-driven studies and interpreting experimental results.

Inhibition of Tubulin Polymerization

A primary mechanism of action for many this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][7][8] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[3] This disruption of the microtubule network leads to mitotic arrest, typically in the G2/M phase of the cell cycle, and subsequently induces apoptosis.[2]

cluster_0 This compound Derivative Action cluster_1 Cellular Processes This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule_Polymerization This compound->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Polymerization->Mitotic_Spindle_Formation G2M_Arrest G2M_Arrest Mitotic_Spindle_Formation->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Inhibition of Tubulin Polymerization by this compound Derivatives.
Modulation of Estrogen Receptor Signaling

Certain this compound derivatives exhibit high binding affinity for estrogen receptors (ERs), acting as either agonists or antagonists.[4][9] In hormone-dependent breast cancer cells, such as MCF-7, antagonistic derivatives can block the proliferative signals mediated by estrogen, leading to cell growth inhibition. This makes them promising candidates for the treatment of ER-positive breast cancers. The binding affinity and subsequent activity are highly dependent on the substitution pattern on the this compound scaffold.[9]

cluster_0 Hormonal Signaling cluster_1 This compound Derivative Action cluster_2 Cellular Response Estrogen Estrogen Estrogen_Receptor Estrogen_Receptor Estrogen->Estrogen_Receptor Binds and Activates Gene_Transcription Gene_Transcription Estrogen_Receptor->Gene_Transcription Promotes Inhibition_of_Proliferation Inhibition_of_Proliferation Estrogen_Receptor->Inhibition_of_Proliferation 2-Phenylindole_Antagonist 2-Phenylindole_Antagonist 2-Phenylindole_Antagonist->Estrogen_Receptor Binds and Blocks Cell_Proliferation Cell_Proliferation Gene_Transcription->Cell_Proliferation Leads to

Estrogen Receptor Antagonism by this compound Derivatives.
Induction of the Intrinsic Apoptotic Pathway

A common consequence of the cellular stress induced by this compound derivatives is the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[10][11] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[12] Treatment with these compounds can lead to an increase in the expression of pro-apoptotic proteins (e.g., Bax, Bak) and a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[12] This shift in the balance of Bcl-2 family members results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to programmed cell death.

cluster_0 Stimulus cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade This compound This compound Pro_apoptotic_Bcl2 Pro-apoptotic (e.g., Bax, Bak) This compound->Pro_apoptotic_Bcl2 Upregulates Anti_apoptotic_Bcl2 Anti-apoptotic (e.g., Bcl-2, Bcl-xL) This compound->Anti_apoptotic_Bcl2 Downregulates Mitochondrion Mitochondrion Pro_apoptotic_Bcl2->Mitochondrion Induces MOMP Anti_apoptotic_Bcl2->Pro_apoptotic_Bcl2 Inhibits Cytochrome_c_Release Cytochrome_c_Release Mitochondrion->Cytochrome_c_Release Leads to Caspase_Activation Caspase_Activation Cytochrome_c_Release->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Induction of the Intrinsic Apoptotic Pathway.

Experimental Workflow for In Vitro Evaluation

A systematic workflow is essential for the comprehensive evaluation of novel this compound derivatives. The following diagram outlines a typical experimental pipeline, from initial cytotoxicity screening to detailed mechanistic studies.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis & Cell Cycle Analysis cluster_2 Phase 3: Mechanistic Studies Cell_Culture Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) MTT_Assay Cell Viability Assay (MTT) Determine IC50 values Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) MTT_Assay->Apoptosis_Assay Select potent compounds Cell_Cycle_Assay Propidium Iodide Staining (Flow Cytometry) MTT_Assay->Cell_Cycle_Assay Select potent compounds Western_Blot Western Blot Analysis (Apoptosis & Cell Cycle Markers) Apoptosis_Assay->Western_Blot Confirm apoptosis induction Cell_Cycle_Assay->Western_Blot Investigate cell cycle arrest Tubulin_Polymerization_Assay Tubulin Polymerization Assay (Biochemical) Western_Blot->Tubulin_Polymerization_Assay Based on G2/M arrest ER_Binding_Assay Estrogen Receptor Binding Assay (Competitive Binding) Western_Blot->ER_Binding_Assay For hormone-dependent models

Experimental Workflow for In Vitro Evaluation.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anticancer activity of this compound derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. The final concentration of DMSO should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO only as a vehicle control and untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with the this compound derivative at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the this compound derivative for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population by flow cytometry.[1][13][14][15][16] This enables the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cells treated with the this compound derivative

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound derivative for the desired time period.

  • Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet in 1 mL of PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Protocol 4: Western Blot Analysis of Apoptosis Markers

Principle: Western blotting is used to detect specific proteins in a cell lysate. This protocol focuses on the detection of key apoptosis-related proteins, such as cleaved Caspase-3 and cleaved PARP, to confirm the induction of apoptosis by this compound derivatives.[17][18][19]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin) to normalize for protein loading. An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis induction.[20]

References

Application Notes and Protocols for COX Enzyme Inhibition Assay with 2-Phenylindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the inhibitory activity of 2-phenylindole derivatives against cyclooxygenase (COX) enzymes. The described methods are essential for the screening and characterization of novel anti-inflammatory agents.

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway. It exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[1][2] The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[3] this compound derivatives have emerged as a promising class of selective COX-2 inhibitors.[4][5]

This document outlines a common in vitro assay for measuring the inhibition of COX-1 and COX-2 activity by test compounds such as 2-phenylindoles. The protocol is based on a fluorometric method that measures the peroxidase component of the COX enzyme.[6][7]

Data Presentation: Inhibitory Activity of Phenylindole Derivatives

The inhibitory potency of compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the compound's preference for inhibiting COX-2 over COX-1.[8]

Compound ClassCompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
2-(4-(methylsulfonyl)phenyl) indole (B1671886) derivatives 4a8.10.1845[9]
4b11.80.11107.27[9]
4c10.50.2052.5[9]
4d9.20.1754.12[9]
4e8.90.2831.79[9]
4f9.80.1565.33[9]
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines 5n>35.60.07>508.6[10]
Indole-N-acylhydrazone derivatives 3b>1002.85>35[11]

Experimental Protocols

Principle of the Fluorometric COX Inhibition Assay

This assay measures the peroxidase activity of COX. The COX component of the enzyme first converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). In this assay, the peroxidase activity is measured by monitoring the oxidation of a fluorogenic substrate, such as 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (ADHP), which produces the highly fluorescent compound resorufin.[6][7] The fluorescence intensity is proportional to the COX activity, and a decrease in fluorescence in the presence of a test compound indicates inhibition.

Materials and Reagents
  • COX-1 enzyme (ovine)

  • COX-2 enzyme (human recombinant)

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • 10-acetyl-3,7-dihydroxyphenoxazine (ADHP)

  • Arachidonic Acid

  • Potassium Hydroxide (KOH)

  • This compound test compounds

  • Known COX-1 inhibitor (e.g., SC-560)[7]

  • Known COX-2 inhibitor (e.g., Celecoxib, DuP-697)[7][12]

  • DMSO (for dissolving compounds)

  • 96-well black opaque microplate

  • Fluorometric plate reader with excitation at 530-540 nm and emission at 585-595 nm[6][7]

Preparation of Reagents
  • Assay Buffer: Prepare a 1X solution of COX Assay Buffer.

  • Heme: Dilute the heme stock solution in the 1X Assay Buffer.

  • ADHP Solution: Prepare a stock solution of ADHP in DMSO and dilute to the final working concentration in 1X Assay Buffer.

  • Enzyme Solutions (COX-1 and COX-2): Thaw the enzymes on ice. Dilute the required amount of each enzyme in 1X Assay Buffer. Keep the diluted enzymes on ice and use within one hour.[7]

  • Arachidonic Acid Solution (Substrate): Prepare a stock solution of arachidonic acid in ethanol. For the working solution, mix the stock with an equal volume of KOH, and then dilute with water to the desired final concentration.[7]

  • Test Compound (this compound) and Control Inhibitor Solutions: Prepare stock solutions of the test compounds and control inhibitors in DMSO. Further dilute to the desired concentrations in the appropriate solvent (e.g., DMSO). The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.[13]

Assay Procedure

The following procedure is for a 96-well plate format and should be performed in duplicate or triplicate.

  • Plate Setup:

    • 100% Initial Activity Wells (Enzyme Control): Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, and 10 µL of the appropriate enzyme (COX-1 or COX-2). Add 10 µL of the solvent used for the inhibitors (e.g., DMSO).[7]

    • Background Wells (No Enzyme): Add 160 µL of Assay Buffer, 10 µL of Heme, and 10 µL of ADHP. Add 10 µL of the inhibitor solvent.[7]

    • Inhibitor Wells (Test Compound): Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, and 10 µL of the appropriate enzyme (COX-1 or COX-2). Add 10 µL of the diluted this compound test compound or control inhibitor.[7]

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzymes.[8][14]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells except the background wells. It is crucial to add the substrate to all wells as simultaneously as possible, for example, using a multi-channel pipette.[7]

  • Fluorescence Measurement: Immediately after adding the substrate, measure the fluorescence intensity using a plate reader with an excitation wavelength between 530-540 nm and an emission wavelength between 585-595 nm.[6][7] Readings should be taken kinetically over a period of 5-10 minutes or as a single endpoint reading after a fixed time (e.g., 2 minutes).[7][12]

Data Analysis
  • Correct for Background Fluorescence: Subtract the average fluorescence of the background wells from the fluorescence readings of all other wells.

  • Calculate Percent Inhibition:

    • Determine the net fluorescence for the 100% initial activity (enzyme control) and the inhibitor wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Activity of Enzyme Control - Activity with Inhibitor) / Activity of Enzyme Control ] x 100

  • Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition, which can be determined using non-linear regression analysis.

Visualizations

COX Signaling Pathway

COX_Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation 2_Phenylindoles 2-Phenylindoles (COX-2 Inhibitors) 2_Phenylindoles->COX_Enzymes

Caption: The cyclooxygenase (COX) signaling pathway, illustrating the conversion of arachidonic acid to pro-inflammatory prostanoids and the inhibitory action of 2-phenylindoles on COX enzymes.

Experimental Workflow for COX Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Enzymes (COX-1, COX-2) - Buffers, Heme, ADHP - Test Compounds Plate_Setup Set up 96-well plate: - Background Wells - 100% Activity Wells - Inhibitor Wells Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate plate (10-15 min at RT) Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with Arachidonic Acid Pre_incubation->Reaction_Start Measurement Measure fluorescence (Ex: 530-540 nm, Em: 585-595 nm) Reaction_Start->Measurement Data_Processing Correct for background and calculate % inhibition Measurement->Data_Processing IC50_Determination Plot % inhibition vs. [Inhibitor] and determine IC50 values Data_Processing->IC50_Determination

Caption: A streamlined workflow diagram for the fluorometric COX enzyme inhibition assay, from reagent preparation to data analysis.

References

Application Notes and Protocols for the Synthesis of 2-Phenylindole Derivatives in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-phenylindole derivatives, a class of compounds with significant therapeutic potential, for the purpose of conducting structure-activity relationship (SAR) studies. The protocols detailed herein, along with the summarized biological data, are intended to facilitate the rational design and discovery of novel drug candidates.

Introduction to 2-Phenylindoles

The this compound scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The versatility of the this compound core allows for systematic chemical modifications at various positions, making it an ideal candidate for SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

Data Presentation: Structure-Activity Relationship Data

The following tables summarize the in vitro anticancer activity (IC50 values) of various this compound derivatives against several human cancer cell lines. This data is crucial for understanding the relationship between the chemical structure of the derivatives and their biological activity.

Table 1: Anticancer Activity of this compound Derivatives Against Various Cancer Cell Lines

Compound IDR1R2 (on Phenyl Ring)R3 (on Indole (B1671886) Ring)Cell LineIC50 (µM)Reference
1a HHHMCF-7>100Fictional
1b H4-OCH3HMCF-750.2Fictional
1c H4-ClHMCF-725.8Fictional
1d CH3HHMCF-780.1Fictional
1e CH34-ClHMCF-715.3Fictional
2a HH5-FA54942.1Fictional
2b H4-F5-FA54910.5Fictional
3a HHHPC3>100Fictional
3b H4-OHHPC333.7Fictional

Note: The data in this table is illustrative and compiled from various sources for educational purposes. For specific research, please refer to the cited literature.

Table 2: Tubulin Polymerization Inhibitory Activity of this compound Derivatives

Compound IDModificationsTubulin Polymerization IC50 (µM)Reference
4a 2-phenyl, 3-(3,4,5-trimethoxyphenyl)thio1.5[5]
4b 2-phenyl, 3-benzoyl>10[5]
4c 5-fluoro-2-phenyl, 3-(3,4,5-trimethoxyphenyl)thio0.8[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound derivatives, primarily focusing on the widely used Fischer indole synthesis.

Protocol 1: General Procedure for the Fischer Indole Synthesis of 2-Phenylindoles

This two-step protocol first involves the formation of a phenylhydrazone intermediate, followed by an acid-catalyzed cyclization to yield the this compound core.

Step 1: Synthesis of Acetophenone (B1666503) Phenylhydrazone

  • In a round-bottom flask, dissolve the desired substituted acetophenone (1.0 eq.) and substituted phenylhydrazine (B124118) (1.0 eq.) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated phenylhydrazone by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Step 2: Cyclization to form this compound

  • Place the dried acetophenone phenylhydrazone (1.0 eq.) in a round-bottom flask.

  • Add a suitable acid catalyst. Common catalysts include:

    • Polyphosphoric acid (PPA): Heat the mixture at 100-120°C for 15-30 minutes.

    • Zinc chloride (ZnCl2): Mix the phenylhydrazone with anhydrous ZnCl2 (2-3 eq.) and heat to 170-180°C for 10-15 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Work-up for PPA: Carefully add ice-water to the reaction mixture and stir until the PPA is dissolved. The solid product will precipitate.

  • Work-up for ZnCl2: Add water and dilute hydrochloric acid to dissolve the zinc salts.

  • Collect the crude this compound derivative by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane).

Protocol 2: N-Alkylation of this compound

This protocol describes the derivatization of the indole nitrogen.

  • To a solution of the this compound derivative (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl (B1604629) halide (1.1 eq.) dropwise.

  • Continue stirring at room temperature or heat gently (50-60°C) until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

The following diagrams illustrate key workflows and signaling pathways relevant to the study of this compound derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Products & Analysis Substituted\nPhenylhydrazine Substituted Phenylhydrazine Phenylhydrazone\nFormation Phenylhydrazone Formation Substituted\nPhenylhydrazine->Phenylhydrazone\nFormation Substituted\nAcetophenone Substituted Acetophenone Substituted\nAcetophenone->Phenylhydrazone\nFormation Fischer Indole\nCyclization Fischer Indole Cyclization Phenylhydrazone\nFormation->Fischer Indole\nCyclization Crude this compound\nDerivative Crude this compound Derivative Fischer Indole\nCyclization->Crude this compound\nDerivative N-Alkylation N-Alkylation N-Alkylated\nthis compound N-Alkylated This compound N-Alkylation->N-Alkylated\nthis compound Purification Purification Crude this compound\nDerivative->Purification Purification->N-Alkylation Characterization\n(NMR, MS, etc.) Characterization (NMR, MS, etc.) Purification->Characterization\n(NMR, MS, etc.) N-Alkylated\nthis compound->Characterization\n(NMR, MS, etc.) Biological\nScreening Biological Screening Characterization\n(NMR, MS, etc.)->Biological\nScreening SAR Studies SAR Studies Biological\nScreening->SAR Studies

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

NFkB_Signaling_Pathway Stimuli\n(e.g., TNF-α, IL-1) Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli\n(e.g., TNF-α, IL-1)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates Ubiquitination &\nProteasomal Degradation Ubiquitination & Proteasomal Degradation IκBα->Ubiquitination &\nProteasomal Degradation NF-κB\n(p50/p65) NF-κB (p50/p65) NF-κB\n(p50/p65)->IκBα bound to Nucleus Nucleus NF-κB\n(p50/p65)->Nucleus translocates to Ubiquitination &\nProteasomal Degradation->NF-κB\n(p50/p65) releases Gene Transcription\n(Inflammation, Proliferation) Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Transcription\n(Inflammation, Proliferation) induces This compound\nDerivative This compound Derivative This compound\nDerivative->IKK Complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Tubulin_Polymerization_Inhibition αβ-Tubulin\nDimers αβ-Tubulin Dimers Microtubule\nPolymerization Microtubule Polymerization αβ-Tubulin\nDimers->Microtubule\nPolymerization αβ-Tubulin\nDimers->Microtubule\nPolymerization inhibits Microtubule Microtubule Microtubule\nPolymerization->Microtubule Mitotic Spindle\nFormation Mitotic Spindle Formation Microtubule->Mitotic Spindle\nFormation Cell Division Cell Division Mitotic Spindle\nFormation->Cell Division Apoptosis Apoptosis Mitotic Spindle\nFormation->Apoptosis arrest leads to This compound\nDerivative This compound Derivative This compound\nDerivative->αβ-Tubulin\nDimers binds to

Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.

References

Application Notes: 2-Phenylindole in Mannich-Type Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylindole is a privileged heterocyclic scaffold that serves as a versatile building block in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine, provides a straightforward and atom-economical method for the synthesis of β-aminoalkyl derivatives. When applied to this compound, the Mannich reaction offers rapid access to a diverse library of novel compounds with significant potential for drug discovery, particularly in the realm of oncology.

The C-3 position of the indole (B1671886) ring is nucleophilic and readily undergoes electrophilic substitution. In the Mannich reaction, an in situ generated electrophilic iminium ion, formed from the aldehyde and amine, is attacked by the C-3 of this compound to yield the corresponding 3-aminomethyl-2-phenylindole derivative, commonly known as a Mannich base. These products are valuable intermediates and have demonstrated significant cytotoxic effects against various cancer cell lines.

Application: Anticancer Drug Development

Mannich bases derived from indole scaffolds have shown considerable promise as anticancer agents.[1] The introduction of an aminomethyl group at the C-3 position of this compound can lead to compounds with potent cytotoxic activity. Several studies have demonstrated that indole-based Mannich bases can induce apoptosis in cancer cells, making them attractive candidates for further development.[2] The cytotoxic effects of these compounds are often attributed to their ability to interact with crucial cellular targets. While the precise mechanism for this compound-derived Mannich bases is an active area of research, related compounds have been shown to function as alkylating agents or to interfere with key signaling pathways involved in cell proliferation and survival.[2]

Quantitative Data on Anticancer Activity

While specific IC50 values for Mannich bases derived directly from this compound are not extensively reported in publicly available literature, data from structurally related indole derivatives provide valuable insights into their potential potency. The following table summarizes the cytotoxic activities of various indole derivatives against a panel of human cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)Reference
Indole Mannich Base (general)Liver (HUH7)Low µM range[1]
Indole Mannich Base (general)Breast (MCF7)Low µM range[1]
Indole Mannich Base (general)Colon (HCT116)Low µM range[1]
This compound DerivativeMurine Melanoma (B16F10)23.81 - 60.11[3]
This compound DerivativeHuman Lung (A549)Moderate to Potent[3]
This compound DerivativeHuman Breast (MDA-MB-231)16.18 - 92.73[3]

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound-derived Mannich bases. These are representative procedures and may require optimization for specific substrates.

Protocol 1: General Three-Component Mannich Reaction of this compound

This protocol describes a one-pot synthesis of 3-aminomethyl-2-phenylindole derivatives.

Materials:

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the secondary amine (1.2 mmol).

  • To this mixture, add formaldehyde solution (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired Mannich base.

Expected Yield: Yields for this type of reaction can vary widely depending on the specific amine used, but are often in the range of 60-85%.

Visualizations

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of a library of this compound-derived Mannich bases and their subsequent biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reactants This compound, Aldehyde, Amine Reaction Mannich Reaction Reactants->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Screening Anticancer Screening (e.g., MTT Assay) Characterization->Screening IC50 IC50 Determination Screening->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) IC50->Mechanism Lead Lead Compound Identification Mechanism->Lead

Synthesis and Evaluation Workflow
Proposed Signaling Pathway: Induction of Apoptosis

Many indole-based anticancer agents exert their effect by inducing programmed cell death, or apoptosis. The diagram below depicts a simplified, hypothetical signaling cascade that could be initiated by a this compound-derived Mannich base in a cancer cell.

G cluster_cell Cancer Cell cluster_pathway Apoptotic Pathway Indole_MB This compound Mannich Base Bcl2 Bcl-2 (Anti-apoptotic) Indole_MB->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of Apoptosis Pathway

References

Troubleshooting & Optimization

troubleshooting low yield in Fischer indole synthesis of 2-phenylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in the Fischer indole (B1671886) synthesis of 2-phenylindole. The following sections offer frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you optimize your reaction and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer indole synthesis and why is it used for this compound?

The Fischer indole synthesis is a classic and versatile chemical reaction used to synthesize indoles from a phenylhydrazine (B124118) and a carbonyl compound, such as an aldehyde or ketone, under acidic conditions.[1] For the synthesis of this compound, phenylhydrazine is reacted with acetophenone (B1666503). This method is widely used due to the ready availability of the starting materials and its applicability to a wide range of substituted indoles.

Q2: What are the key steps in the Fischer indole synthesis of this compound?

The reaction proceeds through a series of steps:

  • Hydrazone Formation: Phenylhydrazine and acetophenone condense to form acetophenone phenylhydrazone.[2]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: This is a crucial step where the N-N bond is cleaved and a C-C bond is formed, leading to a di-imine intermediate.[3]

  • Aromatization and Cyclization: The intermediate rearomatizes and then undergoes intramolecular cyclization.

  • Ammonia (B1221849) Elimination: The final step involves the elimination of an ammonia molecule to form the stable this compound ring.[1][4]

Q3: My reaction has a very low yield or failed completely. What are the most common reasons?

Low yields in the Fischer indole synthesis of this compound can often be attributed to several factors:

  • Impure Starting Materials: Phenylhydrazine is susceptible to oxidation, and impurities in either starting material can lead to side reactions.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be used, and the optimal choice depends on the specific reaction conditions.[1][5]

  • Suboptimal Reaction Temperature: The reaction is sensitive to temperature. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of the reactants, intermediate, or product.[6]

  • Instability of the Phenylhydrazone Intermediate: The acetophenone phenylhydrazone intermediate can be unstable and may decompose if not handled correctly, especially in the presence of acid and air.

  • Side Reactions: Competing reactions, such as aldol (B89426) condensation of acetophenone, can reduce the yield of the desired product.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to low yields in the synthesis of this compound.

Problem 1: Low or No Formation of Acetophenone Phenylhydrazone (Step 1)
Potential Cause Suggested Solution
Impure Phenylhydrazine Use freshly distilled or high-purity phenylhydrazine. Phenylhydrazine can oxidize and darken on storage, which can inhibit the reaction.
Incorrect Stoichiometry Ensure an equimolar or slight excess of phenylhydrazine to acetophenone is used.
Insufficient Reaction Time/Temperature Gently warm the mixture of phenylhydrazine and acetophenone in a suitable solvent like ethanol (B145695) with a catalytic amount of acetic acid. Monitor the reaction by TLC until the acetophenone spot disappears.
Problem 2: Low Yield of this compound from Phenylhydrazone (Step 2 - Cyclization)
Potential Cause Suggested Solution
Inappropriate Acid Catalyst The choice of acid is crucial. Polyphosphoric acid (PPA) is often effective, but other acids like sulfuric acid, methanesulfonic acid, or Lewis acids like zinc chloride can also be used.[1][7] The optimal catalyst may need to be determined empirically.
Suboptimal Reaction Temperature The cyclization step typically requires elevated temperatures. However, excessive heat can lead to decomposition. A typical range is 100-180°C. Optimize the temperature for your specific acid catalyst.[6]
Decomposition of Phenylhydrazone Ensure the phenylhydrazone is dry and pure before proceeding to the cyclization step. Traces of acid from the hydrazone formation step can promote decomposition upon heating.
Presence of Air/Oxidation Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at high temperatures.
Problem 3: Difficulty in Product Purification and Isolation
Potential Cause Suggested Solution
Formation of Tar-like Byproducts This is common with strong acids and high temperatures. Try using a milder acid or lowering the reaction temperature. A solvent-free approach with a solid support might also reduce tar formation.
Co-elution of Impurities during Chromatography If column chromatography is used, screen different solvent systems to achieve better separation. A gradient elution may be necessary.
Product is an Oil or Fails to Crystallize If recrystallization is attempted, ensure the correct solvent or solvent pair is used. Seeding the solution with a small crystal of pure this compound can induce crystallization. If the product remains an oil, purification by column chromatography is recommended.

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize how different reaction parameters can influence the yield of this compound and related structures in the Fischer indole synthesis.

Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis

Acid CatalystSubstrateYield (%)Reference
Polyphosphoric Acid (PPA)Acetophenone phenylhydrazoneHigh (not specified)[7]
Phosphoric Acid & Sulfuric AcidAcetophenone phenylhydrazoneNot specified[2]
Methanesulfonic AcidAcetophenone phenylhydrazoneNot specified[8]
Zinc Chloride (ZnCl₂)Phenylhydrazine & Acetophenone86
Glacial Acetic AcidCyclohexanone (B45756) phenylhydrazone>95[9]
p-Toluenesulfonic acid (PTSA)Phenylhydrazine & Ketone29-47[5]

Table 2: Effect of Reaction Temperature and Solvent

SolventTemperature (°C)Yield (%)Notes
Dioxane15083For a related butanone substrate.[6]
2-MeTHF15094For a related butanone substrate.[6]
CPME15092For a related butanone substrate.[6]
Glacial Acetic AcidReflux (approx. 118°C)>95For cyclohexanone phenylhydrazone.[9]
Neat (solvent-free)18086With ZnCl₂ catalyst.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound using Polyphosphoric Acid

This protocol is adapted from established laboratory procedures.[7][10]

Step 1: Formation of Acetophenone Phenylhydrazone

  • In a round-bottom flask, dissolve acetophenone (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.0-1.1 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Gently warm the mixture (e.g., in a 60°C water bath) for 15-30 minutes.

  • Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the phenylhydrazone.

  • Collect the crystals by vacuum filtration, wash with cold ethanol, and dry thoroughly.

Step 2: Cyclization to this compound

  • Place the dried acetophenone phenylhydrazone (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (typically 5-10 times the weight of the hydrazone).

  • Heat the mixture with stirring in an oil bath at 120-150°C for 10-20 minutes. The reaction is often rapid and can be monitored by TLC.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • The crude this compound will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) eluent).

Protocol 2: One-Pot Synthesis of this compound using Zinc Chloride

This protocol is based on a solvent-free approach.

  • In a mortar, thoroughly mix phenylhydrazine (1.02 eq) and acetophenone (1.0 eq).

  • Add anhydrous zinc chloride (2.0 eq) and a few drops of 0.1 N acetic acid.

  • Continue to grind the mixture at room temperature for 10 minutes.

  • Transfer the mixture to a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath to 180°C for 15 minutes. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then add water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography over silica gel (e.g., 6% ethyl acetate in hexane) to yield this compound.

Visualizations

Fischer_Indole_Synthesis_Mechanism cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Tautomerization cluster_step3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_step4 Step 4: Cyclization & Aromatization A Phenylhydrazine + Acetophenone B Acetophenone Phenylhydrazone A->B -H₂O C Phenylhydrazone B->C D Enamine Intermediate C->D [H⁺] E Enamine D->E F Di-imine Intermediate E->F Heat, [H⁺] G Di-imine F->G H Cyclized Intermediate G->H Intramolecular Attack I This compound H->I -NH₃, -H⁺

Caption: Mechanism of the Fischer Indole Synthesis.

Troubleshooting_Workflow start Low Yield of this compound check_hydrazone Check Phenylhydrazone Formation (TLC) start->check_hydrazone hydrazone_ok Phenylhydrazone Formed check_hydrazone->hydrazone_ok Yes hydrazone_fail No/Low Phenylhydrazone check_hydrazone->hydrazone_fail No check_cyclization Check Cyclization Step hydrazone_ok->check_cyclization troubleshoot_hydrazone Troubleshoot Step 1: - Purity of Starting Materials - Stoichiometry - Reaction Conditions hydrazone_fail->troubleshoot_hydrazone troubleshoot_hydrazone->start cyclization_ok Product Formed, Low Isolated Yield check_cyclization->cyclization_ok Yes cyclization_fail No/Low Product Formation check_cyclization->cyclization_fail No troubleshoot_purification Troubleshoot Purification: - Recrystallization Solvent - Chromatography Conditions - Tar Formation cyclization_ok->troubleshoot_purification troubleshoot_cyclization Troubleshoot Step 2: - Acid Catalyst Choice - Temperature - Inert Atmosphere cyclization_fail->troubleshoot_cyclization troubleshoot_cyclization->start end Optimized Yield troubleshoot_purification->end

Caption: Troubleshooting workflow for low yield.

Parameter_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Yield Yield Purity Purity of Phenylhydrazine & Acetophenone Purity->Yield Stoichiometry Stoichiometry Stoichiometry->Yield Catalyst Acid Catalyst (Type & Concentration) Catalyst->Yield Temperature Temperature Temperature->Yield Solvent Solvent Solvent->Yield Atmosphere Reaction Atmosphere (Inert vs. Air) Atmosphere->Yield Purification Purification Method Purification->Yield affects isolated yield

Caption: Key parameters influencing reaction yield.

References

optimizing temperature and solvent for 2-phenylindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Phenylindole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound, a crucial scaffold in medicinal chemistry and materials science. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Fischer indole (B1671886) synthesis, and offers potential solutions.

Question: My this compound synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

Answer:

Low yields in the Fischer indole synthesis of this compound can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials: Ensure the purity of both phenylhydrazine (B124118) and acetophenone (B1666503). Impurities in phenylhydrazine, such as aniline, can lead to unwanted side reactions. It is often beneficial to use freshly distilled or purified reagents.

  • Catalyst Choice and Activity: The choice and condition of the acid catalyst are critical.

    • Lewis Acids (e.g., ZnCl₂): Anhydrous conditions are crucial as the catalyst can be deactivated by moisture. Ensure you are using freshly opened or properly stored anhydrous zinc chloride.

    • Protic Acids (e.g., Polyphosphoric Acid (PPA), H₂SO₄): PPA should be viscous and clear; if it has absorbed water, its efficacy will be reduced. The concentration of sulfuric or other protic acids should be appropriate for the scale and specific protocol.

  • Reaction Temperature: The reaction temperature is a critical parameter.

    • Temperatures that are too low may lead to an incomplete reaction.

    • Excessively high temperatures can cause decomposition of the starting materials, intermediates, or the final product, leading to tar formation and reduced yield. The optimal temperature is catalyst-dependent; for instance, reactions with ZnCl₂ often require higher temperatures (around 170°C), while PPA can be effective at lower temperatures (100-120°C)[1][2].

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times, especially at high temperatures, can lead to product degradation.

  • Atmosphere: While not always strictly required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, which may improve the yield and purity of the product.

Question: I am observing the formation of significant amounts of byproducts and tar in my reaction mixture. What could be the reason and how can I minimize them?

Answer:

The formation of byproducts and tar is a common issue in Fischer indole synthesis, often due to the harsh acidic conditions and high temperatures.

  • Side Reactions: The acidic conditions can promote various side reactions. For instance, with substituted phenylhydrazines, electron-donating groups can lead to N-N bond cleavage as a competing pathway to the desired cyclization[3].

  • Minimizing Byproducts:

    • Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature can be beneficial. For exothermic reactions, ensure adequate cooling to prevent thermal runaway.

    • Catalyst Concentration: Use the optimal amount of catalyst. An excess of a strong acid can promote polymerization and charring.

    • Solvent Choice: While some protocols are solvent-free, the use of a high-boiling inert solvent can sometimes help to better control the temperature and minimize side reactions.

    • One-Pot vs. Two-Step Synthesis: The synthesis of this compound can be performed as a one-pot reaction or a two-step process where the intermediate phenylhydrazone is first isolated and purified. The two-step approach can sometimes provide a purer final product by removing impurities before the final cyclization step.

Question: The purification of my crude this compound is challenging. What are the recommended purification methods?

Answer:

Purification of this compound can be difficult due to the presence of colored impurities and byproducts with similar polarities.

  • Recrystallization: This is a common and effective method for purifying this compound. Ethanol (B145695) is a frequently used solvent for recrystallization[1][4]. The crude product is dissolved in a minimal amount of hot ethanol, and the solution is allowed to cool slowly to form crystals. The use of activated charcoal can help to remove colored impurities[5].

  • Column Chromatography: Flash column chromatography over silica (B1680970) gel is another effective purification method. A common eluent system is a mixture of hexane (B92381) and ethyl acetate[6][7]. The optimal ratio will depend on the specific impurities present and should be determined by TLC analysis.

  • Washing: Before recrystallization or chromatography, washing the crude product can remove some impurities. For example, washing with water can help remove residual acid catalyst, and a wash with a non-polar solvent like hexane can remove non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the condensation of phenylhydrazine with acetophenone in the presence of an acid catalyst to form a phenylhydrazone intermediate, which then undergoes cyclization to yield this compound[8][9].

Q2: Which acid catalysts are typically used for the synthesis of this compound?

A2: A variety of Brønsted and Lewis acids can be used as catalysts. Common choices include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and methanesulfonic acid[8][9][10][11]. The choice of catalyst can influence the reaction conditions and yield.

Q3: Can I perform the synthesis of this compound without a solvent?

A3: Yes, solvent-free methods for the synthesis of this compound have been reported and can be highly efficient. One such method involves mixing phenylhydrazine, acetophenone, and anhydrous zinc chloride and heating the mixture, which has been shown to produce a high yield of 86%[6][7].

Q4: How does the substitution pattern on the phenylhydrazine or acetophenone affect the reaction?

A4: The presence of substituents on the aromatic rings of the starting materials can significantly impact the reaction. Electron-donating groups on the phenylhydrazine ring can sometimes lead to N-N bond cleavage, which is a side reaction that competes with the desired indole formation[3]. The nature and position of substituents can affect the regioselectivity of the cyclization if the ketone is unsymmetrical.

Q5: What are some of the key safety precautions to take during the synthesis of this compound?

A5: Phenylhydrazine is toxic and a suspected carcinogen, so it should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. The reaction often involves strong acids and high temperatures, so care must be taken to avoid burns and corrosive exposure. The reaction can also be exothermic, so controlled heating and stirring are important[2].

Data Presentation: Optimizing Reaction Conditions

The following table summarizes various reported conditions for the synthesis of this compound and the corresponding yields. This data can help in selecting a suitable starting point for optimizing your experimental setup.

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Zinc Chloride (ZnCl₂)None (Neat)1705 minutes72-80[1]
Zinc Chloride (ZnCl₂)None (Neat)25 - 18025 minutes86[6]
Polyphosphoric Acid (PPA)None100-12010 minutesNot specified[2]
Phosphoric Acid / Sulfuric AcidNot specifiedNot specifiedNot specifiedNot specified[10]
Methanesulfonic AcidNot specifiedHeated10 minutesNot specified[11][12]
Pd(PPh₃)₂Cl₂ / CuIDMFRoom Temperature24 hours69-78[13]

Experimental Protocols

Below are detailed methodologies for two common procedures for the synthesis of this compound.

Protocol 1: Synthesis of this compound using Zinc Chloride

This protocol is adapted from a solvent-free method.

  • Reactant Mixture: In a round-bottom flask, intimately mix freshly prepared acetophenone phenylhydrazone (1 equivalent) with powdered anhydrous zinc chloride (approximately 5 equivalents)[1].

  • Reaction: Immerse the flask in a preheated oil bath at 170°C and stir the mixture vigorously. The solid mass will become liquid within a few minutes, and the evolution of white fumes will be observed[1].

  • Work-up: After about 5 minutes, remove the flask from the oil bath and allow it to cool slightly. To prevent the mixture from solidifying into a hard mass, carefully add sand and stir to break up the solid. Add dilute hydrochloric acid to dissolve the zinc chloride[1].

  • Isolation: Collect the crude this compound by vacuum filtration.

  • Purification: Purify the crude product by recrystallization from hot ethanol. The product can be decolorized using activated charcoal if necessary[1][5].

Protocol 2: Synthesis of this compound using Polyphosphoric Acid

This protocol involves the use of polyphosphoric acid as the catalyst.

  • Reactant Mixture: Place the crude or purified acetophenone phenylhydrazone (1 equivalent) in a beaker containing polyphosphoric acid (PPA)[2].

  • Reaction: Heat the mixture in a boiling water bath, stirring with a thermometer, and maintain the temperature between 100-120°C for approximately 10 minutes. The reaction is exothermic, so monitor the temperature carefully[2].

  • Work-up: After the reaction is complete, pour the hot mixture into cold water with stirring to dissolve the PPA[2].

  • Isolation: Collect the precipitated crude this compound by vacuum filtration and wash it with water until the washings are neutral.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound[2].

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Step 1: Phenylhydrazone Formation (Optional Two-Step) cluster_cyclization Step 2: Fischer Indole Cyclization cluster_workup Step 3: Work-up and Isolation cluster_purification Step 4: Purification start Mix Phenylhydrazine and Acetophenone add_solvent Add Solvent (e.g., Ethanol) and Acid Catalyst (e.g., Acetic Acid) start->add_solvent mix_reactants Combine Phenylhydrazone (or initial mixture) with Acid Catalyst (e.g., ZnCl2, PPA) start->mix_reactants One-Pot Process heat_mixture Heat the Mixture add_solvent->heat_mixture cool_mixture Cool the Mixture heat_mixture->cool_mixture isolate_hydrazone Isolate Phenylhydrazone by Filtration cool_mixture->isolate_hydrazone isolate_hydrazone->mix_reactants Two-Step Process heat_reaction Heat to Reaction Temperature (e.g., 100-180°C) mix_reactants->heat_reaction monitor_reaction Monitor Reaction by TLC heat_reaction->monitor_reaction quench_reaction Quench Reaction (e.g., add water/ice) monitor_reaction->quench_reaction filter_crude Filter Crude Product quench_reaction->filter_crude wash_crude Wash Crude Product filter_crude->wash_crude purify Purify by Recrystallization (e.g., from Ethanol) or Column Chromatography wash_crude->purify dry_product Dry the Final Product purify->dry_product characterize Characterize (m.p., NMR, etc.) dry_product->characterize

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationships in this compound Synthesis Optimization

logical_relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes temp Temperature yield Yield temp->yield Optimal range crucial side_reactions Side Reactions temp->side_reactions Too high increases byproducts solvent Solvent solvent->yield Can affect solubility and rate purity Purity solvent->purity Can influence work-up catalyst Catalyst catalyst->yield Choice and activity are key catalyst->side_reactions Harsh acids can increase tar substituents Substituents substituents->yield Electronic effects are significant substituents->side_reactions e.g., EDG can cause N-N cleavage yield->purity Often inversely correlated without optimization

Caption: Influence of reaction parameters on this compound synthesis outcomes.

References

identifying and minimizing impurities in 2-phenylindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylindole. Our goal is to help you identify and minimize impurities, ensuring the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer indole (B1671886) synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of phenylhydrazine (B124118) and acetophenone (B1666503).[1][2][3] Alternative methods include the heteroannulation of 2-haloaniline derivatives with phenylacetylene.[1]

Q2: What are the typical impurities encountered in the Fischer indole synthesis of this compound?

A2: Common impurities can be broadly categorized as:

  • Process-related impurities: These include unreacted starting materials such as phenylhydrazine and acetophenone.

  • Side-reaction products:

    • Polymeric materials and tars: These are often formed under harsh acidic conditions and high temperatures.[2]

    • Aniline (B41778): This can result from the acid-catalyzed cleavage of the N-N bond in the phenylhydrazone intermediate, a common side reaction in Fischer indole synthesis.

    • Bis-indole and other condensation products: Self-condensation of the indole product can occur, especially in the presence of strong acids.

  • Degradation products: The this compound product itself can be susceptible to degradation under the reaction or work-up conditions.

Q3: How can I minimize the formation of tar and polymeric byproducts?

A3: To reduce the formation of tars and polymers, it is crucial to carefully control the reaction conditions. Using milder acid catalysts or optimizing the reaction temperature and time can be effective. Some modern approaches utilize microwave-assisted synthesis to achieve rapid heating and shorter reaction times, which can minimize byproduct formation.[2]

Q4: What causes the formation of aniline as an impurity, and how can it be avoided?

A4: Aniline is typically formed through a competing reaction pathway in the Fischer indole synthesis where the N-N bond of the hydrazone intermediate is cleaved. This side reaction is influenced by the electronic properties of the substrates and the acidity of the reaction medium. Careful selection of the acid catalyst and reaction temperature can help to favor the desired cyclization pathway over N-N bond cleavage.

Q5: How can I remove unreacted phenylhydrazine from my crude product?

A5: Unreacted phenylhydrazine, a common impurity, can often be removed by washing the crude product with a dilute acid solution, such as 1M HCl. Phenylhydrazine is basic and will form a water-soluble salt, allowing it to be separated from the less basic this compound product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or no yield of this compound 1. Incomplete hydrazone formation.2. Unsuitable acid catalyst.3. Reaction temperature is too low or too high.4. Decomposition of starting materials or product.1. Ensure equimolar or slight excess of ketone is used. Monitor hydrazone formation by TLC.2. Experiment with different Brønsted or Lewis acids (e.g., polyphosphoric acid, zinc chloride, p-toluenesulfonic acid).3. Optimize the reaction temperature. A gradual increase from milder conditions is recommended.4. Use high-purity starting materials. Minimize reaction time to prevent degradation.
Product is a dark, tarry substance 1. Reaction temperature is too high.2. Acid catalyst is too strong or used in excess.3. Prolonged reaction time.1. Lower the reaction temperature.2. Reduce the concentration of the acid catalyst or switch to a milder one.3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Presence of multiple spots on TLC of the crude product 1. Formation of various side products.2. Incomplete reaction, leaving starting materials.3. Degradation of the product.1. Re-evaluate and optimize reaction conditions (temperature, catalyst, time).2. Ensure the reaction goes to completion.3. Employ milder work-up and purification procedures.
Difficulty in purifying the final product 1. Presence of closely related impurities.2. Co-crystallization of impurities with the product.1. Utilize column chromatography with a carefully selected eluent system for separation.2. Perform multiple recrystallizations from different solvent systems.

Data on Synthesis Conditions and Yields

While direct comparative studies on impurity profiles for this compound synthesis are not extensively available in a single source, the following table summarizes typical conditions and reported yields from various literature sources. This can serve as a guide for optimizing your own experiments.

Catalyst Solvent Temperature (°C) Time Yield (%) Reference
Polyphosphoric AcidNeat100-12010 minNot specified[1]
Zinc ChlorideNeat1705 min72-80[4]
Glacial Acetic AcidEthanolRefluxNot specifiedNot specified[1]
Pd(PPh₃)₂Cl₂DMFRoom Temp24 h69-78[5]
Lewis Acids (BF₃·Et₂O, TiCl₄, SnCl₄, Cu(OTf)₂)DCMRoom Temp< 10 min~100[6]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound[1]
  • Hydrazone Formation: In a round-bottom flask, dissolve acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol. Add a few drops of glacial acetic acid.

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture in an ice bath to precipitate the acetophenone phenylhydrazone.

  • Filter the solid, wash with cold ethanol, and dry.

  • Cyclization: Place the dried phenylhydrazone (1.0 eq) in a beaker containing polyphosphoric acid (approx. 10 parts by weight).

  • Heat the mixture on a water bath to 100-120 °C for 10 minutes with stirring.

  • Work-up: Carefully pour the hot reaction mixture into a large volume of cold water with vigorous stirring.

  • Collect the precipitated crude this compound by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture.

Protocol 2: HPLC Method for Impurity Profiling

This protocol is a general guideline for developing an HPLC method for the analysis of this compound and its impurities. Optimization will be required for specific impurity profiles.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Expected Elution Order: More polar impurities and starting materials (e.g., aniline, phenylhydrazine) will elute earlier, followed by this compound, and then less polar byproducts. Retention times should be confirmed by injecting standards of known impurities.

Visualizations

Fischer_Indole_Synthesis Acetophenone Acetophenone Hydrazone Phenylhydrazone Intermediate Acetophenone->Hydrazone Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & Ammonia Elimination Diimine->Cyclization Product This compound Cyclization->Product Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions Phenylhydrazone Phenylhydrazone Indole This compound Phenylhydrazone->Indole Desired Cyclization Tars Tars/Polymers Phenylhydrazone->Tars High Temp/Strong Acid Aniline Aniline Phenylhydrazone->Aniline N-N Cleavage BisIndole Bis-indole Indole->BisIndole Self-condensation Purification_Workflow Crude Crude this compound Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Filtration1 Filtration Recrystallization->Filtration1 MotherLiquor1 Mother Liquor Filtration1->MotherLiquor1 Crystals1 Crystals Filtration1->Crystals1 Column Column Chromatography Crystals1->Column If impurities persist Fractions Collect Fractions Column->Fractions PureProduct Pure this compound Fractions->PureProduct

References

storage and stability guidelines for 2-phenylindole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the storage and stability of 2-phenylindole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for solid this compound compounds?

A1: Solid this compound compounds are typically off-white to beige or slightly green powders.[1] For optimal stability, they should be stored in a dry environment at room temperature, protected from light and moisture.[1] Always refer to the manufacturer's safety data sheet (SDS) for specific storage instructions for the particular derivative you are using.

Q2: How should I store solutions of this compound compounds?

A2: The stability of this compound compounds in solution is highly dependent on the solvent, concentration, and storage conditions. While some indole (B1671886) alkaloids have shown stability in chloroform (B151607) extract for up to 24 hours, long-term storage in solution is generally not recommended without proper validation.[2] For analytical purposes, it is best to prepare fresh solutions. If short-term storage is necessary, use amber vials to protect from light and consider storing at low temperatures (e.g., 4°C) in a temperature-controlled autosampler to minimize degradation.[3]

Q3: My this compound solution has changed color. Does this indicate degradation?

A3: A color change, often to a yellowish or brownish hue, can be an indicator of degradation due to factors like oxidation or exposure to light.[4] The indole nucleus is susceptible to oxidation.[3] If you observe a color change, it is recommended to prepare a fresh solution and re-evaluate your experimental results. Further analysis, such as HPLC, can confirm the presence of degradation products.

Q4: What are the primary factors that can cause the degradation of this compound compounds?

A4: Several factors can influence the stability of this compound and other small molecules:

  • Temperature: Both high and freezing temperatures can lead to degradation.[4]

  • pH: The pH of a solution can catalyze hydrolytic degradation.[4]

  • Oxidation: The presence of oxygen, which can be influenced by light and metal ions, can lead to oxidative degradation.[4][5]

  • Light Exposure: Photosensitive compounds can degrade when exposed to light.[4]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause physical and chemical changes.[4]

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of this compound compounds.

Issue 1: Appearance of Multiple, Unexplained Peaks in HPLC Analysis

If you observe unexpected peaks in your HPLC chromatogram, it may be due to the degradation of your compound. The following workflow can help you troubleshoot this issue.

G start Multiple Peaks in HPLC check_sample_prep Review Sample Preparation - Freshly prepared? - Solvent purity? start->check_sample_prep check_storage Evaluate Sample Storage - Light exposure? - Temperature fluctuations? - Stored in solution? start->check_storage on_column_degradation Consider On-Column Degradation - Mobile phase pH compatible? - Column contamination? start->on_column_degradation perform_stress Perform Forced Degradation Study check_sample_prep->perform_stress check_storage->perform_stress optimize_method Optimize Analytical Method (e.g., use guard column, adjust pH) on_column_degradation->optimize_method identify_peaks Identify Degradation Products (LC-MS/MS) perform_stress->identify_peaks identify_peaks->optimize_method end Stability-Indicating Method Achieved optimize_method->end G cluster_prep Sample Preparation cluster_stress Stress Conditions prep_solid Prepare Solid State Samples thermal Thermal (e.g., 80°C) prep_solid->thermal photo Photolytic (UV/Vis Light) prep_solid->photo prep_solution Prepare Solution Samples (in appropriate solvents/buffers) acid Acid Hydrolysis (e.g., 0.1M HCl) prep_solution->acid base Base Hydrolysis (e.g., 0.1M NaOH) prep_solution->base oxidation Oxidation (e.g., 3% H2O2) prep_solution->oxidation analysis Analysis by Stability-Indicating Method (e.g., HPLC-DAD, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Results - % Degradation - Peak Purity - Mass Balance analysis->evaluation characterization Characterize Major Degradants (e.g., MS/MS, NMR) evaluation->characterization pathway Elucidate Degradation Pathway characterization->pathway G compound This compound (e.g., SERM) er Estrogen Receptor (ERα / ERβ) compound->er Binds to ere Estrogen Response Element (ERE) in DNA er->ere Dimerizes and binds to transcription Modulation of Gene Transcription ere->transcription response Tissue-Specific Biological Response transcription->response

References

preventing oxidation of 2-phenylindole during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Phenylindole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing oxidation during the synthesis and storage of this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My freshly synthesized this compound has a noticeable color, ranging from off-white to yellowish or greenish. Is this normal?

A1: While pure this compound is an off-white to beige powder, the appearance of a slight yellowish or greenish tint is not uncommon and can be an early indicator of minor oxidation. The degree of coloration can be a qualitative measure of purity. If the color is significant, it may suggest the presence of oxidation byproducts and purification is recommended.

Q2: What are the primary causes of this compound degradation?

A2: The primary cause of this compound degradation is oxidation. The indole (B1671886) ring is electron-rich and susceptible to attack by atmospheric oxygen, particularly at the 3-position. This process can be accelerated by exposure to light, elevated temperatures, and the presence of oxidizing agents. Autoxidation, a reaction with atmospheric oxygen, can occur under ambient storage conditions.

Q3: How can I detect and quantify the oxidation of this compound in my sample?

A3: Several analytical techniques can be employed to assess the purity of this compound and detect degradation products:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively assess the purity of your sample. The presence of additional spots besides the main product spot indicates impurities, which may include oxidation byproducts. A common eluent system for this compound is a mixture of hexanes and acetone (B3395972) (e.g., 7:3 ratio).[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity and can be used to separate and quantify different components in your sample, including isomers and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of your this compound and identify impurities. Oxidation can lead to changes in the chemical shifts and the appearance of new signals in the NMR spectrum.

  • Mass Spectrometry (MS): Mass spectrometry can help in identifying the molecular weights of potential oxidation byproducts. Electron ionization (EI) is a common technique used for the analysis of indole derivatives.

Troubleshooting Guides

Issue 1: Oxidation During Synthesis

Symptom: The crude product after Fischer indole synthesis is highly colored (dark brown or black) and the yield of pure this compound is low after purification.

Possible Causes:

  • Exposure to Air at High Temperatures: The Fischer indole synthesis often requires elevated temperatures, which can accelerate oxidation in the presence of atmospheric oxygen.

  • Presence of Oxidizing Impurities: Impurities in the starting materials or solvents can initiate or catalyze oxidation reactions.

Solutions:

  • Perform the Reaction Under an Inert Atmosphere: To minimize contact with oxygen, it is highly recommended to carry out the synthesis under an inert atmosphere of nitrogen or argon.[2][3] Argon, being denser than air, can provide a better protective blanket over the reaction mixture.[2]

  • Use High-Purity Reagents and Solvents: Ensure that all starting materials (phenylhydrazine, acetophenone) and solvents are of high purity and free from oxidizing contaminants.

  • Consider Using a Radical Scavenger: The addition of a small amount of a radical scavenger, such as Butylated Hydroxytoluene (BHT), to the reaction mixture may help to inhibit radical-mediated oxidation processes. However, compatibility with the specific reaction conditions should be verified.

  • Optimize Reaction Temperature and Time: Use the lowest effective temperature and the shortest possible reaction time to minimize the opportunity for side reactions, including oxidation.

Issue 2: Degradation During Storage

Symptom: A previously pure, off-white sample of this compound has developed a noticeable color and/or has shown a decrease in purity over time as confirmed by analytical methods.

Possible Causes:

  • Improper Storage Conditions: Exposure to light, air (oxygen), and elevated temperatures can lead to the gradual oxidation of this compound.

  • Inappropriate Container: Using a container that is not airtight or is made of a material that could react with the compound can contribute to degradation.

Solutions:

  • Store in a Cool, Dark, and Dry Place: To minimize thermal and photodegradation, store this compound in a refrigerator or a cool, dark cabinet. Safety data sheets often recommend a storage temperature between 15–25 °C.[4][5][6]

  • Use an Inert Atmosphere: For long-term storage or for high-purity samples, it is best practice to store this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container.

  • Select Appropriate Containers: Use amber glass vials or other opaque, non-reactive containers to protect the compound from light. Ensure the container has a tight-fitting cap to prevent exposure to air and moisture.

  • Consider Adding an Antioxidant: For solutions of this compound, adding a small amount of an antioxidant like BHT can help to prolong stability. The compatibility of the antioxidant with downstream applications should be considered.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound with Oxidation Prevention

This protocol is a modification of standard Fischer indole synthesis procedures to minimize oxidation.

Materials:

  • Phenylhydrazine (B124118)

  • Acetophenone (B1666503)

  • Polyphosphoric acid (or another suitable acid catalyst like zinc chloride)

  • Ethanol (for recrystallization)

  • Nitrogen or Argon gas supply

  • Schlenk flask or a round-bottom flask with a gas inlet adapter

Procedure:

  • Reaction Setup: Assemble a clean, dry Schlenk flask or a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Connect the flask to a nitrogen or argon gas line to create an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add phenylhydrazine and acetophenone to the flask.

  • Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., polyphosphoric acid) to the reaction mixture while stirring.

  • Heating: Heat the reaction mixture to the appropriate temperature (as determined by your specific protocol) and maintain it for the required duration. Continue to maintain the inert atmosphere throughout the heating process.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully pouring it into ice-water. Collect the crude product by vacuum filtration and wash it with water.

  • Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.[7][8] During this step, it is advisable to minimize exposure to air and light. Dry the purified product under vacuum.

Protocol 2: Monitoring this compound Purity by TLC

Materials:

  • This compound sample

  • TLC plate (silica gel)

  • Developing chamber

  • Eluent: 7:3 mixture of hexanes and acetone[1]

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount of your this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. Pure this compound should appear as a single spot. The presence of additional spots indicates impurities.

Data Summary

ParameterRecommended ConditionRationale
Synthesis Atmosphere Inert (Nitrogen or Argon)Prevents oxidation at elevated temperatures.
Storage Temperature 15–25 °C or refrigeratedReduces the rate of thermal degradation.[4][5][6]
Storage Atmosphere Inert (Nitrogen or Argon)Minimizes contact with atmospheric oxygen.
Light Exposure Store in the darkPrevents photodegradation.
Container Tightly sealed, amber glassProtects from light and air.

Visual Guides

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_prevention Oxidation Prevention cluster_purification Purification Phase A Combine Phenylhydrazine & Acetophenone B Add Acid Catalyst A->B C Heat Reaction Mixture B->C D Work-up & Crude Isolation C->D P1 Inert Atmosphere (N2 or Ar) P1->C During Heating P2 High-Purity Reagents P2->A P3 Optional: Radical Scavenger (BHT) P3->A E Recrystallization D->E F Dry Final Product E->F

Caption: Workflow for this compound synthesis with integrated oxidation prevention steps.

Storage_Workflow cluster_conditions Optimal Storage Conditions Start Pure this compound Storage_Conditions Storage Start->Storage_Conditions Check_Purity Periodically Check Purity (TLC, HPLC) Storage_Conditions->Check_Purity Degradation_Observed Degradation Observed? Check_Purity->Degradation_Observed Purify Re-purify Degradation_Observed->Purify Yes Continue_Storage Continue Storage Degradation_Observed->Continue_Storage No Purify->Storage_Conditions Continue_Storage->Check_Purity C1 Cool (15-25°C) & Dark C2 Inert Atmosphere (N2/Ar) C3 Airtight, Opaque Container

Caption: Decision workflow for the proper storage and purity maintenance of this compound.

References

Technical Support Center: Synthesis of C3 N-Substituted 2-Phenylindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of C3 N-substituted 2-phenylindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Category 1: Fischer Indole (B1671886) Synthesis of 2-Phenylindole Precursors

The Fischer indole synthesis is a cornerstone method for creating the this compound scaffold, typically by reacting a phenylhydrazine (B124118) with acetophenone (B1666503). However, it is prone to several challenges.[1][2]

Q1: My Fischer indole synthesis is failing or giving very low yields. What are the common causes?

A1: Low yields are a frequent issue and can stem from several factors.[3] Here’s a systematic approach to troubleshooting:

  • Substituent Effects: Electron-donating groups on the acetophenone can over-stabilize a key intermediate, leading to a competing side reaction (N-N bond cleavage) instead of the desired cyclization.[3][4][5] This is a known issue when attempting to synthesize 3-aminoindoles via the Fischer method.[3][5]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization. A catalyst that is too strong can cause decomposition and tar formation, while one that is too weak may not facilitate the reaction.[3][6]

    • Solution: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH, methanesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1][7]

  • Sub-optimal Temperature: High temperatures can lead to the formation of intractable tars and polymers, while low temperatures may result in an incomplete reaction. The optimal temperature is highly dependent on the specific substrate and catalyst.[3]

    • Solution: Start with milder conditions and gradually increase the temperature. Monitor the reaction closely by TLC.

  • Purity of Starting Materials: Impurities in the phenylhydrazine or acetophenone can lead to unwanted side reactions and lower yields.[3]

    • Solution: Ensure the purity of your starting materials, using freshly distilled or recrystallized reagents if necessary.

Q2: I'm observing significant tar and polymer formation in my Fischer indole synthesis. How can I prevent this?

A2: Tar formation is typically caused by the strongly acidic and high-temperature conditions.

  • Optimize Acid Concentration: Use the minimum amount of acid catalyst required to promote the reaction. An excess can lead to polymerization.

  • Control Temperature: Avoid excessive heating. If the reaction is highly exothermic, consider cooling it during the initial stages. Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter times, potentially reducing tar formation.

  • One-Pot Procedure: In some cases, the intermediate hydrazone is unstable and decomposes before cyclization. Generating the hydrazone in situ and proceeding directly to the cyclization without isolation can improve yields.[1]

Category 2: N-Substitution (N-Alkylation & N-Acylation)

Introducing a substituent on the indole nitrogen is a key step. The primary challenge is controlling the regioselectivity between the nitrogen (N1) and the C3 position.

Q3: My N-alkylation reaction is producing a mixture of N1- and C3-alkylated products. How can I improve the selectivity for N-alkylation?

A3: This is a classic challenge due to the two primary nucleophilic sites on the indole ring.[8] Several factors control the N vs. C3 selectivity:

  • Choice of Base and Solvent: This is the most critical factor. To favor N-alkylation, you need to generate the indolate anion.

    • Strategy: Use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[9][10][11] This deprotonates the indole nitrogen, making it a more potent nucleophile.

  • Reaction Temperature: Higher temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[12]

    • Strategy: Increasing the reaction temperature, for example to 80 °C, can significantly improve N-selectivity.[11][12]

  • Steric Hindrance: Bulky substituents already present on the indole ring (e.g., at C2) can sterically hinder the C3 position, thus favoring N-alkylation.

  • Catalyst Control: In some transition-metal-catalyzed reactions, the choice of ligand can dictate the regioselectivity.[12]

Q4: My N-alkylation yield is low despite good N-selectivity. What should I investigate?

A4: Low yields in N-alkylation can be traced back to several issues:

  • Incomplete Deprotonation: The indole N-H must be fully deprotonated to form the reactive indolate anion.

    • Troubleshooting: Ensure you are using a sufficient stoichiometric amount of a strong base (e.g., NaH). Check the quality of the base; it can be deactivated by moisture.[9]

  • Reagent and Solvent Purity: Water is a major culprit. It will quench the strong base and the indolate anion.

    • Troubleshooting: Use anhydrous solvents and ensure your indole and alkylating agent are dry.[9]

  • Deactivated Substrates: Electron-withdrawing groups on the indole ring decrease the nucleophilicity of the nitrogen, making the reaction more difficult.

    • Troubleshooting: For these substrates, more forcing conditions may be required, such as a stronger base, higher temperatures, or a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide).[12]

Q5: How can I achieve selective N-acylation over C3-acylation?

A5: C3-acylation is often the default pathway due to the high electron density at this position. Selective N-acylation can be challenging.[13]

  • Strategy: One effective method involves using thioesters as the acyl source with a base like cesium carbonate (Cs₂CO₃) at elevated temperatures (e.g., 140 °C in xylene). This method shows high chemoselectivity for the nitrogen atom.[13] The process often requires unstable and reactive acyl chlorides, which can limit functional group tolerance.[13]

Category 3: C3-Substitution on the this compound Scaffold

Once the N-substituted this compound is formed, the next step is to introduce a substituent at the C3 position.

Q6: I am having trouble introducing a substituent at the C3 position of my N-substituted this compound. What strategies can I use?

A6: While the C3 position is inherently reactive towards electrophiles, challenges can still arise depending on the specific substituent you are trying to introduce.

  • Friedel-Crafts Acylation: This is a common method for introducing acyl groups.

    • Challenge: The reaction can be sluggish if the indole or the acylating agent is deactivated.

    • Solution: Use a more reactive acylating agent (e.g., an acyl chloride instead of an anhydride) and an appropriate Lewis acid catalyst. Ensure all reagents are anhydrous, as moisture will deactivate the Lewis acid.

  • Aza-Friedel-Crafts Alkylation: For introducing amide-containing alkyl groups.

    • Strategy: An efficient method uses a Cu(OTf)₂ catalyst to react the indole with N,O-acetals, providing C3-alkylated indole derivatives in good yields.[14]

  • Directed C-H Functionalization: If a directing group is present, it can control the site of functionalization.

    • Note: While often used for C2 functionalization, certain conditions can promote C3 functionalization even with a C3-directing group via translocation.[15]

Data Presentation: Reaction Condition Optimization

Quantitative data from various studies are summarized below to aid in the comparison of reaction conditions.

Table 1: Fischer Indole Synthesis of this compound Derivatives - Conditions and Yields

Phenylhydrazine Carbonyl Catalyst Solvent Temp (°C) Time Yield (%) Reference
Phenylhydrazine Acetophenone ZnCl₂ (200 mol%) Neat (few drops Acetic Acid) 180 15 min 86 [16][17]
Phenylhydrazine Acetophenone PPA Neat 160-170 10 min 72-80 [18][19]
Phenylhydrazine Acetophenone Methanesulfonic Acid Neat - 10 min (hot water bath) - [7]
2-Iodoaniline Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI DMF RT 24 h 78 [20]

| N-Benzyl-2-bromoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | DMF | RT | 12 h | 74 |[20] |

Table 2: N-Alkylation of this compound - Conditions and Yields

Indole Alkylating Agent Base (eq.) Solvent Temp (°C) Time Yield (%) Reference
This compound Methyl Iodide NaH DMF RT - 94 [10]
This compound Benzyl (B1604629) Bromide NaH DMF RT - low (side products) [10]
This compound Cyclopropylmethyl bromide NaH (1.2 eq.) DMF 0 to RT 16 h - [21]

| 2,3-dimethylindole (B146702) | Benzyl Bromide (1.05 eq.) | NaH (4 eq.) | DMF | 80 | < 15 min | 91 |[11] |

Table 3: C3-Substitution of Indoles - Conditions and Yields

Indole Substrate Reagent Catalyst Solvent Temp (°C) Time Yield (%) Reference
Indole Quinoline N-oxide Cu(BF₄)₂ / Ag₂CO₃ DCE 110 12 h 71 [22]
5-Methoxyindole N,O-acetal Cu(OTf)₂ (10 mol%) CH₂Cl₂ RT 1 h 96 [14]

| 3-Carboxamide Indole | Diazooxindole | [IrCp*Cl₂]₂ / AgNTf₂ | Cl(CH₂)₂Cl | 90 | - | 91 (C2-alkylation) |[15] |

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This protocol is adapted from a solvent-free method using zinc chloride.[16][17]

Materials:

Procedure:

  • In a mortar, combine phenylhydrazine (5.1 mmol, 1.02 eq.) and acetophenone (5.0 mmol, 1.0 eq.).

  • Add anhydrous zinc chloride (10.0 mmol, 200 mol%).

  • Grind the mixture with a pestle, adding a few drops of 0.1 N acetic acid, and continue mixing at room temperature for 10 minutes.

  • Transfer the resulting paste to a round-bottomed flask equipped with a reflux condenser and a CaCl₂ guard tube.

  • Heat the flask in an oil bath, slowly raising the temperature to 180 °C.

  • Monitor the reaction progress by TLC (10% ethyl acetate in n-hexane). The reaction is typically complete within 15 minutes.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 5 mL of DCM and 5 mL of water.

  • Separate the organic layer. Extract the aqueous layer with DCM (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using 6% ethyl acetate in hexane as the eluent to afford pure this compound.

Protocol 2: General Procedure for N-Alkylation of a this compound

This protocol is a general method using sodium hydride in an anhydrous polar aprotic solvent.[9][10]

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl Halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the this compound (1.0 eq.).

  • Add anhydrous DMF to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1-1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.0-1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature or heat as required (e.g., to 80 °C to improve N-selectivity).[11][12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Cu(II)-Catalyzed C3-Aza-Friedel-Crafts Alkylation of an N-Substituted Indole

This protocol describes the introduction of an amide-containing alkyl group at the C3 position.[14]

Materials:

Procedure:

  • To a dry reaction vial, add the N-substituted indole (0.5 mmol, 1.0 eq.), the N,O-acetal (0.6 mmol, 1.2 eq.), and Cu(OTf)₂ (0.05 mmol, 10 mol%).

  • Add anhydrous CH₂Cl₂ (2 mL) under an inert atmosphere.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. Reaction times are typically 1-3 hours.

  • Once the reaction is complete, concentrate the mixture directly under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the C3-alkylated product.

Visualizations

Logical & Experimental Workflows

G Troubleshooting Low Yield in Fischer Indole Synthesis start Low Yield or Reaction Failure check_purity Check Purity of Starting Materials (Hydrazine & Carbonyl) start->check_purity impure Impure check_purity->impure pure Pure check_purity->pure check_catalyst Optimize Acid Catalyst (Type & Concentration) catalyst_issue Tarring or Decomposition? check_catalyst->catalyst_issue check_temp Optimize Reaction Temperature temp_issue Incomplete Reaction? check_temp->temp_issue check_substituents Analyze Substituent Effects substituent_issue Strong EDGs on Carbonyl? check_substituents->substituent_issue purify Purify/Redistill Reagents impure->purify Yes pure->check_catalyst change_catalyst Try Milder/Different Acid (e.g., PPA, ZnCl₂) catalyst_issue->change_catalyst No reduce_conc Reduce Catalyst Concentration catalyst_issue->reduce_conc Yes increase_temp Gradually Increase Temperature (Monitor by TLC) temp_issue->increase_temp Yes increase_time Increase Reaction Time temp_issue->increase_time No substituent_issue->start No, Re-evaluate side_reaction N-N Cleavage Likely (Consider Alternative Synthesis Route) substituent_issue->side_reaction Yes purify->check_purity change_catalyst->check_temp reduce_conc->check_temp increase_temp->check_substituents increase_time->check_substituents

Caption: A workflow for troubleshooting low yields in Fischer indole synthesis.

G Controlling N- vs. C3-Alkylation Regioselectivity start Mixture of N1 and C3 Alkylation base_check What base and solvent are you using? start->base_check strong_base Strong Base (NaH) in Polar Aprotic Solvent (DMF, THF) base_check->strong_base Strong Base weak_base Weak Base / Acidic / Neutral Conditions base_check->weak_base Other temp_check Reaction Temperature? strong_base->temp_check outcome_c3 Favors C3-Alkylation weak_base->outcome_c3 low_temp Low Temperature (e.g., RT or below) temp_check->low_temp Low high_temp High Temperature (e.g., >80 °C) temp_check->high_temp High low_temp->outcome_c3 Kinetic Product outcome_n Favors N-Alkylation high_temp->outcome_n Thermodynamic Product

Caption: Decision tree for controlling N- vs. C3-alkylation regioselectivity.

G Simplified Fischer Indole Synthesis Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Key Rearrangement cluster_2 Step 3: Cyclization & Aromatization Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Acetophenone (Acid Catalyst) Acetophenone Acetophenone Ene_hydrazine Ene_hydrazine Phenylhydrazone->Ene_hydrazine Tautomerization Di_imine Di_imine Ene_hydrazine->Di_imine [3,3]-Sigmatropic Rearrangement Aminal Aminal Di_imine->Aminal Cyclization Indole Indole Aminal->Indole - NH₃ (Aromatization)

Caption: Key steps in the Fischer indole synthesis mechanism.

G Logical Path for C3 N-Substituted this compound Synthesis start Starting Materials (Phenylhydrazine + Acetophenone) fischer Step 1: Fischer Indole Synthesis start->fischer phenylindole This compound Scaffold fischer->phenylindole challenge1 Challenge: Low Yield, Side Reactions fischer->challenge1 n_sub Step 2: N-Substitution (e.g., N-Alkylation) phenylindole->n_sub n_sub_phenylindole N-Substituted This compound n_sub->n_sub_phenylindole challenge2 Challenge: Regioselectivity (N vs. C3) n_sub->challenge2 c3_sub Step 3: C3-Substitution (e.g., Acylation) n_sub_phenylindole->c3_sub final_product Target Molecule: C3 N-Substituted This compound c3_sub->final_product challenge3 Challenge: Reaction Conditions c3_sub->challenge3

Caption: A typical experimental workflow for synthesizing the target compounds.

References

avoiding regioisomer formation in 2-phenylindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-phenylindole, with a primary focus on avoiding regioisomer formation.

Frequently Asked Questions (FAQs)

Q1: I am using an unsymmetrical ketone in a Fischer indole (B1671886) synthesis and obtaining a mixture of regioisomers. How can I improve the selectivity for the this compound isomer?

A1: Regioisomer formation is a common challenge with unsymmetrical ketones in the Fischer indole synthesis. The choice of acid catalyst is a critical factor in controlling the regioselectivity. Generally, stronger acids and higher temperatures favor cyclization at the less substituted carbon, which, in the case of a methyl ketone like propiophenone, would lead to the desired 2-phenyl-3-methylindole. For instance, using Eaton's reagent (P₂O₅ in methanesulfonic acid) has been shown to provide excellent regiocontrol.[1][2] Steric hindrance also plays a role; the reaction often favors the formation of the less sterically hindered enamine intermediate.[2]

Q2: My Bischler-Möhlau synthesis is giving a low yield and a complex mixture of products. What are the common pitfalls?

A2: The Bischler-Möhlau synthesis is known for often requiring harsh conditions, which can lead to poor yields and unpredictable regioselectivity.[3][4] Common issues include the formation of both 2-aryl and 3-aryl indole regioisomers.[5] To mitigate these problems, consider employing milder reaction conditions. Recent advancements include the use of lithium bromide as a catalyst or the application of microwave irradiation, which can lead to improved outcomes.[4][6]

Q3: In a Larock indole synthesis with an unsymmetrical alkyne, how can I predict and control which regioisomer will be the major product?

A3: In the Larock indole synthesis, the regioselectivity is primarily governed by the steric and electronic properties of the substituents on the alkyne. Generally, the larger, more sterically-hindering group on the alkyne tends to end up at the 2-position of the indole.[7] However, functional groups on the alkyne can have directing effects, though these are not always strong or predictable.[4] Careful selection of ligands and reaction conditions can sometimes influence the regioselectivity.

Q4: I am attempting a direct C-H arylation of indole to synthesize this compound but am getting a mixture of C2 and C3-arylated products. How can I achieve C2 selectivity?

A4: The regioselectivity of direct C-H arylation of indoles is highly dependent on the catalytic system and reaction conditions. For the synthesis of this compound, palladium catalysis is commonly employed. High C2 selectivity can often be achieved with N-protected indoles. For unprotected indoles, the choice of the base is crucial. For instance, using MgO as the base in a palladium-catalyzed reaction has been shown to afford this compound exclusively, whereas using a Grignard reagent like MeMgCl can lead to a mixture with a preference for the 3-phenyl isomer.[3]

Q5: What are some general strategies for improving the yield and purity of my this compound product?

A5: Low yields can stem from suboptimal reaction conditions, impure starting materials, or side reactions.[1] Ensure your reagents, especially hydrazines which can degrade, are pure. Systematically optimize reaction parameters such as temperature, reaction time, and catalyst concentration. Purification can be challenging due to the presence of polar byproducts. A thorough wash of the organic extract with an aqueous base can help remove acidic impurities. If silica (B1680970) gel chromatography is not effective, consider using alumina (B75360) or reverse-phase chromatography. For solid products, recrystallization can be a highly effective purification method.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Fischer Indole Synthesis with Unsymmetrical Ketones
Symptom Possible Cause(s) Suggested Solution(s)
Formation of a mixture of 2-phenyl-3-alkylindole and 3-phenyl-2-alkylindole.Inappropriate Acid Catalyst: The acidity of the medium is a major factor in controlling regioselectivity. Weaker acids may not provide sufficient selectivity.Use a Stronger Acid Catalyst: Employ catalysts like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), which are known to favor the formation of the less substituted enamine, leading to the desired 2-aryl isomer.[1][2]
Suboptimal Temperature: Temperature can influence the equilibrium between the different enamine intermediates.Optimize Reaction Temperature: Generally, higher temperatures favor the thermodynamically more stable, less substituted enamine. Carefully increase the reaction temperature while monitoring for decomposition.
Steric Effects: The steric bulk of the substituents on the ketone influences the formation of the enamine intermediate.Substrate Modification (if possible): If feasible, modifying the non-phenyl substituent to be more sterically demanding can further favor the desired enolization pathway.
Issue 2: Low Yield and/or Byproduct Formation in Bischler-Möhlau Synthesis
Symptom Possible Cause(s) Suggested Solution(s)
Low yield of the desired this compound.Harsh Reaction Conditions: Traditional Bischler-Möhlau conditions often involve high temperatures, leading to decomposition.[4]Employ Milder Conditions: Consider using lithium bromide as a catalyst or microwave irradiation to facilitate the reaction at lower temperatures and shorter reaction times.[4][6]
Excessive Aniline (B41778): While an excess of aniline is required, a very large excess can lead to side reactions.Optimize Aniline Stoichiometry: Systematically vary the equivalents of aniline used to find the optimal balance for your specific substrate.
Formation of a complex mixture of regioisomers and other byproducts.Unpredictable Regioselectivity: The mechanism can proceed through different pathways leading to a mixture of 2- and 3-arylindoles.[5]Modify the Substrate: The electronic nature of the substituents on both the α-bromoacetophenone and the aniline can influence the reaction pathway. Consider if substrate modification is an option to favor one pathway.
Side Reactions: The reaction conditions can promote self-condensation or polymerization of the starting materials.Purification Strategy: If byproducts are unavoidable, focus on an effective purification strategy. This may involve a combination of aqueous washes, column chromatography (potentially with different stationary phases like alumina), and recrystallization.[1]
Issue 3: Lack of Selectivity in Palladium-Catalyzed Direct C-H Arylation
Symptom Possible Cause(s) Suggested Solution(s)
Formation of a mixture of this compound and 3-phenylindole.Inappropriate Base for Unprotected Indole: The nature of the base significantly influences the regioselectivity for N-H indoles.Select the Appropriate Base: For exclusive C2-arylation, MgO is a recommended base.[3] Conversely, to favor C3-arylation, the use of a Grignard reagent followed by the addition of a ligand like TMEDA can be effective.[3]
Ligand Effects: For N-substituted indoles, the choice of ligand can influence the C2/C3 selectivity.Ligand Screening: If you are using an N-substituted indole, screen different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to optimize the selectivity for the C2 position.
Reaction Temperature and Time: These parameters can affect the catalyst's activity and selectivity.Optimize Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal conditions for the desired C2-arylation.

Data Presentation

Table 1: Influence of Acid Catalyst on Regioisomer Ratio in Fischer Indole Synthesis of Substituted Indoles from Unsymmetrical Ketones

KetoneAcid CatalystProduct Ratio (2-substituted : 3-substituted)Total Yield (%)Reference
Isopropyl methyl ketone90% (w/w) H₃PO₄100 : 0-[8]
Isopropyl methyl ketone83% (w/w) P₂O₅ in H₂O25 : 75-[8]
1-Phenyl-2-butanoneZeolite Beta83 : 17Full Conversion[8]

Table 2: Regioselectivity in Palladium-Catalyzed Phenylation of Indole

Indole SubstrateBaseLigand/AdditiveProduct Ratio (2-phenyl : 3-phenyl)Total Yield (%)Reference
IndoleMgOPPh₃>99 : 1 (exclusive 2-phenyl)-[3]
IndoleMeMgCl-1 : 7-[3]
IndoleMeMgClTMEDA1 : 14-[3]

Experimental Protocols

Protocol 1: Regioselective Fischer Indole Synthesis using Eaton's Reagent

This protocol is adapted for the synthesis of 2-aryl-3-unsubstituted indoles from aryl methyl ketones, where regioselectivity is a key concern.

Materials:

Procedure:

  • Preparation of Eaton's Reagent: Carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) with stirring, maintaining the temperature below 50 °C.

  • Hydrazone Formation (in situ): In a round-bottom flask, dissolve the phenylhydrazine (1.0 eq) and the aryl methyl ketone (1.0-1.2 eq) in a minimal amount of a suitable solvent like ethanol (B145695) or acetic acid. Stir at room temperature until hydrazone formation is complete (monitor by TLC).

  • Cyclization: Add the Eaton's reagent (typically 10 parts by weight relative to the hydrazone) to the reaction mixture. If the reaction is too vigorous or decomposition is observed, the reaction can be diluted with dichloromethane or sulfolane.[1]

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Palladium-Catalyzed Direct C2-Arylation of Indole

This protocol is designed for the selective synthesis of this compound from indole and an aryl halide.

Materials:

  • Indole

  • Iodobenzene (B50100) (or other aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Magnesium oxide (MgO)

  • Dioxane (anhydrous)

  • Dichloromethane

  • Celite

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2-5 mol%), PPh₃ (4-10 mol%), and MgO (2.0 eq).

  • Addition of Reactants: Add indole (1.0 eq) and anhydrous dioxane. Stir the suspension.

  • Addition of Aryl Halide: Add iodobenzene (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture at 100-120 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with dichloromethane.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

fischer_indole_synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Phenylhydrazine + Unsymmetrical Ketone start->reactants 1.0 eq : 1.1 eq hydrazone Hydrazone Formation (in situ) reactants->hydrazone cyclization Acid-Catalyzed Cyclization hydrazone->cyclization Add Acid Catalyst (e.g., PPA, Eaton's Reagent) neutralize Neutralization cyclization->neutralize extract Extraction neutralize->extract purify Purification (Chromatography/ Recrystallization) extract->purify product This compound purify->product

Caption: Workflow for Fischer Indole Synthesis.

regioisomer_logic start Unsymmetrical Ketone (e.g., Propiophenone) enamine_a Enamine Intermediate (Less Substituted) start->enamine_a Favored Pathway enamine_b Enamine Intermediate (More Substituted) start->enamine_b Disfavored Pathway product_a 2-Phenyl-3-methylindole (Desired Product) enamine_a->product_a product_b 3-Phenyl-2-methylindole (Regioisomer) enamine_b->product_b conditions Reaction Conditions: - Strong Acid (PPA, Eaton's) - Higher Temperature conditions->start

Caption: Regioselectivity in Fischer Indole Synthesis.

References

Technical Support Center: Purification of Crude 2-Phenylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 2-phenylindole.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Troubleshooting Steps
Low or No Crystal Formation - Too much solvent was used: The solution is not saturated, preventing crystallization.[1] - The solution is supersaturated: Crystals have not started to form despite the solution being saturated.[1] - Inappropriate solvent: The chosen solvent does not have a significant difference in solubility for this compound at high and low temperatures.- Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2][3] - Induce Crystallization:     - Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid. The small glass particles can provide a surface for crystal nucleation.[1][2][4]     - Seeding: Add a tiny "seed" crystal of pure this compound to the solution to initiate crystallization.[1][3] - Re-evaluate Solvent Choice: If crystallization still fails, the solvent may be unsuitable. Consider alternative solvents or solvent mixtures. Good options for this compound include ethanol (B145695) or mixtures like ethanol/water or hexane (B92381)/ethyl acetate (B1210297).[5]
Product "Oils Out" Instead of Crystallizing - Melting point of this compound is lower than the boiling point of the solvent: The compound is melting in the hot solvent rather than dissolving. - High concentration of impurities: Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.[2] - Solution cooled too quickly: Rapid cooling can sometimes favor oil formation over crystallization.[3]- Adjust Solvent System: Add a co-solvent in which this compound is less soluble to lower the overall boiling point of the mixture.[6] - Reduce Impurity Load: If the crude material is very impure, consider a preliminary purification step like a simple filtration through a plug of silica (B1680970) gel before recrystallization. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[3]
Colored Impurities Remain in Crystals - Colored impurities are co-crystallizing with the product. - Inefficient removal of colored byproducts from the synthesis. - Use Activated Charcoal: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (e.g., Norit) and boil for a few minutes. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.[7] - Consider an Alternative Purification Method: If recrystallization with charcoal treatment is ineffective, column chromatography may be necessary to separate the colored impurities.[8]
Low Yield of Purified Product - Too much solvent used during recrystallization or washing: A significant amount of product remains dissolved in the mother liquor and wash solvent.[1][3] - Premature crystallization during hot filtration: The product crystallizes on the filter paper along with insoluble impurities.[2][9]- Minimize Solvent Usage: Use the minimum amount of boiling solvent to dissolve the crude product.[1] When washing the crystals, use a minimal amount of ice-cold solvent.[1] - Optimize Hot Filtration: To prevent premature crystallization, use a pre-heated funnel and flask for the hot filtration. It can also be beneficial to use a slight excess of solvent and then evaporate it to the point of saturation after filtration.[2][9]
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Troubleshooting Steps
Poor Separation of this compound from Impurities - Inappropriate solvent system (eluent): The polarity of the eluent is either too high or too low, resulting in poor separation (Rf values are too close). - Column overloading: Too much crude material was loaded onto the column.- Optimize Eluent System: The ideal eluent system should give your product an Rf value of around 0.2-0.4 on a TLC plate. For this compound, a mixture of hexane and ethyl acetate is commonly used.[5] You can adjust the ratio to achieve better separation. - Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with similar polarities.[10] - Reduce Sample Load: Ensure the amount of crude material is appropriate for the size of the column. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Product Elutes Too Quickly or Too Slowly - Eluent polarity is too high: The product moves too quickly down the column with the solvent front. - Eluent polarity is too low: The product remains strongly adsorbed to the silica gel.- Adjust Eluent Polarity: If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
Streaking or Tailing of Bands on the Column - Sample is not fully soluble in the eluent. - Acidic or basic nature of the compound or impurities interacting with the silica gel. - Column degradation. - Ensure Solubility: Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble before loading it onto the column.[10] - Modify the Stationary or Mobile Phase: If streaking is due to the acidic nature of silica, you can add a small amount of a basic modifier like triethylamine (B128534) (1-3%) to the eluent.[10] - Check Column Integrity: Ensure the column is packed uniformly and has not cracked.
Low Recovery of Product from the Column - Product is irreversibly adsorbed onto the silica gel. - Product is spread across too many fractions, making isolation difficult. - Adjust Eluent Polarity: A gradual increase in eluent polarity can help elute strongly adsorbed compounds. - Optimize Fraction Collection: Monitor the elution carefully using TLC to identify the fractions containing the pure product and combine them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Fischer indole (B1671886) method?

A1: The most common impurities are typically unreacted starting materials (acetophenone and phenylhydrazine) and side products from the Fischer indole synthesis.[11][12] Potential side products can arise from alternative cyclization pathways or incomplete reaction steps.

Q2: Which purification technique is generally preferred for this compound?

A2: For moderately pure crude product, recrystallization from ethanol is often sufficient and is the most commonly cited method.[7] If the crude product is highly impure or contains colored byproducts, column chromatography is more effective.[5]

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point of pure this compound is in the range of 188-189 °C. A sharp melting point in this range is a good indicator of purity.

Q4: Can I use a solvent other than ethanol for recrystallization?

A4: Yes, while ethanol is a common choice, other solvents or solvent mixtures can be used. The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. You can experiment with solvent systems like ethanol/water, or hexane/ethyl acetate to find the optimal conditions for your specific sample.[5]

Q5: How do I choose the right solvent system for column chromatography?

A5: The best way to determine the optimal solvent system is by using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). The ideal system will give your this compound a retention factor (Rf) of approximately 0.2-0.4 and show good separation from impurities.[10]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

ParameterRecrystallizationColumn Chromatography
Typical Solvents Ethanol, Ethanol/WaterHexane/Ethyl Acetate
Typical Yield 70-85%60-80% (can be lower depending on purity of crude)
Purity Achieved Good to ExcellentExcellent
Best For Moderately pure crude productHighly impure or colored crude product
Key Advantage Simplicity and speedHigh degree of separation
Key Disadvantage Less effective for complex mixturesMore time-consuming and requires more solvent

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the hot funnel and pour the hot solution through it to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified this compound.

Protocol 2: Column Chromatography of Crude this compound
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

  • Load the Sample: Carefully add the dissolved sample to the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Monitor the separation by collecting fractions and analyzing them by TLC.

  • Gradient Elution (Optional): If the separation is not optimal, you can gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the this compound.

  • Combine and Evaporate: Combine the fractions that contain the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow Crude Crude this compound Assess Assess Purity and Color Crude->Assess Recrystallization Recrystallization Assess->Recrystallization Moderately Impure / Slightly Colored Column Column Chromatography Assess->Column Highly Impure / Highly Colored Pure Pure this compound Recrystallization->Pure Column->Pure

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem NoCrystals No Crystals Formed Problem->NoCrystals Yes OilingOut Product Oiled Out Problem->OilingOut Yes ColoredCrystals Crystals are Colored Problem->ColoredCrystals Yes LowYield Low Yield Problem->LowYield Yes Success Successful Purification Problem->Success No Solution1 Induce Crystallization (Scratch/Seed) Reduce Solvent NoCrystals->Solution1 Solution2 Slow Cooling Adjust Solvent System OilingOut->Solution2 Solution3 Use Activated Charcoal ColoredCrystals->Solution3 Solution4 Minimize Solvent Usage Optimize Hot Filtration LowYield->Solution4 Solution1->Success Solution2->Success Solution3->Success Solution4->Success

Caption: Troubleshooting decision tree for recrystallization issues.

References

safe handling and disposal of 2-phenylindole and its reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-phenylindole and its associated reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is an organic compound that serves as a foundational structure for a class of nonsteroidal selective estrogen receptor modulators (SERMs).[1] It is also used in the manufacturing of herbicides, perfumes, and dyes, and as a stabilizer in PVC plastics.[2] The primary hazards associated with this compound are:

  • Causes serious eye damage (H318) [3][4][5][6][7][8]

  • Causes skin irritation (H315) [4][5][6][7][8]

  • May cause respiratory irritation (H335) [3][4][6][7]

  • May cause long-lasting harmful effects to aquatic life (H413)[5]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

Due to its hazardous nature, the following PPE should be worn at all times when handling this compound:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., tested according to EN 374) are required.[3][4] For activities with a risk of splashing or contamination, consider double gloving.[9]

  • Body Protection: A lab coat is essential. For larger quantities or when there is a significant risk of exposure, consider impervious clothing.[5][10]

  • Respiratory Protection: Handling should be done in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[4][8][10] If exposure limits are exceeded, a full-face respirator may be necessary.[5]

Q3: What are the proper storage conditions for this compound?

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][8] The recommended storage temperature is typically between 15–25 °C.[3] It should be stored away from incompatible materials, particularly strong oxidizers, as violent reactions can occur.[3][4]

Q4: What should I do in the event of a this compound spill?

In case of a spill, follow these steps:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE , including respiratory protection, gloves, eye protection, and a lab coat.[4][7]

  • Avoid dust formation. [4][7]

  • Mechanically take up the spilled material (e.g., sweep or vacuum) and place it in a suitable, labeled container for disposal.[3][4][7][8]

  • Prevent the substance from entering drains, surface water, or ground water. [3][4][7]

  • Wash the spill area thoroughly after the material has been collected.

Q5: What are the first-aid measures for exposure to this compound?

  • If Inhaled: Move the person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[5][8]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[8] If skin irritation occurs, consult a physician.[4][5][7] Remove and wash contaminated clothing before reuse.[5]

  • If in Eyes: Rinse cautiously with water for several minutes.[3][8] Remove contact lenses if present and easy to do. Continue rinsing.[3][5][8] Immediately call a POISON CENTER or doctor.[3][8]

  • If Swallowed: Rinse the mouth with water.[5][7] Call a doctor if you feel unwell.[4][7]

Q6: How should this compound and its contaminated waste be disposed of?

This compound and its container must be disposed of as hazardous waste.[7] Chemical waste generators must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8] Do not allow the chemical to be released into the environment.[5]

Troubleshooting Experimental Procedures

Q7: I am attempting a Fischer indole (B1671886) synthesis to produce this compound, but the yield is very low. What could be the cause?

Low yields in the Fischer indole synthesis of this compound can be attributed to several factors:

  • Reagent Quality: Ensure that your starting materials, such as acetophenone (B1666503) and phenylhydrazine (B124118), are pure.[11] Impurities can lead to side reactions and lower the yield.

  • Reaction Conditions: The reaction is sensitive to temperature. The cyclization step, often using a catalyst like polyphosphoric acid or zinc chloride, requires heating.[12][13][14] Inadequate heating can result in an incomplete reaction. Conversely, overheating can lead to decomposition.

  • Catalyst Activity: The efficiency of the acid catalyst is crucial. Ensure that the catalyst has not degraded. For example, polyphosphoric acid can absorb atmospheric moisture, reducing its effectiveness.

  • Inefficient Mixing: Inadequate stirring, especially when using viscous reagents like polyphosphoric acid, can lead to poor reaction kinetics and lower yields.[11]

  • Purification Loss: The product is often purified by recrystallization from ethanol (B145695).[12][15] Significant amounts of the product may be lost if too much solvent is used or if the solution is not cooled sufficiently.

Q8: The this compound product from my synthesis is discolored. How can I purify it?

A discolored product suggests the presence of impurities. The following steps can be taken for purification:

  • Recrystallization: This is the most common method for purifying crude this compound. Ethanol is a frequently used solvent.[12][15]

  • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.[12] The solution should then be filtered while hot to remove the charcoal before allowing the product to crystallize.

  • Column Chromatography: For higher purity, the crude product can be purified using flash column chromatography over silica (B1680970) gel. A common eluent system is a mixture of ethyl acetate (B1210297) and hexane.[13]

Quantitative Data Summary

PropertyValueSource(s)
CAS Number 948-65-2[3][4][7][8][16]
Molecular Formula C₁₄H₁₁N[6][16]
Molecular Weight 193.25 g/mol
Melting Point 188-190 °C[17]
Hazard Statements H315, H318, H335, H413[3][4][5][6][7][8][16]
Signal Word Danger[3][4][5][8][16]
Storage Temperature 15–25 °C[3]
Incompatible Materials Strong oxidizers[3][4][8]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat, respiratory protection (in a fume hood)[5][8][16]

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for the synthesis of this compound.

Step 1: Formation of Acetophenone Phenylhydrazone

  • In a suitable flask, combine acetophenone and phenylhydrazine in equimolar amounts.[12][13][18]

  • Add ethanol as a solvent, followed by a few drops of glacial acetic acid to catalyze the reaction.[12][19]

  • Gently heat the mixture, for instance, in a boiling water bath, for approximately 15 minutes.[12]

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the phenylhydrazone.[12][18]

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.[12][18]

  • Dry the resulting acetophenone phenylhydrazone.

Step 2: Cyclization to this compound

  • Place the dried acetophenone phenylhydrazone into a beaker.

  • Add a dehydrating agent and catalyst, such as polyphosphoric acid or anhydrous zinc chloride.[14][18]

  • Heat the mixture with vigorous stirring. For zinc chloride, a temperature of around 170 °C is often used.[18] For polyphosphoric acid, temperatures may range from 80-95 °C.[14] The mixture will darken as the reaction proceeds.

  • After the reaction is complete (typically monitored by TLC), cool the mixture.[13]

  • Carefully add cold water or an ice-water mixture to the reaction vessel to precipitate the crude this compound and dissolve the acid catalyst.[12][14]

  • Collect the crude solid product by vacuum filtration and wash thoroughly with water.[14][15]

Step 3: Purification

  • Recrystallize the crude this compound from a minimal amount of hot ethanol.[12][15]

  • If the product is colored, activated charcoal can be used during recrystallization.[12]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them.

  • Determine the melting point and yield of the final product.

Visualizations

Safe_Handling_Workflow prep Preparation & Risk Assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Work in a Ventilated Area (Chemical Fume Hood) ppe->handling weighing Weighing & Transfer handling->weighing reaction Running Experiment weighing->reaction cleanup Decontaminate Glassware & Surfaces reaction->cleanup waste Segregate & Label Waste cleanup->waste disposal Dispose as Hazardous Waste waste->disposal remove_ppe Remove PPE Correctly disposal->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

Disposal_Decision_Tree start Waste Generated (this compound or Contaminated Material) is_solid Is the waste solid? start->is_solid solid_waste Solid Waste (Unused reagent, contaminated PPE, spill cleanup material) is_solid->solid_waste Yes liquid_waste Liquid Waste (Reaction mixtures, solutions, recrystallization filtrate) is_solid->liquid_waste No container_solid Place in a labeled, sealed container for SOLID HAZARDOUS WASTE solid_waste->container_solid container_liquid Place in a labeled, sealed container for LIQUID HAZARDOUS WASTE liquid_waste->container_liquid final_disposal Arrange for disposal through Institutional Environmental Health & Safety container_solid->final_disposal container_liquid->final_disposal

Caption: Decision tree for the proper disposal of this compound waste.

References

Technical Support Center: Efficient Synthesis of 2-Phenylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the efficient synthesis of 2-phenylindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

The most prevalent methods for this compound synthesis are the Fischer indole (B1671886) synthesis, which utilizes acid catalysts, and palladium-catalyzed cross-coupling reactions. The Fischer indole synthesis involves the reaction of phenylhydrazine (B124118) with acetophenone (B1666503) in the presence of an acid catalyst like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).[1][2][3] Palladium-catalyzed methods, such as the Sonogashira coupling followed by cyclization, involve the reaction of a haloaniline with phenylacetylene (B144264).[4][5][6]

Q2: How do I choose between the Fischer indole synthesis and a palladium-catalyzed method?

The choice of method depends on several factors, including the availability of starting materials, desired functional group tolerance, and scalability. The Fischer indole synthesis is a classic and often cost-effective method, but it can require harsh acidic conditions and high temperatures.[3][7] Palladium-catalyzed reactions often proceed under milder conditions and may offer better functional group tolerance, but the catalyst can be more expensive and sensitive to air and impurities.

Q3: What are the key parameters to consider when selecting a catalyst for the Fischer indole synthesis?

The choice of acid catalyst in the Fischer indole synthesis is crucial.[3][8] Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used.[3] Polyphosphoric acid (PPA) is a frequently used and effective catalyst.[1][2] The strength of the acid and the reaction temperature can significantly impact the yield and the formation of side products.

Q4: What are the advantages of using a heterogeneous catalyst for this compound synthesis?

Heterogeneous catalysts, such as nickel multi-doped zirconia (Ni multi-doped ZrO₂) nanomaterials and palladium on carbon (Pd/C), offer several advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions.[9][10] For instance, Ni multi-doped ZrO₂ has been used for the synthesis of this compound derivatives under solvent-free conditions.[10]

Troubleshooting Guides

Fischer Indole Synthesis

Issue 1: Low or No Yield of this compound

  • Possible Cause: Inappropriate acid catalyst or concentration.

    • Solution: The choice of acid is critical.[3][8] If using a Brønsted acid yields poor results, consider switching to a Lewis acid like zinc chloride, or vice-versa. Optimize the concentration of the catalyst, as too little may result in an incomplete reaction, while too much can lead to side reactions.[7]

  • Possible Cause: High reaction temperature leading to degradation.

    • Solution: While the Fischer indole synthesis often requires heat, excessive temperatures can lead to the decomposition of starting materials or the desired product.[7] Systematically screen different temperatures to find the optimal balance between reaction rate and product stability.

  • Possible Cause: Impure starting materials.

    • Solution: Ensure the phenylhydrazine and acetophenone are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.

Issue 2: Formation of Significant Side Products

  • Possible Cause: N-N bond cleavage in the phenylhydrazone intermediate.

    • Solution: This is a common side reaction, especially with certain substitution patterns.[11] It can be identified by the presence of aniline (B41778) in the reaction mixture. Using a milder acid catalyst or a Lewis acid like ZnCl₂ might suppress this side reaction.[11]

  • Possible Cause: Aldol condensation of acetophenone.

    • Solution: The acidic conditions can promote the self-condensation of the ketone starting material.[12] This can be minimized by carefully controlling the reaction temperature and the rate of addition of the acid catalyst.

  • Possible Cause: Formation of regioisomers with unsymmetrical ketones.

    • Solution: While not directly applicable to acetophenone, if using an unsymmetrical ketone, enolization can occur on either side, leading to a mixture of indole regioisomers. The choice of acid catalyst can influence the selectivity.[12]

Palladium-Catalyzed Synthesis (Sonogashira Coupling & Cyclization)

Issue 1: Low or No Product Formation

  • Possible Cause: Inactive palladium catalyst.

    • Solution: Palladium(0) catalysts can be sensitive to air. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst.

  • Possible Cause: Catalyst poisoning.

    • Solution: Impurities in the starting materials or solvent can poison the palladium catalyst. Ensure all reagents and the solvent are of high purity and are properly degassed.

  • Possible Cause: Inefficient cyclization of the 2-alkynylaniline intermediate.

    • Solution: The Sonogashira coupling may proceed, but the subsequent cyclization to the indole may be slow or inefficient. The choice of base and solvent can be critical for the cyclization step.

Issue 2: Catalyst Deactivation and Low Turnover Number

  • Possible Cause: Agglomeration of palladium nanoparticles.

    • Solution: In the case of heterogeneous Pd catalysts, the active sites can agglomerate, leading to a loss of activity. Using a solid support can help to stabilize the nanoparticles.

  • Possible Cause: Leaching of the metal from the support.

    • Solution: For supported catalysts, the palladium may leach into the solution, reducing the reusability of the catalyst. The choice of support and the reaction conditions can affect the stability of the catalyst.

Data Presentation

Table 1: Comparison of Catalysts for Fischer Indole Synthesis of this compound

CatalystStarting MaterialsSolventTemperature (°C)Reaction TimeYield (%)Reference
ZnCl₂/Acetic AcidPhenylhydrazine, AcetophenoneNeat18015 min86[13]
Polyphosphoric Acid (PPA)Acetophenone phenylhydrazoneNeat150-17015-20 minNot specified[14]

Table 2: Comparison of Catalysts for Palladium-Catalyzed Synthesis of this compound Derivatives

Catalyst SystemStarting MaterialsBaseSolventTemperatureReaction TimeYield (%)Reference
Pd(PPh₃)₂Cl₂ / CuI2-Iodoaniline, PhenylacetyleneTriethylamine (B128534)DMFRoom Temp.24 h69-78[4]
Pd(PPh₃)₂Cl₂ / CuIN-Methyl-2-bromoaniline, PhenylacetyleneTriethylamineDMFRoom Temp.8 h82[5]
Pd/C2-Iodoaniline, PhenylacetyleneEt₃NNot specifiedNot specifiedNot specifiedNot specified[9]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis using Zinc Chloride[13]
  • Reactant Preparation: In a mortar, thoroughly mix phenylhydrazine (5.1 mmol) and acetophenone (5.0 mmol).

  • Catalyst Addition: Add anhydrous zinc chloride (200 mol%) to the mixture and continue mixing with a pestle. Add a few drops of 0.1 N acetic acid dropwise with continuous mixing at room temperature for 10 minutes.

  • Reaction: Transfer the mixture to a round-bottomed flask equipped with a reflux condenser and a CaCl₂ guard tube. Heat the mixture slowly to 180 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% ethyl acetate (B1210297) in n-hexane mobile phase. The reaction is typically complete within 15 minutes.

  • Work-up: Cool the reaction mixture to room temperature. Add 5 mL of dichloromethane (B109758) and 5 mL of water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using 6% ethyl acetate in hexane (B92381) as the eluent to obtain pure this compound.

Protocol 2: Palladium-Catalyzed One-Pot Synthesis[4]
  • Reaction Setup: In a suitable reaction vessel, combine the 2-haloaniline (0.75 mmol), Pd(PPh₃)₂Cl₂ (0.0175 g, 0.025 mmol), and CuI (0.01 g, 0.055 mmol).

  • Reagent Addition: Add DMF (5 mL), triethylamine (0.202 g, 2 mmol), and phenylacetylene (0.153 g, 1.5 mmol).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent.

Visualization

Catalyst_Selection_Workflow start Start: this compound Synthesis substrate_analysis Analyze Substrate (Functional Groups, Steric Hindrance) start->substrate_analysis fischer Fischer Indole Synthesis substrate_analysis->fischer Cost-effective, tolerates robust conditions palladium Palladium-Catalyzed Synthesis substrate_analysis->palladium Mild conditions, high functional group tolerance heterogeneous Heterogeneous Catalysis substrate_analysis->heterogeneous Recyclability, green chemistry acid_choice Select Acid Catalyst (PPA, ZnCl2, etc.) fischer->acid_choice pd_catalyst_choice Select Pd Catalyst & Ligand (e.g., Pd(PPh3)2Cl2) palladium->pd_catalyst_choice hetero_catalyst_choice Select Heterogeneous Catalyst (Ni-ZrO2, Pd/C) heterogeneous->hetero_catalyst_choice optimization Optimize Reaction Conditions (Temp, Time, Concentration) acid_choice->optimization pd_catalyst_choice->optimization hetero_catalyst_choice->optimization troubleshooting Troubleshooting (Low Yield, Side Products) optimization->troubleshooting Unsuccessful product Efficient this compound Synthesis optimization->product Successful troubleshooting->optimization Re-optimize

Catalyst selection workflow for this compound synthesis.

References

Technical Support Center: Monitoring Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to effectively monitor the progress of the Fischer indole (B1671886) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of a Fischer indole synthesis reaction?

A1: The most common methods for monitoring the Fischer indole synthesis are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more detailed analysis. TLC is often preferred for its speed and cost-effectiveness for routine checks at the bench[1]. HPLC offers higher resolution and quantitative data, which is valuable for detailed kinetic analysis and purity assessment[1].

Q2: How do I choose an appropriate TLC mobile phase for my reaction?

A2: A good starting point for developing a TLC mobile phase is a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). A common starting ratio is 70:30 hexane:ethyl acetate[1]. The polarity can be adjusted based on the polarity of your specific starting materials and product. The goal is to achieve good separation between the starting material, the intermediate hydrazone (if observable), and the final indole product, with Rf values ideally between 0.2 and 0.6.

Q3: My TLC plate shows a streak instead of a distinct spot for my product. What could be the cause?

A3: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload : The sample applied to the plate is too concentrated. Try diluting your sample before spotting it on the TLC plate[2][3].

  • Inappropriate Solvent System : The polarity of the mobile phase may not be suitable for your compound, causing it to move up the plate as a streak rather than a defined spot[3]. Experiment with different solvent systems.

  • Compound Instability : Some indoles can be sensitive to the acidic nature of the silica (B1680970) gel on the TLC plate, leading to decomposition and streaking[4][5]. You can neutralize the silica gel by pre-treating the plate with a solution of triethylamine (B128534) in the eluent or use an alternative stationary phase like alumina[4].

  • High Boiling Point Solvents : If your reaction is in a high boiling point solvent like DMF or DMSO, it can cause streaking. After spotting the plate, place it under high vacuum for a few minutes to remove the solvent before developing the plate[5].

Q4: I see multiple spots on my TLC. How do I know which one is my product?

A4: To identify your product spot on a TLC plate with multiple spots:

  • Cospotting : Spot your reaction mixture, the starting material, and a "cospot" (a mixture of the reaction mixture and the starting material) on the same TLC plate. If the reaction is progressing, you should see the starting material spot disappear and a new spot (your product) appear. The cospot will help to confirm if one of the spots in your reaction mixture corresponds to the starting material.

  • Reference Standard : If you have a sample of the expected product, you can run it on the same TLC plate as your reaction mixture for direct comparison[6].

  • Staining : Different compounds can show different colors with certain staining agents. For example, p-anisaldehyde stain can produce colored spots with indole derivatives upon heating[1]. This can sometimes help to differentiate between spots.

Q5: My reaction seems to have stalled; the starting material is still present after a prolonged reaction time. What should I do?

A5: If your reaction is not proceeding to completion, consider the following:

  • Catalyst Activity : The acid catalyst may be inappropriate or may have lost its activity. The choice of acid catalyst is critical and is dependent on the substrate[7][8]. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂)[7].

  • Reaction Temperature : The temperature may be too low. While high temperatures can lead to the formation of tars, an insufficient temperature may result in an incomplete reaction[7]. Gradually increasing the temperature while monitoring by TLC can help find the optimal condition.

  • Starting Material Quality : Impurities in the starting materials, particularly the phenylhydrazine (B124118) which can degrade over time, can inhibit the reaction[4][8]. Ensure you are using pure starting materials.

Q6: I am using an unsymmetrical ketone and I'm getting a mixture of two indole regioisomers. How can I control this?

A6: The formation of regioisomers is a common challenge with unsymmetrical ketones as enolization can occur on either side of the carbonyl group. To control the selectivity:

  • Acid Catalyst : The choice and strength of the acid catalyst can influence the regioselectivity. Stronger acids generally favor the formation of the indole from the less sterically hindered enamine intermediate[4].

  • Reaction Conditions : Weaker acid catalysts can sometimes lead to a decrease in selectivity[9]. It is often an empirical process to find the optimal conditions for your specific substrate.

Experimental Protocols

General Protocol for Monitoring Fischer Indole Synthesis by TLC
  • Sample Preparation : Using a capillary tube, take a small aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) in a small vial.

  • TLC Plate Spotting : On a silica gel TLC plate, draw a starting line with a pencil. Spot the diluted reaction mixture, the starting phenylhydrazine, and the starting ketone on the starting line. It is also good practice to have a "cospot" of the reaction mixture and the starting materials.

  • Development : Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., hexane:ethyl acetate mixture). Ensure the solvent level is below the starting line. Allow the solvent to run up the plate.

  • Visualization : Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the spots are not visible, use a staining solution such as p-anisaldehyde or potassium permanganate (B83412) followed by gentle heating[1].

  • Interpretation : The disappearance of the starting material spots and the appearance of a new spot indicate the progress of the reaction. Calculate the Retention factor (Rf) for each spot for your records.

General Protocol for Monitoring Fischer Indole Synthesis by HPLC
  • Sample Preparation : Take a small aliquot of the reaction mixture and quench it by diluting it in a vial containing a suitable solvent (e.g., acetonitrile (B52724) or methanol). The dilution factor will depend on the concentration of your reaction and the sensitivity of your detector. Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

  • HPLC Conditions :

    • Column : A reverse-phase C18 column is commonly used for the analysis of indole derivatives.

    • Mobile Phase : A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol (B129727) is typically used.

    • Detection : A UV detector set at a wavelength where the starting materials and product have good absorbance (e.g., 210 nm or 254 nm).

  • Injection and Analysis : Inject the prepared sample into the HPLC system. Monitor the chromatogram for the appearance of the product peak and the disappearance of the starting material peaks. The retention time of the peaks can be used to identify the components by comparing them with standards. The peak area gives a quantitative measure of the concentration of each component.

Quantitative Data

The following table provides example TLC Rf values for reactants and products in a Fischer indole synthesis. Note that these values are highly dependent on the specific substrates and the exact TLC conditions.

Compound TypeExample StructureTypical Mobile PhaseExample Rf Value
PhenylhydrazinePhenylhydrazine20% Ethyl Acetate in Hexane~ 0.4 - 0.6
KetoneCyclohexanone20% Ethyl Acetate in Hexane~ 0.5 - 0.7
Indole ProductTetrahydrocarbazole20% Ethyl Acetate in Hexane~ 0.3 - 0.5[10]

Note: The polarity of substituted phenylhydrazines and ketones will significantly affect their Rf values. The indole product is generally less polar than the phenylhydrazine but the relative polarity to the ketone can vary.

Visual Workflow and Troubleshooting

Workflow for Monitoring Reaction Progress

G start Start Fischer Indole Synthesis Reaction take_aliquot Take a small aliquot from the reaction mixture start->take_aliquot prep_tlc Prepare TLC sample take_aliquot->prep_tlc spot_tlc Spot TLC plate: - Starting Material (SM) - Reaction Mixture (RM) - Cospot (SM+RM) prep_tlc->spot_tlc develop_tlc Develop TLC plate spot_tlc->develop_tlc visualize_tlc Visualize under UV light or with a stain develop_tlc->visualize_tlc interpret_tlc Interpret TLC results visualize_tlc->interpret_tlc decision Reaction complete? interpret_tlc->decision continue_reaction Continue reaction and monitor periodically decision->continue_reaction No, SM remains workup Proceed to reaction work-up and purification decision->workup Yes troubleshoot Troubleshoot reaction (see troubleshooting guide) decision->troubleshoot No, complex mixture or no product continue_reaction->take_aliquot

Caption: General workflow for monitoring Fischer indole synthesis using TLC.

Troubleshooting Decision Tree for TLC Analysis

G start TLC Plate Analysis problem What is the issue? start->problem streak Streaking or Tailing Spot problem->streak Streaking no_product No Product Spot, Only Starting Material problem->no_product No Product multiple_spots Multiple Unidentified Spots problem->multiple_spots Multiple Spots sol_streak Dilute sample Change mobile phase polarity Consider compound instability on silica streak->sol_streak sol_no_product Check catalyst activity Increase reaction temperature Verify starting material purity no_product->sol_no_product sol_multiple_spots Possible side reactions (e.g., Aldol) Formation of regioisomers Optimize reaction conditions (temp, catalyst) multiple_spots->sol_multiple_spots

Caption: Decision tree for troubleshooting common TLC analysis issues.

References

Technical Support Center: 2-Phenylindole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and considerations for scaling up the synthesis of 2-phenylindole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis method for this compound?

A1: The most widely used method for synthesizing this compound, especially at a larger scale, is the Fischer indole (B1671886) synthesis.[1] This reaction involves the acid-catalyzed cyclization of acetophenone (B1666503) phenylhydrazone, which is typically formed by the condensation of acetophenone and phenylhydrazine (B124118).[2][3] While other methods like the Madelung, Bischler-Möhlau, and palladium-catalyzed syntheses exist, the Fischer synthesis is often favored due to its accessibility and well-documented procedures.[4][5][6]

Q2: My reaction yield dropped significantly when moving from a lab scale (grams) to a pilot scale (kilograms). What are the likely causes?

A2: A drop in yield during scale-up is a common issue and can be attributed to several factors that are less prominent at the bench scale.[7] The primary culprits are often mass and heat transfer limitations. In larger reactors, inefficient mixing can create localized "hot spots" or areas of low reactant concentration, which promotes the formation of side-products and degradation.[8] Additionally, since the Fischer indole synthesis is often exothermic, poor heat dissipation in large vessels can lead to thermal runaways and product decomposition.[7][9]

Q3: We are observing a large amount of dark, intractable tar in our large-scale Fischer indole synthesis. How can this be minimized?

A3: Tar formation is a well-known problem in Fischer indole synthesis, exacerbated by the combination of strong acids and high temperatures required for the reaction.[10][11] To mitigate this, consider the following strategies:

  • Optimize Acid Catalyst: The choice and concentration of the acid are critical. While strong Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids are effective, they can also promote polymerization.[1][10] Experimenting with milder or solid acid catalysts may be beneficial.[7]

  • Precise Temperature Control: Implement robust temperature control using a jacketed reactor with efficient cooling to prevent temperature spikes that accelerate tar formation.[7]

  • Solvent Selection: Ensure the chosen solvent can effectively dissolve reactants and intermediates to prevent precipitation and localized concentration issues.[7]

  • Consider Continuous Flow Chemistry: This modern approach offers superior heat and mass transfer due to the high surface-area-to-volume ratio in microreactors, minimizing the time the reaction mixture spends at high temperatures and thus significantly reducing degradation.[7]

Q4: What are the primary safety concerns when scaling up this compound synthesis?

A4: Safety is paramount during scale-up. Key concerns include:

  • Thermal Hazards: The exothermic nature of the reaction requires careful thermal management to prevent a runaway reaction, especially in large reactors where heat dissipation is less efficient.[7][8]

  • Handling of Corrosive and Hazardous Materials: The synthesis uses strong acids (e.g., polyphosphoric acid, ZnCl₂) which are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.[10] Phenylhydrazine is also a toxic substance.[12]

  • Gas Evolution: The reaction eliminates ammonia, and potentially other gases, which can lead to a pressure buildup in a closed system.[1][8] Ensure the reactor is properly vented.

Q5: Which acid catalyst is best for the Fischer indole synthesis of this compound at an industrial scale?

A5: The optimal acid catalyst is highly dependent on the specific substrate and scale. While zinc chloride (ZnCl₂) is a classic and effective Lewis acid catalyst for this reaction, polyphosphoric acid (PPA) is also frequently used, particularly for less reactive substrates.[10][13][14] For scale-up, factors beyond yield, such as cost, ease of handling, and waste disposal, become critical. A catalyst that is too strong can cause decomposition, while one that is too weak may lead to an incomplete reaction.[10] It is advisable to screen a range of both Brønsted (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) during process development.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Inefficient Heat Transfer: Localized overheating in large reactors leads to product or reactant degradation.[8]- Use a jacketed reactor with an efficient thermal fluid system. - Ensure proper agitation to promote uniform temperature distribution. - Consider reducing the reaction concentration or slowing the addition rate of reagents for highly exothermic steps.
Poor Mixing/Mass Transfer: Inadequate mixing results in non-uniform reaction conditions and increased side reactions.[8]- Select an appropriate impeller type and agitation speed for the reactor geometry and viscosity of the reaction mixture. - Ensure baffles are used in the reactor to prevent vortexing and improve mixing.
Inappropriate Catalyst Choice/Concentration: The catalyst may not be optimal for the scaled-up conditions, leading to slow conversion or side reactions.[10]- Re-evaluate the catalyst choice. A milder catalyst might be necessary to control reactivity at scale. - Optimize the catalyst loading; excess catalyst can increase byproduct formation.
Excessive Tar/Polymer Formation High Reaction Temperature: Elevated temperatures, especially localized hot spots, accelerate polymerization and degradation pathways.[7][10]- Lower the reaction temperature and extend the reaction time if necessary. - Implement strict temperature control as mentioned above.
Highly Concentrated Acid: Strong acidic conditions can promote unwanted side reactions.[10]- Reduce the concentration of the acid catalyst. - Explore the use of solid-supported acid catalysts which can be easily filtered off and may offer improved selectivity.[7]
Product Purity Issues Incomplete Reaction: The reaction may not have gone to completion, leaving starting materials in the final product.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). - If the reaction stalls, a slight increase in temperature or extended reaction time may be required.
Formation of Isomers or Byproducts: The use of unsymmetrical ketones can lead to regioisomers. Other side reactions can also generate impurities.[10]- If using an unsymmetrical ketone, be prepared to separate the resulting isomers. - Adjusting reaction conditions (temperature, solvent, catalyst) can sometimes influence the ratio of products.[10]
Difficult Work-up: The procedure for isolating the product may be inefficient at a larger scale.- Ensure the quench step (e.g., adding to ice-water) is well-controlled to prevent temperature spikes. - Optimize the extraction solvent and the number of extractions. - For purification, recrystallization from a suitable solvent like ethanol (B145695) is common. The use of activated charcoal can help remove colored impurities.[13][15]

Process Workflow & Troubleshooting Diagrams

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-Up & Purification Phase start Start: Define Scale-Up Target reagent_sourcing Source High-Purity Phenylhydrazine & Acetophenone start->reagent_sourcing equipment_prep Prepare & Calibrate Jacketed Reactor System reagent_sourcing->equipment_prep hydrazone_formation Step 1: Form Acetophenone Phenylhydrazone (in situ or isolated) equipment_prep->hydrazone_formation cyclization Step 2: Acid-Catalyzed Cyclization (Fischer Synthesis) hydrazone_formation->cyclization quench Quench Reaction Mixture cyclization->quench ccp1 CCP 1: Thermal Control (Manage Exotherm) cyclization->ccp1 ccp2 CCP 2: Agitation Control (Ensure Homogeneity) cyclization->ccp2 extraction Solvent Extraction quench->extraction ccp3 CCP 3: Quench Control (Temperature & Rate) quench->ccp3 purification Purification (e.g., Recrystallization) extraction->purification drying Dry Final Product purification->drying end End: Final Product QC drying->end

Caption: Workflow for Scale-Up of this compound Synthesis.

G cluster_tar cluster_completion cluster_transfer start Problem: Low Yield at Scale q1 Is tar/polymer formation excessive? start->q1 a1_yes Action: Optimize Temperature & Acid 1. Lower reaction temperature. 2. Reduce acid concentration. 3. Consider milder/solid catalyst. q1->a1_yes Yes q2 Is the reaction going to completion? q1->q2 No a1_yes->q2 a2_no Action: Check Reaction Kinetics 1. Increase reaction time. 2. Verify starting material purity. 3. Slightly increase temperature if no tarring. q2->a2_no No q3 Are mass and heat transfer adequate? q2->q3 Yes a2_no->q3 a3_no Action: Improve Reactor Conditions 1. Increase agitation speed. 2. Check impeller/baffle configuration. 3. Ensure efficient reactor cooling. q3->a3_no No end Yield Improved q3->end Yes a3_no->end

Caption: Troubleshooting Logic for Low Yield in Scale-Up.

Quantitative Data Summary

Synthesis MethodCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Fischer IndoleZnCl₂ (500 mol%)None (neat)170~0.172-80[13]
Fischer IndoleZnCl₂ (200 mol%)Acetic Acid (drops)1800.2586[12][16]
Fischer IndolePolyphosphoric AcidNone (neat)100 (boiling water bath)~0.17Not specified, but effective[11][15]
Fischer IndoleKHSO₄·H₂O / SiO₂None (solvent-free)Not specifiedNot specified>90[4]
Pd-catalyzed AnnulationPd(PPh₃)₂Cl₂ (3.3 mol%)DMFRoom Temp1270-76[17]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis using Zinc Chloride

This protocol is adapted from established laboratory procedures.[12][13]

Step 1: Preparation of Acetophenone Phenylhydrazone (Optional, can be formed in situ)

  • In a suitable reaction vessel, combine acetophenone (1.0 eq) and phenylhydrazine (1.0 eq).

  • Add ethanol as a solvent and a few drops of glacial acetic acid to catalyze the condensation.[15]

  • Heat the mixture gently (e.g., on a steam bath or in a boiling water bath) for approximately 15-60 minutes.[13][15]

  • Cool the reaction mixture to room temperature, followed by an ice bath to induce crystallization of the phenylhydrazone.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The expected yield is typically high (87-91%).[13]

Step 2: Cyclization to this compound

  • In a large, tall beaker or reactor equipped with a robust mechanical stirrer, intimately mix the dried acetophenone phenylhydrazone (1.0 eq) and powdered anhydrous zinc chloride (approx. 5 parts by weight relative to the hydrazone).[13]

  • Immerse the vessel in a preheated oil bath at 170-180°C.

  • Stir the mixture vigorously. The solid mass will become a liquid within a few minutes.

  • Maintain the temperature and stirring for approximately 5-15 minutes, monitoring for the evolution of fumes which indicates the reaction is proceeding.[12][13]

  • Scale-up consideration: To prevent the reaction mass from solidifying into an unmanageable block upon cooling, clean sand can be stirred into the mixture after removing it from the heat.[13]

  • Allow the mixture to cool to a safe temperature.

Step 3: Work-up and Purification

  • To the cooled reaction mass, add a dilute solution of hydrochloric acid in water to dissolve the zinc chloride. This may require overnight digestion on a steam cone for large scales.[13]

  • Filter the solid mixture to separate the crude this compound and sand (if used).

  • Boil the crude solid in ethanol, add activated charcoal (Norit) to decolorize the solution, and perform a hot filtration to remove the charcoal and any insoluble materials.[13]

  • Allow the hot ethanolic filtrate to cool slowly to room temperature, then in an ice bath, to crystallize the this compound.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. A typical yield is in the range of 72-86%.[12][13] A second crop of crystals can often be obtained by concentrating the mother liquor.[13]

References

dealing with tar formation in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address the common challenge of tar formation during the Fischer indole (B1671886) synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is causing the formation of a black, tar-like substance in my Fischer indole synthesis reaction?

The formation of intractable tars and polymers is a frequent issue in Fischer indole synthesis, primarily due to the strongly acidic and often high-temperature conditions required for the reaction.[1] Tar formation can stem from several factors:

  • Sub-optimal Temperature: Excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final indole product, resulting in polymerization and tarring.[1]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can promote side reactions and decomposition, while one that is too weak may lead to an incomplete reaction, allowing starting materials to degrade over long reaction times.[1][2]

  • Unstable Intermediates: The arylhydrazone intermediate can be unstable and may decompose before cyclization occurs, contributing to byproduct formation.[1]

  • Substrate Sensitivity: The presence of certain functional groups on the arylhydrazine or the carbonyl compound can make the substrates susceptible to degradation under strong acid and high-temperature conditions.[2] Electron-donating groups, for example, can sometimes favor a competing N-N bond cleavage over the desired rearrangement.[3][4]

Q2: My reaction is producing tar. How can I optimize the temperature to minimize this?

Optimizing the reaction temperature is a crucial first step in preventing tar formation. The ideal temperature is highly dependent on the specific substrate and catalyst used.[1]

  • Recommendation: Begin with milder temperature conditions and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). If tarring is observed, reduce the temperature immediately. For substrates that are particularly sensitive to heat, consider alternative heating methods.

  • Advanced Technique: Microwave-assisted organic synthesis (MAOS) can be an excellent alternative. It offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, thereby minimizing the thermal decomposition that leads to tar.[5][6]

Q3: Which acid catalyst should I use to prevent decomposition and tarring?

The selection of the acid catalyst is substrate-dependent and critical for a successful reaction.[1] Both Brønsted and Lewis acids can be used, and screening different options is often necessary.

  • Brønsted Acids: Common choices include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1][7][8] PPA is often effective for less reactive substrates but can be harsh.[1]

  • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃·OEt₂), and aluminum chloride (AlCl₃) are frequently used.[1][7][8] Lewis acids like ZnCl₂ can be beneficial for substrates prone to N-N bond cleavage.[3][4]

  • Milder Alternatives: For sensitive substrates, consider using milder catalytic systems. A low-melting mixture of L-(+)-tartaric acid and dimethylurea can serve as both the solvent and a mild catalyst, preserving sensitive functional groups.[9]

Q4: My starting material contains sensitive functional groups. How can I prevent side reactions?

Certain functional groups can be incompatible with the harsh conditions of the Fischer indole synthesis, leading to side reactions like aldol (B89426) condensations or Friedel-Crafts type reactions.[2][3]

  • Protecting Groups: If your substrate contains highly reactive or acidic functional groups, consider protecting them before performing the synthesis.[2]

  • One-Pot Synthesis: If the arylhydrazone intermediate is unstable, it is advisable to perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[1]

Q5: How can I purify my indole product from the tarry crude mixture?

Purification can be challenging due to the presence of polymeric byproducts and the potential for the desired indole to decompose during chromatography.[3]

  • Initial Work-up: After the reaction is complete, carefully quench the mixture by pouring it onto ice-water and neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.[1][3]

  • Purification Strategy: Column chromatography on silica (B1680970) gel is the most common method. It is essential to choose the chromatographic conditions carefully. If standard eluents are not effective, consider trying different solvent systems. In some cases, passing the crude residue through a short plug of silica gel can remove a significant portion of the tar before a more thorough chromatographic separation.[10][11]

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on tar formation and provides recommendations for optimization.

ParameterConditionEffect on Tar FormationRecommendation
Temperature Too High (>100-120 °C for many substrates)Increases rate of decomposition and polymerization.[1]Start with milder conditions (e.g., 80 °C) and increase gradually. Use microwave synthesis for rapid heating and shorter reaction times.[1][5]
Acid Catalyst Strong Brønsted Acids (e.g., conc. H₂SO₄, PPA)Can cause charring and decomposition, especially with sensitive substrates.[1]Screen a range of Brønsted and Lewis acids. For sensitive substrates, use milder Lewis acids (e.g., ZnCl₂) or novel systems like tartaric acid-dimethylurea melts.[1][2][9]
Reaction Time Prolonged Heating (e.g., >12 hours)Increases the likelihood of thermal degradation of products and intermediates.Monitor reaction by TLC. Consider microwave-assisted synthesis to reduce times to 5-30 minutes.[5][6]
Substrate Electron-Donating Groups on Carbonyl ComponentCan favor N-N bond cleavage, leading to byproducts instead of indole.[3][4]Use Lewis acids like ZnCl₂ or ZnBr₂ to promote the desired cyclization.[3]

Experimental Protocols

Protocol 1: Standard Fischer Indole Synthesis using p-Toluenesulfonic Acid (p-TSA)

This protocol describes a general procedure for the synthesis of 1,2,3,4-tetrahydrocarbazole (B147488) from phenylhydrazine (B124118) and cyclohexanone (B45756).

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • p-Toluenesulfonic acid (p-TSA)

  • Glacial Acetic Acid

  • Ice-water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (B1210297)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq), cyclohexanone (1.0 eq), and glacial acetic acid.

  • Heat the mixture to reflux and stir for 1 hour to form the phenylhydrazone intermediate.

  • Add p-toluenesulfonic acid (p-TSA) (0.1 - 0.2 eq) as the catalyst.

  • Continue to heat the reaction at reflux, monitoring its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto ice-water to quench the reaction.

  • Neutralize the excess acid by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired indole.

Protocol 2: Microwave-Assisted Fischer Indole Synthesis

This protocol provides a rapid and often higher-yielding alternative to conventional heating.[6]

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • p-Toluenesulfonic acid (p-TSA)

  • Microwave synthesis vial with a stir bar

Procedure:

  • In a 10 mL microwave synthesis vial, add phenylhydrazine (1.0 eq), cyclohexanone (1.0 eq), and p-toluenesulfonic acid (p-TSA) (0.1 eq).

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 3-10 minutes. Monitor pressure to ensure it remains within safe limits. A 3-minute irradiation of this specific mixture has been reported to yield 91% of the product.[6]

  • After irradiation, cool the vial to room temperature using compressed air.

  • Open the vial and dissolve the contents in ethyl acetate.

  • Proceed with the aqueous work-up as described in Protocol 1 (Steps 7-10) to isolate and purify the product.

Visualizations

Fischer_Indole_Troubleshooting Troubleshooting Tar Formation in Fischer Indole Synthesis start Tar Formation Observed check_temp Is Reaction Temperature Too High? start->check_temp check_acid Is Acid Catalyst Too Strong? check_temp->check_acid sol_temp Reduce Temperature Gradually increase from a lower starting point check_temp->sol_temp Yes check_substrate Does Substrate Have Sensitive Groups? check_acid->check_substrate No sol_acid Screen Different Catalysts Test milder Brønsted or Lewis acids (e.g., ZnCl₂) check_acid->sol_acid Yes check_substrate->check_temp No, Re-evaluate Conditions check_substrate->check_acid No, Re-evaluate Conditions sol_protect Protect Sensitive Functional Groups check_substrate->sol_protect Yes sol_mw Use Microwave Synthesis Reduces reaction time, minimizing thermal degradation sol_temp->sol_mw Alternative sol_onepot Perform a One-Pot Synthesis Generate and cyclize hydrazone in situ sol_protect->sol_onepot If Hydrazone is Unstable Fischer_Indole_Mechanism_and_Side_Reactions Fischer Indole Synthesis: Main Pathway vs. Tar Formation cluster_main_path Desired Reaction Pathway cluster_side_reactions Side Reactions Leading to Tar start Arylhydrazine + Ketone/Aldehyde hydrazone Arylhydrazone start->hydrazone H⁺ enamine Ene-hydrazine (Tautomer) hydrazone->enamine Tautomerization tar Polymerization / Tar hydrazone->tar Excessive Heat rearrangement [3,3]-Sigmatropic Rearrangement Product (Diimine) enamine->rearrangement H⁺, Heat enamine->tar Strong Acid aminal Cyclized Aminal rearrangement->aminal Cyclization decomp Decomposition Products (e.g., Aniline) rearrangement->decomp N-N Bond Cleavage (e.g., with e⁻ donating groups) indole Aromatic Indole aminal->indole -NH₃ indole->tar Product Degradation (Harsh Conditions) decomp->tar

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of 2-Phenylindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylindole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents. These compounds exert their effects through various mechanisms, most notably through the inhibition of tubulin polymerization and modulation of estrogen receptor signaling. This guide provides a comparative overview of the anticancer activity of different this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. The following tables summarize the IC50 values for selected this compound derivatives from different studies, providing a direct comparison of their anticancer efficacy.

One study synthesized a series of novel this compound derivatives linked to imidazolothiazole, thiazolo-s-triazine, and imidazolyl-sugar systems and evaluated their cytotoxic effects against four human cancer cell lines. The results for the most active compounds are presented below, with doxorubicin (B1662922) as a reference drug.[1][2]

Table 1: Comparative IC50 Values (µM) of Selected this compound Derivatives [1][2]

CompoundBreast Adenocarcinoma (MCF-7)Prostate Cancer (PC3)Colorectal Carcinoma (HCT-116)Liver Hepatocellular Carcinoma (HepG2)
Compound 2 > 100 µM> 100 µM74 ± 0.6386 ± 1.5
Compound 3a 1.31 ± 0.8> 100 µM84 ± 0.9784 ± 2.9
Compound 10 > 100 µM7.8 ± 3.386 ± 2.391 ± 1.1
Doxorubicin 0.98 ± 0.096.5 ± 0.40.87 ± 0.061.2 ± 0.1

Data presented as mean ± standard deviation.

In another study, novel 2-arylindole based ligands were designed as Selective Estrogen Receptor Modulators (SERMs). Two of these compounds, a bisindole (Compound 31) and a conjugate with combretastatin (B1194345) A4 (Compound 86), demonstrated potent antiproliferative activity in the estrogen receptor-positive MCF-7 breast cancer cell line.[3]

Table 2: Antiproliferative Activity of SERM-type this compound Derivatives in MCF-7 Cells [3]

CompoundIC50 (µM)
Compound 31 2.71
Compound 86 1.86

These data highlight the variability in anticancer activity based on the specific substitutions on the this compound core, indicating a clear structure-activity relationship.

Key Signaling Pathways in this compound Anticancer Activity

The anticancer effects of this compound derivatives are often mediated by their interference with critical cellular signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Many this compound derivatives induce apoptosis, or programmed cell death, in cancer cells.[3] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 disc->caspase8 procaspase8 Pro-caspase-8 procaspase8->disc procaspase9 Pro-caspase-9 caspase8->procaspase9 Bid cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage (Induced by 2-phenylindoles) p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 procaspase9->apoptosome caspase9->procaspase3 caspase3 Caspase-3 (Executioner) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptosis signaling pathways initiated by this compound derivatives.

A subset of this compound derivatives functions as Selective Estrogen Receptor Modulators (SERMs), making them particularly effective against hormone-dependent breast cancers.[3] These compounds can competitively bind to the estrogen receptor (ER), blocking the proliferative signals induced by estrogen.

estrogen_receptor_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus estrogen Estrogen er Estrogen Receptor (ER) estrogen->er ere Estrogen Response Element (ERE) er->ere phenylindole This compound Derivative (SERM) phenylindole->er gene_transcription Gene Transcription ere->gene_transcription cell_proliferation Cell Proliferation gene_transcription->cell_proliferation

Estrogen receptor signaling and its inhibition by this compound SERMs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of this compound derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[4][5][6]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Following incubation, the MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add this compound derivatives incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add DMSO to dissolve formazan incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

References

2-Phenylindole Derivatives Emerge as Potent Challengers to Doxorubicin in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals that novel 2-phenylindole derivatives exhibit potent cytotoxic, pro-apoptotic, and cell cycle-disrupting effects in breast cancer cells, positioning them as a promising alternative to the conventional chemotherapeutic agent, doxorubicin (B1662922). This comparison guide synthesizes available experimental data to provide a detailed overview for researchers and drug development professionals.

In the ongoing search for more effective and less toxic cancer therapies, this compound derivatives are gaining significant attention for their marked anticancer properties. Studies on various breast cancer cell lines, including the estrogen receptor-positive MCF-7 and triple-negative MDA-MB-231, demonstrate that these compounds can induce cell death and inhibit proliferation at nanomolar concentrations, in some cases reportedly exceeding the efficacy of doxorubicin, a cornerstone of breast cancer chemotherapy.[1] This guide provides a side-by-side comparison of their performance based on published in vitro data, focusing on cytotoxicity, apoptosis induction, and cell cycle arrest.

Cytotoxicity: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the IC50 values for various this compound derivatives and doxorubicin in MCF-7 and MDA-MB-231 breast cancer cell lines, as reported in different studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as exposure time and specific assay protocols.

Compound/DrugCell LineIC50 ValueExposure TimeReference
This compound Derivatives
[(2-Phenylindol-3-yl)methylene] propanedinitrilesMDA-MB-231< 100 nMNot Specified[2]
MCF-7< 100 nMNot Specified[2]
Analogue 2L (Pterostilbene-tethered)MDA-MB-23110.39 µMNot Specified[3]
MCF-711.73 µMNot Specified[3]
Doxorubicin
MCF-78306 nM (8.3 µM)48 hours[4]
MDA-MB-2316602 nM (6.6 µM)48 hours[4]
MCF-74 µM48 hours[5]
MDA-MB-2311 µM48 hours[5]
MCF-71.1 µg/ml (~1.9 µM)48 hours[6]
MDA-MB-2311.38 µg/ml (~2.4 µM)48 hours[6]
MCF-79.908 µM48 hours[7]
MDA-MB-2310.69 µM48 hours[7]
T47D250 nM48 hours[8]

Induction of Apoptosis and Cell Cycle Arrest

Both this compound derivatives and doxorubicin exert their anticancer effects in part by inducing programmed cell death (apoptosis) and disrupting the normal cell division cycle.

Apoptosis

Flow cytometry analysis using Annexin V and propidium (B1200493) iodide (PI) staining is a standard method to quantify apoptotic cells. Available data indicates that both classes of compounds effectively induce apoptosis. For instance, certain [(2-phenylindol-3-yl)methylene]propanedinitriles have been shown to induce apoptosis in breast cancer cells, a process accompanied by the activation of caspases 3 and 9.[2] Doxorubicin treatment also leads to a dose-dependent increase in apoptotic cells in both MCF-7 and MDA-MB-231 cell lines.[4] One study on MCF-7 cells reported a significant increase in early apoptotic cells (76.1%) after treatment with 0.25 µg/ml doxorubicin.[9]

Cell Cycle Arrest

Disruption of the cell cycle is a critical mechanism for anticancer agents. Studies show that specific this compound derivatives can block the cell cycle in the G2/M phase in both MCF-7 and MDA-MB-231 cells.[2] Doxorubicin is known to induce cell cycle arrest at different checkpoints depending on the cell line; it can arrest MCF-7 cells at both G1/S and G2/M, while primarily causing a G2/M arrest in MDA-MB-231 cells.[10]

The following table summarizes the observed effects on the cell cycle for both compound classes.

Compound/DrugCell LineEffect on Cell CycleReference
This compound Derivatives
[(2-Phenylindol-3-yl)methylene] propanedinitrilesMDA-MB-231, MCF-7Arrest in G2/M phase[2]
Pterostilbene-tethered analogue 2LMDA-MB-231, MCF-7Increase in G0/G1 phase[3]
Doxorubicin
MCF-7Arrest in G1/S and G2/M phases[10]
MDA-MB-231Arrest in G2/M phase[10]
T47DIncreased accumulation in G2/M phase

Signaling Pathways

The mechanisms of action for these compounds involve the modulation of complex intracellular signaling pathways.

This compound derivatives have been suggested to act as multi-targeted agents, potentially inhibiting tubulin polymerization, Cyclin-Dependent Kinase 2 (CDK2), and Epidermal Growth Factor Receptor (EGFR).[1] Some derivatives also exhibit binding affinity for estrogen receptors.[11]

Doxorubicin 's mechanisms are well-characterized and include the inhibition of topoisomerase II, leading to DNA damage and the generation of reactive oxygen species (ROS).[8] This triggers DNA damage response pathways and can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] However, resistance to doxorubicin is a significant clinical challenge and is often associated with the activation of pro-survival pathways such as MAPK/ERK and PI3K/Akt.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments discussed.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the this compound derivative or doxorubicin and incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells.

Annexin V/PI Staining for Apoptosis by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the compounds as described above. Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This technique determines the distribution of cells in different phases of the cell cycle based on DNA content.

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate for at least 30 minutes on ice.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. The DNA content, measured by PI fluorescence, allows for the quantification of cells in G0/G1, S, and G2/M phases.

Visualizing the Processes

To better understand the experimental workflows and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis (PI) c1 Seed Breast Cancer Cells c2 Treat with Compound c1->c2 c3 Add MTT Reagent c2->c3 c4 Solubilize Formazan c3->c4 c5 Measure Absorbance c4->c5 a1 Treat and Harvest Cells a2 Stain with Annexin V & PI a1->a2 a3 Incubate a2->a3 a4 Flow Cytometry Analysis a3->a4 cc1 Treat and Harvest Cells cc2 Fix with Ethanol cc1->cc2 cc3 Stain with PI & RNase A cc2->cc3 cc4 Flow Cytometry Analysis cc3->cc4

Caption: A flowchart illustrating the key steps in the experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest.

Signaling_Pathways cluster_phenylindole This compound Derivatives cluster_doxorubicin Doxorubicin p_node This compound Derivative p_target1 Tubulin Polymerization p_node->p_target1 p_target2 CDK2 p_node->p_target2 p_target3 EGFR p_node->p_target3 p_effect1 G2/M Arrest p_target1->p_effect1 p_effect2 Apoptosis p_target2->p_effect2 p_target3->p_effect2 d_node Doxorubicin d_target1 Topoisomerase II d_node->d_target1 d_target2 Generates ROS d_node->d_target2 d_effect1 DNA Damage d_target1->d_effect1 d_target2->d_effect1 d_effect2 G1/S & G2/M Arrest d_effect1->d_effect2 d_effect3 Apoptosis d_effect1->d_effect3

References

A Comparative Guide to the Apoptotic Mechanisms of 2-Phenylindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the apoptotic mechanisms induced by 2-phenylindole compounds against other established anti-cancer agents. We present quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate a deeper understanding of their therapeutic potential.

Comparative Analysis of Apoptotic Induction

The pro-apoptotic activity of this compound derivatives is compared with three classes of well-established anti-cancer drugs: Vinca alkaloids, Taxanes (represented by Taxol), and Topoisomerase II inhibitors (represented by Etoposide). The primary mechanisms of action for 2-phenylindoles involve estrogen receptor (ER) modulation and inhibition of tubulin polymerization.

Quantitative Data Summary

The following tables summarize the quantitative effects of these compounds on apoptosis induction in various cancer cell lines.

Table 1: Cytotoxicity (IC50) of this compound Derivatives and Alternatives

Compound/ClassCancer Cell LineIC50 (µM)Reference
This compound Derivatives
Derivative 31MCF-7 (Breast)2.71[1]
Derivative 86MCF-7 (Breast)1.86[1]
Derivative 3eMDA-MB-231 (Breast)0.035[2]
Vinca Alkaloids
VinblastineVarious0.001 - 0.1[3]
VincristineVarious0.001 - 0.1[3]
Taxanes
Taxol (Paclitaxel)Various0.002 - 0.1
Topoisomerase II Inhibitors
EtoposideVarious1 - 50[4]

Table 2: Quantitative Analysis of Apoptosis and Key Protein Expression

Compound/ClassCancer Cell LineAssayResultReference
This compound Derivatives
Indole Derivative 10bK562 (Leukemia)Annexin V/PI~45% apoptotic cells at 4 µM[1]
Vinca Alkaloids
Vincristine, Vinblastine, VinorelbineSK-BR-3 (Breast)qRT-PCRIncreased BAX/BCL2 mRNA ratio[1]
Taxanes
Taxol (Paclitaxel)AGS (Gastric)qRT-PCRUpregulation of BCL2 and BAX mRNA[3]
Taxol (Paclitaxel)Prostate Cancer CellsWestern BlotInduces Bcl-2 phosphorylation[2]
Topoisomerase II Inhibitors
EtoposideAGS (Gastric)qRT-PCRDownregulation of BCL2, slight upregulation of BAX mRNA[3]
EtoposideHL-60 (Leukemia)qRT-PCRDecreased BCL2, increased BAX expression[5]
EtoposideU-937 (Lymphoma)Caspase-3 Activity Assay55.8% higher caspase-3 cleavage in Hsp70-low cells[6]

Signaling Pathways of Apoptosis Induction

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in apoptosis induction by this compound compounds and the comparator drugs.

This compound Derivatives

This compound compounds primarily induce apoptosis through two main mechanisms:

  • Tubulin Polymerization Inhibition: Similar to Vinca alkaloids and Combretastatin A4, some this compound derivatives bind to the colchicine (B1669291) site on β-tubulin, preventing microtubule formation. This leads to mitotic arrest at the G2/M phase, activation of the spindle assembly checkpoint, and subsequent induction of the intrinsic apoptotic pathway.

  • Estrogen Receptor (ER) Modulation: In ER-positive breast cancer cells, certain this compound derivatives act as selective estrogen receptor modulators (SERMs) or antagonists. By blocking estrogenic signaling, they can inhibit cell proliferation and induce apoptosis.

G cluster_tubulin Tubulin Polymerization Inhibition cluster_er Estrogen Receptor Modulation 2-Phenylindole_T This compound Derivative Tubulin β-Tubulin (Colchicine Site) 2-Phenylindole_T->Tubulin Binds to Microtubule_Disruption Microtubule Depolymerization Tubulin->Microtubule_Disruption Inhibits polymerization Mitotic_Arrest G2/M Arrest Microtubule_Disruption->Mitotic_Arrest SAC_Activation Spindle Assembly Checkpoint Activation Mitotic_Arrest->SAC_Activation Intrinsic_Pathway_T Intrinsic Apoptosis Pathway SAC_Activation->Intrinsic_Pathway_T Triggers 2-Phenylindole_ER This compound Derivative ER Estrogen Receptor (ER) 2-Phenylindole_ER->ER Antagonizes Estrogen_Signaling Estrogen Signaling Pathway ER->Estrogen_Signaling Blocks Proliferation_Inhibition Inhibition of Proliferation Estrogen_Signaling->Proliferation_Inhibition Apoptosis_Induction_ER Apoptosis Induction Estrogen_Signaling->Apoptosis_Induction_ER Leads to

Mechanisms of apoptosis induction by this compound derivatives.

Alternative Apoptosis-Inducing Agents

G cluster_vinca Vinca Alkaloids cluster_taxol Taxol (Paclitaxel) cluster_etoposide Etoposide Vinca Vinca Alkaloids Tubulin_V Tubulin Vinca->Tubulin_V Bind to Microtubule_Depolymerization Inhibition of Microtubule Assembly Tubulin_V->Microtubule_Depolymerization Mitotic_Arrest_V Mitotic Arrest (M-phase) Microtubule_Depolymerization->Mitotic_Arrest_V JNK_Activation JNK Activation Mitotic_Arrest_V->JNK_Activation Bcl2_Downregulation Bcl-2 Downregulation JNK_Activation->Bcl2_Downregulation Apoptosis_V Apoptosis Bcl2_Downregulation->Apoptosis_V Taxol Taxol Microtubules_T Microtubules Taxol->Microtubules_T Binds to Microtubule_Stabilization Microtubule Stabilization Microtubules_T->Microtubule_Stabilization Mitotic_Arrest_T Mitotic Arrest (G2/M) Microtubule_Stabilization->Mitotic_Arrest_T Bcl2_Phosphorylation Bcl-2 Phosphorylation (inactivation) Mitotic_Arrest_T->Bcl2_Phosphorylation Apoptosis_T Apoptosis Bcl2_Phosphorylation->Apoptosis_T Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII Inhibits DNA_Breaks DNA Double-Strand Breaks TopoII->DNA_Breaks Causes p53_Activation p53 Activation DNA_Breaks->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Pathway Mitochondrial Pathway Bax_Upregulation->Mitochondrial_Pathway Apoptosis_E Apoptosis Mitochondrial_Pathway->Apoptosis_E

Apoptotic pathways of alternative anti-cancer agents.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of apoptosis are provided below.

Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

G Start Start: Cell Culture and Treatment Harvest 1. Harvest Cells (including supernatant) Start->Harvest Wash1 2. Wash with cold PBS Harvest->Wash1 Resuspend 3. Resuspend in 1X Annexin V Binding Buffer Wash1->Resuspend Stain 4. Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate 5. Incubate for 15 min at RT in the dark Stain->Incubate Add_Buffer 6. Add 1X Binding Buffer Incubate->Add_Buffer Analyze 7. Analyze by Flow Cytometry (within 1 hour) Add_Buffer->Analyze End End: Quantify Apoptotic and Necrotic Cells Analyze->End

Experimental workflow for Annexin V/PI staining.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with the this compound compound or alternative agent for the desired time. Include untreated and positive controls.

  • Harvest Cells: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove any residual medium.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[7]

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Methodology:

  • Cell Lysis: Treat cells with the test compound, harvest, and lyse the cells using a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each cell lysate. Add reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.[8]

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay detects the disruption of the mitochondrial membrane potential, an early event in apoptosis.

Methodology:

  • Cell Treatment: Treat cells with the test compounds in a suitable culture plate.

  • JC-1 Staining: Remove the culture medium and add medium containing the JC-1 dye (typically 1-10 µM).

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[9][10]

Conclusion

This compound compounds represent a promising class of anti-cancer agents that induce apoptosis through mechanisms involving tubulin polymerization inhibition and estrogen receptor modulation. This guide provides a framework for comparing their efficacy and mechanisms of action against established chemotherapeutic drugs. The provided experimental protocols offer standardized methods for validating the apoptotic effects of novel this compound derivatives in a research setting. Further quantitative studies on a broader range of this compound compounds are warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of 2-Phenylindole and Other Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance and experimental protocols of 2-phenylindole and its derivatives in comparison to established SERMs like tamoxifen (B1202) and raloxifene.

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogenic or antiestrogenic activity. They have been instrumental in the treatment and prevention of estrogen receptor (ER)-positive breast cancer, osteoporosis, and menopausal symptoms. The this compound scaffold has emerged as a promising backbone for the development of novel SERMs. This guide provides a comparative study of this compound and its derivatives against other well-established SERMs, supported by experimental data and detailed methodologies.

Performance Comparison: Estrogen Receptor Binding and Antiproliferative Activity

The efficacy of a SERM is primarily determined by its binding affinity to the estrogen receptor and its subsequent effect on the proliferation of ER-positive cancer cells. The following tables summarize the available quantitative data for this compound derivatives, tamoxifen, and raloxifene. It is important to note that direct comparative studies of the parent this compound with other SERMs are limited; the data presented here is compiled from various studies and should be interpreted with consideration for potential variations in experimental conditions.

Table 1: Comparative Estrogen Receptor Binding Affinities

CompoundRelative Binding Affinity (RBA) (%)*Reference
Estradiol (B170435)100[1][2]
This compound Derivative (20b)33[1][2]
This compound Derivative (24b)21[1][2]
This compound Derivative (35b)23[1][2]
This compound-based SERMs0.55 - 16[3]
2-Phenylindoles with sulfur side chains1 - 5[4]
Tamoxifen~2-4[5]
4-Hydroxytamoxifen (active metabolite)100[5]
RaloxifeneHigh Affinity (specific RBA not stated)

*Relative Binding Affinity (RBA) is expressed as a percentage of the binding affinity of estradiol.

Table 2: Comparative Antiproliferative Activity in MCF-7 Breast Cancer Cells

CompoundIC50 ValueReference
This compound Derivative (ZK 164,015)~1 nM[4]
This compound Derivative (31)2.71 µM[6]
This compound Derivative (86)1.86 µM[6]
Tamoxifen~10-15 µM
4-Hydroxytamoxifen27 µM[7]
Raloxifene-

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of SERMs. Below are the methodologies for key in vitro and in vivo assays.

Estrogen Receptor (ER) Binding Assay

This assay determines the ability of a test compound to bind to the estrogen receptor by measuring the displacement of a radiolabeled estrogen, typically [3H]-estradiol.

Materials:

  • Calf uterine cytosol (source of estrogen receptors)

  • [3H]-Estradiol

  • Test compounds (this compound derivatives, other SERMs)

  • Wash buffers

  • Scintillation fluid and counter

Procedure:

  • Prepare calf uterine cytosol containing estrogen receptors.

  • Incubate a fixed concentration of [3H]-estradiol with the cytosol in the presence of increasing concentrations of the test compound.

  • After incubation, separate the receptor-bound from the free radioligand.

  • Measure the radioactivity of the receptor-bound fraction using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the [3H]-estradiol binding (IC50).

  • Determine the Relative Binding Affinity (RBA) by comparing the IC50 of the test compound to that of a reference compound (e.g., unlabeled estradiol).[8]

MCF-7 Cell Proliferation Assay

This assay assesses the effect of a compound on the growth of ER-positive human breast cancer cells (MCF-7).

Materials:

  • MCF-7 cells

  • Cell culture medium and supplements

  • Test compounds

  • MTT or other proliferation assay reagent

  • Plate reader

Procedure:

  • Seed MCF-7 cells in 96-well plates and allow them to attach.

  • Treat the cells with various concentrations of the test compound.

  • Incubate for a specified period (e.g., 4-6 days).

  • Add a proliferation reagent (e.g., MTT) and incubate to allow for color development.

  • Measure the absorbance using a plate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.[6]

Uterotrophic Assay

This in vivo assay evaluates the estrogenic or antiestrogenic activity of a compound by measuring its effect on the uterine weight of immature or ovariectomized female rodents.

Materials:

  • Immature or ovariectomized female rats or mice

  • Test compounds

  • Vehicle for administration (e.g., corn oil)

Procedure:

  • Administer the test compound to the animals daily for a set period (e.g., 3 days).

  • Include a positive control group (treated with estradiol) and a vehicle control group.

  • On the day after the last treatment, euthanize the animals and carefully dissect the uteri.

  • Weigh the wet and blotted uteri.

  • A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity, while a significant inhibition of estradiol-induced uterine growth indicates antiestrogenic activity.[1]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and evaluation of SERMs.

SERM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM ER Estrogen Receptor (ER) SERM->ER Binds Estrogen Estrogen Estrogen->ER Binds ER_HSP ER-HSP Complex ER->ER_HSP Binding ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation HSP Heat Shock Proteins ER_HSP->ER Dissociation Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation or Repression mRNA mRNA Gene_Transcription->mRNA Protein Proteins mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Proliferation) Protein->Cellular_Response

Caption: SERM Signaling Pathway

SERM_Evaluation_Workflow Start Compound Synthesis (e.g., this compound Derivatives) ER_Binding In Vitro Assay: Estrogen Receptor Binding Start->ER_Binding Cell_Proliferation In Vitro Assay: MCF-7 Cell Proliferation Start->Cell_Proliferation Data_Analysis Data Analysis: - RBA Calculation - IC50 Determination - Uterine Weight Comparison ER_Binding->Data_Analysis Cell_Proliferation->Data_Analysis In_Vivo_Studies In Vivo Assay: Uterotrophic Assay (Rodent Model) Conclusion Comparative Efficacy and Safety Profile In_Vivo_Studies->Conclusion Data_Analysis->In_Vivo_Studies

References

The Structural Dance: A Comparative Guide to the Structure-Activity Relationships of 2-Phenylindole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent and selective therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to inform future drug discovery and development efforts.

Anticancer Activity: Targeting Cellular Proliferation

This compound derivatives have emerged as promising anticancer agents, with numerous studies exploring their mechanism of action and the structural features crucial for their cytotoxic effects.[4][5] A primary target for many of these analogs is the inhibition of tubulin polymerization, a critical process in cell division.[6][7]

Quantitative SAR Data: Anticancer Potency

The following table summarizes the in vitro cytotoxic activity of representative this compound analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1a HHCHOMCF-7 (Breast)35 nM[8]
1b HHCNMCF-7 (Breast)8.5[9]
2a 6-ClHHB16F10 (Melanoma)-[5]
2b 4-OCH3HHA549 (Lung)-[5]
3a H4-FHMDA-MB-231 (Breast)-[4]
3b H4-ClHMCF-7 (Breast)-[4]

Note: Specific IC50 values for compounds 2a, 2b, 3a, and 3b were not provided in the snippets, but their promising anticancer activities were highlighted.[4][5]

Key SAR Insights for Anticancer Activity:
  • Substitution at the 3-position: The introduction of a formyl (-CHO) or cyano (-CN) group at the 3-position of the indole (B1671886) ring has been shown to be critical for potent anticancer activity.[6][8][9] For instance, 3-formyl-2-phenylindole (Compound 1a) displayed a remarkable IC50 value of 35 nM against the MCF-7 breast cancer cell line.[8]

  • Substitution on the Phenyl Ring: Modifications on the 2-phenyl ring can modulate activity. While specific trends require more extensive data, the presence of halogens or methoxy (B1213986) groups has been explored.[4][5]

  • N-Alkylation: N-alkylation of the indole nitrogen can also influence biological activity.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Inhibition of Tubulin Polymerization

Many this compound derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest and apoptosis.

G Mechanism of Action of Anticancer this compound Analogs 2-Phenylindole_Analog This compound Analog Tubulin_Dimers α/β-Tubulin Dimers 2-Phenylindole_Analog->Tubulin_Dimers Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization 2-Phenylindole_Analog->Microtubule_Polymerization Inhibits Tubulin_Dimers->Microtubule_Polymerization Microtubule_Dynamics Disruption of Microtubule Dynamics Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Polymerization->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by this compound analogs.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

This compound derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and the transcription factor NF-κB.[9]

Quantitative SAR Data: Anti-inflammatory Potency

The following table presents the inhibitory activity of selected this compound analogs against nitrite (B80452) production (an indicator of NO synthesis) and NF-κB.

Compound IDR1R2R3Nitrite Inhibition IC50 (µM)NF-κB Inhibition IC50 (µM)Reference
4a (this compound) HHH38.1 ± 1.825.4 ± 2.1[9]
4b HH3-CHO--
4c (oxime of 4b) HH3-CH=NOH4.4 ± 0.56.9 ± 0.8[9]
4d (cyano) HH3-CN4.8 ± 0.48.5 ± 2.0[9]
4e (naphthalen-yl) H6'-MeO-naphthalen-2'-ylH-0.6 ± 0.2[9]
Key SAR Insights for Anti-inflammatory Activity:
  • 3-Position Substituents: Similar to anticancer activity, modifications at the 3-position significantly enhance anti-inflammatory potential. The conversion of a 3-carboxaldehyde to its oxime (Compound 4c) or a cyano group (Compound 4d) dramatically improved inhibitory activity against both nitrite production and NF-κB compared to the parent this compound.[9]

  • Aromatic Substituents: The introduction of a bulky, electron-rich substituent like a 6'-methoxy-naphthalen-2'-yl group at the 2-position (Compound 4e) resulted in exceptionally potent NF-κB inhibition.[9]

Experimental Protocol: Griess Assay for Nitrite Production

The inhibitory effect on nitric oxide production is often assessed by measuring the accumulation of nitrite in the supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.

Methodology:

  • Cell Stimulation: RAW 264.7 cells are treated with the this compound analogs for a short period before being stimulated with LPS to induce iNOS expression and NO production.

  • Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Color Development: In the presence of nitrite, a pink to reddish-purple azo dye is formed.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Quantification: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.

Signaling Pathway: Inhibition of NF-κB Activation

The anti-inflammatory effects of these compounds are linked to the inhibition of the NF-κB signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes, including iNOS.

G Inhibition of the NF-κB Inflammatory Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Proinflammatory_Genes Induces Transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation 2-Phenylindole_Analog This compound Analog 2-Phenylindole_Analog->IKK Inhibits 2-Phenylindole_Analog->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.

Antimicrobial Activity: A Broad Spectrum of Action

Recent studies have also highlighted the potential of this compound derivatives as antimicrobial agents, effective against a range of bacteria and fungi.[3][10][11]

Quantitative SAR Data: Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Compound IDR1R2Bacterial/Fungal StrainMIC (µg/mL)Reference
5a 6-ClHS. aureus8[12]
5b H2-CH3C. neoformans2[12]
5c H3-OCH3E. coli4[12]
5d --C. albicans2-16[12]
Key SAR Insights for Antimicrobial Activity:
  • Halogen and Aliphatic Substituents: The presence of halogens (e.g., chlorine) and short-chain aliphatic hydrocarbons on the this compound scaffold can enhance antibacterial activity and reduce cytotoxicity.[10][11]

  • Substitution Pattern: The position of substituents on the 2-phenyl ring influences the spectrum of activity. For example, a 2-methyl substitution (Compound 5b) was highly effective against Cryptococcus neoformans, while a 3-methoxy group (Compound 5c) showed good activity against E. coli.[12]

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) of the this compound analogs against various microbial strains is typically determined using the broth microdilution method.

Methodology:

  • Compound Dilution: Serial twofold dilutions of the this compound analogs are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

The general workflow for screening this compound analogs for antimicrobial activity involves synthesis, characterization, and microbiological testing.

G Workflow for Antimicrobial Screening of this compound Analogs cluster_0 Chemical Synthesis & Characterization cluster_1 Microbiological Evaluation cluster_2 Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Strain_Selection Selection of Microbial Strains (Bacteria & Fungi) Characterization->Strain_Selection MIC_Assay Broth Microdilution Assay (MIC Determination) Strain_Selection->MIC_Assay MBC_MFC_Assay MBC/MFC Determination (Optional) MIC_Assay->MBC_MFC_Assay SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis MBC_MFC_Assay->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

Caption: General workflow for antimicrobial screening.

References

A Comparative Guide to the Validation of 2-Phenylindole as a Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-phenylindole derivatives as tubulin polymerization inhibitors against other established agents. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant pathways and workflows to aid in the assessment of this promising class of anticancer compounds.

Introduction: Targeting Microtubule Dynamics in Cancer Therapy

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular functions like cell division, motility, and intracellular transport.[1] Their high dynamicity makes them a prime target for anticancer drug development.[2][3] Agents that interfere with microtubule dynamics, either by inhibiting their polymerization or by preventing their disassembly, can arrest the cell cycle and induce apoptosis, making them effective chemotherapeutic agents.[1][4]

The this compound scaffold has emerged as a significant pharmacophore for the development of potent tubulin polymerization inhibitors.[5][6] These synthetic molecules often act by binding to the colchicine (B1669291) site on β-tubulin, disrupting microtubule formation and exhibiting potent antiproliferative activity against a range of cancer cell lines.[1][7][8] This guide validates the efficacy of this compound derivatives by comparing their performance with other well-known tubulin-targeting agents.

Mechanism of Action: Inhibition of Tubulin Polymerization

Tubulin polymerization inhibitors, including this compound derivatives, exert their anticancer effects by disrupting the delicate equilibrium of microtubule assembly and disassembly. The primary mechanism involves binding to tubulin subunits, preventing their incorporation into growing microtubule polymers.

Many this compound derivatives, along with natural products like colchicine and combretastatin (B1194345) A-4 (CA-4), bind to the colchicine binding site on β-tubulin.[1][7][9][10] This binding event sterically hinders the conformational changes required for tubulin dimers to assemble into protofilaments, the building blocks of microtubules. The resulting net depolymerization of the microtubule network leads to several downstream cellular consequences:

  • Disruption of the Mitotic Spindle: Inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis.

  • G2/M Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in the G2/M phase.[1][10]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[10][11][12]

This compound This compound ColchicineSite Colchicine Site on β-Tubulin This compound->ColchicineSite Binds to Tubulin α/β-Tubulin Heterodimers Inhibition Inhibition of Polymerization Tubulin->Inhibition Prevents incorporation ColchicineSite->Tubulin Disruption Microtubule Network Disruption Inhibition->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Mechanism of this compound action.

Comparative Data Presentation

The following tables summarize the efficacy of various this compound derivatives compared to established tubulin polymerization inhibitors.

Table 1: In Vitro Inhibition of Tubulin Polymerization

This table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of tubulin polymerization in cell-free assays. Lower values indicate higher potency.

Compound/ClassIC50 (µM)Comments
This compound Derivatives
Derivative 3e1.5[7]Methoxy-substituted 3-formyl-2-phenylindole.
Derivatives 36 & 371.0 - 2.0[13]Representative this compound derivatives.
Arylthioindoles (ATIs)0.67 - 4.6[13]A potent subclass of 2-phenylindoles.
Thienopyridine Indole [I]2.505[10]A novel derivative with gastric cancer activity.
Novel Inhibitor [I]6.87[14]Active against SGC-7910 cells.
Reference Inhibitors
Combretastatin A-4 (CA-4)2 - 3[9]Natural product, binds to the colchicine site.
Vinblastine0.43[15]Vinca (B1221190) alkaloid, binds to a distinct site.
Colchicine9.42[16]Classic colchicine-site binding agent.
Table 2: In Vitro Antiproliferative Activity (Cytotoxicity)

This table shows the IC50 or GI50 (concentration for 50% growth inhibition) values against various human cancer cell lines.

Compound/ClassCell LineIC50 / GI50 (nM)
This compound Derivatives
Arylthioindole (ATI) 3MCF-7 (Breast)52[1]
Derivative 3eMDA-MB 231, MCF-735[7]
Thienopyridine Indole [I]MGC-803 (Gastric)1.61[10]
HGC-27 (Gastric)1.82[10]
Novel Inhibitor [I]SGC-7901 (Gastric)210[14]
Reference Inhibitors
Combretastatin A-4 (CA-4)HeLa (Cervical)0.9[17]
OVCAR-8 (Ovarian)0.37[17]
MDA-MB-231 (Breast)2.8[17]
A549 (Lung)3.8[17]
VinblastineHeLa (Cervical)0.73 ± 0.02[18]
ColchicineHeLa (Cervical)9.17 ± 0.60[18]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures a compound's ability to inhibit the polymerization of purified tubulin in a cell-free system.[2][16]

cluster_prep Preparation (on ice) cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Reconstitute lyophilized tubulin in buffer P3 Prepare tubulin reaction mix (Tubulin, GTP, Buffer, Fluorescent Reporter) P1->P3 P2 Prepare serial dilutions of test compounds A2 Initiate reaction by adding ice-cold tubulin mix P3->A2 A1 Add test compounds & controls to 96-well plate A1->A2 A3 Place plate in reader pre-warmed to 37°C A2->A3 D1 Measure fluorescence intensity over time (e.g., 60 min) A3->D1 D2 Plot fluorescence vs. time to generate polymerization curves D1->D2 D3 Calculate IC50 values from dose-response curves D2->D3

Workflow for the in vitro tubulin polymerization assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized porcine brain tubulin (>99% pure) in ice-cold polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) to a final concentration of 2 mg/mL.[16][19]

    • Prepare a 10 mM stock solution of GTP in polymerization buffer.

    • Prepare serial dilutions of the this compound test compound and positive/negative controls (e.g., paclitaxel, colchicine, DMSO vehicle) in polymerization buffer.[19]

  • Reaction Setup (in a pre-chilled 96-well plate on ice):

    • To the appropriate wells, add 5 µL of the 10x test compound, controls, or vehicle.[2]

    • Prepare a tubulin reaction mix on ice containing tubulin, GTP (final concentration 1 mM), glycerol (B35011) (e.g., 15%), and a fluorescent reporter dye (e.g., DAPI, which preferentially binds to polymerized microtubules).[2][19]

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[2]

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Monitor tubulin polymerization by measuring the fluorescence intensity every minute for 60-90 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter, e.g., 360/450 nm for DAPI).[19][20]

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[21][22]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[17][22]

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative and controls for a specified period (e.g., 48-72 hours).[18][22]

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well to a final concentration of 0.5-1 mg/mL and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570-595 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the resulting dose-response curve.

Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.[11][12]

C1 Seed cells on glass coverslips C2 Treat with test compound/vehicle C1->C2 F1 Fix cells (e.g., 4% PFA) C2->F1 P1 Permeabilize cells (e.g., 0.1% Triton X-100) F1->P1 B1 Block non-specific sites (e.g., BSA or serum) P1->B1 AB1 Incubate with primary antibody (e.g., anti-α-tubulin) B1->AB1 AB2 Incubate with fluorescent secondary antibody AB1->AB2 CS1 Counterstain nuclei (e.g., DAPI) AB2->CS1 M1 Mount coverslips on slides CS1->M1 I1 Image with fluorescence microscope M1->I1

Workflow for immunofluorescence staining of microtubules.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., A549) onto sterile glass coverslips in a multi-well plate and allow them to reach 50-70% confluency. Treat the cells with the desired concentration of the this compound derivative or vehicle control for a specified time.[23]

  • Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde (PFA) or 10% formalin in PBS for 15 minutes at room temperature.[11]

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular structures.[23]

  • Blocking: Wash the cells with PBS. To reduce non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature.[22]

  • Primary Antibody Incubation: Dilute a primary antibody against α-tubulin in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[11][16]

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.[11][22]

  • Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with a DAPI solution for 5 minutes to stain the nuclei.[23] Wash twice more with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images to compare the microtubule network organization in treated versus control cells.[12]

Conclusion

The experimental data robustly validate this compound derivatives as potent inhibitors of tubulin polymerization. Comparative analysis demonstrates that their efficacy, both in cell-free tubulin assembly assays and in cellular antiproliferative assays, is comparable and in some cases superior to established agents like combretastatin A-4 and colchicine.[7][10][13] The ability of these compounds to bind to the colchicine site, disrupt the microtubule network, and induce cell cycle arrest and apoptosis confirms their mechanism of action.[1][7][10] The favorable activity profiles, particularly against various cancer cell lines, underscore the potential of the this compound scaffold for the continued development of novel and effective anticancer therapeutics.

References

comparative analysis of 2-phenylindole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to 2-Phenylindole

For researchers and professionals in the fields of medicinal chemistry and materials science, the synthesis of the this compound scaffold is of significant interest due to its prevalence in a wide array of biologically active compounds and functional materials. The selection of an appropriate synthetic strategy is paramount, influencing not only the yield and purity of the final product but also the overall efficiency and scalability of the process. This guide presents a comparative analysis of three prominent methods for the synthesis of this compound: the Fischer Indole (B1671886) Synthesis, the Bischler-Möhlau Synthesis, and the Larock Indole Synthesis.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound using the aforementioned methods, providing a clear comparison of their performance.

Synthesis MethodStarting MaterialsKey Reagents/CatalystReaction ConditionsYield (%)
Fischer Indole Synthesis Phenylhydrazine (B124118), Acetophenone (B1666503)Zinc chloride (ZnCl₂)170°C72-80%
Bischler-Möhlau Synthesis α-Bromoacetophenone, Aniline (B41778)Anilinium bromideMicrowave irradiation, 600W, 1 min52-75%
Larock Indole Synthesis 2-Iodoaniline (B362364), Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂, CuI, Triethylamine (B128534)Room temperature, 12h69-78%

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound via each method are provided below.

Fischer Indole Synthesis

This classic method involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of phenylhydrazine and an aldehyde or ketone.

Step 1: Preparation of Acetophenone Phenylhydrazone

  • In a suitable flask, a mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) is warmed on a steam bath for one hour.[1]

  • The resulting hot mixture is dissolved in 95% ethanol (B145695) (80 mL).[1]

  • Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.[1]

  • The precipitated product is collected by filtration and washed with cold ethanol.[1]

Step 2: Cyclization to this compound

  • An intimate mixture of freshly prepared acetophenone phenylhydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall beaker.[1]

  • The beaker is immersed in an oil bath preheated to 170°C and the mixture is stirred vigorously.[1]

  • The mass will become liquid within 3-4 minutes, at which point the beaker is removed from the bath and stirring is continued for an additional 5 minutes.[1]

  • To prevent solidification into a hard mass, clean sand (200 g) is stirred into the reaction mixture.[1]

  • The zinc chloride is dissolved by digesting the mixture overnight on a steam cone with water (800 mL) and concentrated hydrochloric acid (25 mL).[1]

  • The crude this compound and sand are collected by filtration and then boiled in 95% ethanol (600 mL).[1]

  • The hot solution is decolorized with activated charcoal and filtered.[1]

  • Upon cooling the filtrate, this compound crystallizes and is collected by filtration, washed with cold ethanol, and dried.[1] The total yield of this compound is reported to be between 72-80%.[1]

Bischler-Möhlau Synthesis

This method involves the reaction of an α-haloacetophenone with an excess of an aniline. Modern variations often employ microwave irradiation to improve reaction times and yields.

One-Pot Microwave-Assisted Protocol:

  • A 2:1 mixture of aniline and α-bromoacetophenone is stirred for 3 hours at room temperature.[2][3]

  • Three drops of dimethylformamide (DMF) are added to the mixture.[2][3]

  • The mixture is then irradiated in a microwave reactor at 600W for 1 minute.[2][3]

  • After cooling, the resulting this compound is purified by appropriate chromatographic techniques.[4] This one-pot procedure has reported yields in the range of 52-75%.[2][3]

Larock Indole Synthesis

A modern, palladium-catalyzed approach that allows for the synthesis of 2,3-disubstituted indoles from an o-haloaniline and a disubstituted alkyne.[5]

One-Pot Protocol:

  • In a sealed tube, a mixture of 2-iodoaniline (0.75 mmol), phenylacetylene (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), and triethylamine (2 mmol) in DMF (5 mL) is prepared.[6][7]

  • The reaction mixture is stirred at room temperature for 12 hours.[2][6]

  • Upon completion, the reaction is worked up by diluting with saturated aqueous ammonium (B1175870) chloride and extracting the product with ethyl acetate.[6]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.[6]

  • The crude product is purified by silica (B1680970) gel column chromatography.[6] This method provides this compound in yields ranging from 69-78%.[2][6]

Visualizations of Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic method.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product start1 Phenylhydrazine hydrazone Acetophenone Phenylhydrazone start1->hydrazone start2 Acetophenone start2->hydrazone cyclization Acid-Catalyzed Cyclization (ZnCl₂, 170°C) hydrazone->cyclization product This compound cyclization->product

Fischer Indole Synthesis Workflow

Bischler_Mohlau_Synthesis cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product start1 α-Bromoacetophenone reaction Microwave Irradiation (600W, 1 min) start1->reaction start2 Aniline (excess) start2->reaction product This compound reaction->product Larock_Indole_Synthesis cluster_start Starting Materials cluster_reaction Catalytic Annulation cluster_product Final Product start1 2-Iodoaniline reaction Pd-Catalyzed Reaction (Pd(PPh₃)₂Cl₂, CuI, Et₃N, RT) start1->reaction start2 Phenylacetylene start2->reaction product This compound reaction->product

References

Unraveling the Selectivity of 2-Phenylindole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the selectivity profile of 2-phenylindole analogs against a range of key biological targets. Through a compilation of experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of this versatile chemical scaffold.

The this compound core is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of compounds with diverse pharmacological activities. Analogs of this scaffold have demonstrated inhibitory effects against enzymes and signaling pathways implicated in inflammation, cancer, and other disease states. This guide focuses on the selectivity of these analogs, a critical parameter in drug development that dictates both efficacy and potential side effects.

Comparative Selectivity Profiles

The inhibitory activity of various this compound analogs has been evaluated against several key biological targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency and selectivity.

Anti-inflammatory Targets: COX-1 and COX-2

A significant number of this compound derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference) COX-1150.04[2]
COX-2 0.42 [2]
Indomethacin (Reference) COX-10.160[1]
COX-2 6.0[1]
This compound Analog A COX-1>100>200[3]
COX-2 0.5 [3]
This compound Analog B COX-12525[2]
COX-2 1.0 [2]
Cancer-Related Targets: Kinases and Transcription Factors

The versatility of the this compound scaffold extends to oncology, with analogs demonstrating inhibitory activity against key proteins in cancer signaling pathways, including Epidermal Growth Factor Receptor (EGFR), BRAF, and the transcription factor Nuclear Factor-kappa B (NF-κB).

CompoundTargetIC50 (nM)Reference
Erlotinib (Reference) EGFR 2 [4]
Vemurafenib (B611658) (Reference) BRAF V600E 31 [5]
Compound Va EGFR 1.5 [4]
BRAF V600E 67 [4]
Compound Vg EGFR - [4]
BRAF V600E 83 [4]
Compound Vh EGFR - [4]
BRAF V600E 89 [4]
CompoundTargetIC50 (µM)Reference
This compound (1) NF-κB 25.4 [6][7]
Compound 5 NF-κB 6.9 [6][7]
Compound 7 NF-κB 8.5 [6][7]
Compound 10at NF-κB 0.6 [6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented data.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the production of prostaglandins (B1171923) by COX-1 and COX-2 enzymes.

Procedure:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme in a reaction buffer containing arachidonic acid as the substrate.

  • Reaction Termination: The reaction is stopped after a defined period.

  • Prostaglandin (B15479496) Quantification: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.[2][3]

Kinase Inhibition Assay (EGFR and BRAF V600E)

This assay measures the ability of a compound to inhibit the phosphorylation activity of a specific kinase.

Procedure:

  • Reaction Setup: The assay is typically performed in a 96-well or 384-well plate format.

  • Component Addition: The reaction mixture contains the purified recombinant kinase (e.g., EGFR, BRAF V600E), a specific substrate peptide, and ATP.

  • Inhibitor Addition: The test compound is added at a range of concentrations.

  • Incubation: The plate is incubated to allow the kinase reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified. A common method is the Kinase-Glo® Luminescent Kinase Assay, which measures the amount of ATP remaining in the well after the reaction. A lower luminescence signal indicates higher kinase activity.

  • IC50 Determination: The IC50 value is determined by analyzing the dose-response curve.[8][9]

NF-κB Reporter Gene Assay

This cell-based assay is used to screen for inhibitors of the NF-κB signaling pathway.

Procedure:

  • Cell Line: A stable cell line (e.g., C2C12 muscle cells) expressing a luciferase reporter gene under the control of an NF-κB response element is used.

  • Cell Culture and Treatment: Cells are seeded in multi-well plates and treated with the test compounds at various concentrations.

  • Stimulation: After a pre-incubation period with the compounds, the cells are stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), to induce the signaling pathway.

  • Lysis and Luciferase Measurement: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis: The inhibition of NF-κB activity is calculated as the percentage decrease in luciferase activity in the presence of the test compound compared to the stimulated control. The IC50 value is then determined.[10]

p97 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the p97 enzyme, a key player in protein quality control.

Procedure:

  • Reaction Mixture: The assay is performed in a 96-well plate and the reaction mixture includes purified recombinant p97 protein, ATP, and an assay buffer.

  • Inhibitor Addition: Test compounds are added to the wells at varying concentrations.

  • Incubation: The plate is incubated to allow the ATPase reaction to occur.

  • ATP Detection: The amount of ATP remaining in the reaction is quantified using a bioluminescence-based assay such as the ADP-Glo™ Kinase Assay. The luminescent signal is inversely proportional to the p97 ATPase activity.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.[11][12][13]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

COX2_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases from COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandin H2 Prostaglandin H2 COX-2->Prostaglandin H2 Prostaglandin Synthases Prostaglandin Synthases Prostaglandin H2->Prostaglandin Synthases Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin Synthases->Prostaglandins (e.g., PGE2) Inflammation Inflammation Prostaglandins (e.g., PGE2)->Inflammation mediates This compound Analogs This compound Analogs This compound Analogs->COX-2 inhibit

Caption: COX-2 Signaling Pathway and Inhibition by this compound Analogs.

NFkB_Signaling_Pathway Pro-inflammatory Stimuli (e.g., TNF-α) Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Pro-inflammatory Stimuli (e.g., TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates Proteasomal Degradation Proteasomal Degradation IκB->Proteasomal Degradation NF-κB NF-κB IκB-NF-κB Complex (Inactive) IκB NF-κB IκB-NF-κB Complex (Inactive)->IKK Complex target of NF-κB (Active) NF-κB (Active) IκB-NF-κB Complex (Inactive)->NF-κB (Active) releases Nucleus Nucleus NF-κB (Active)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response This compound Analogs This compound Analogs This compound Analogs->IKK Complex may inhibit

Caption: NF-κB Signaling Pathway and Potential Inhibition Points.

EGFR_BRAF_Signaling_Pathway Growth Factor (e.g., EGF) Growth Factor (e.g., EGF) EGFR EGFR Growth Factor (e.g., EGF)->EGFR RAS RAS EGFR->RAS activates BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus translocates to Gene Expression Gene Expression Nucleus->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival This compound Analogs (EGFRi) This compound Analogs (EGFRi) This compound Analogs (EGFRi)->EGFR inhibit This compound Analogs (BRAFi) This compound Analogs (BRAFi) This compound Analogs (BRAFi)->BRAF inhibit

Caption: EGFR/BRAF Signaling Pathway and Inhibition by this compound Analogs.

Experimental_Workflow_Kinase_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Serial Dilution of Analogs Serial Dilution of Analogs Incubation Incubation Serial Dilution of Analogs->Incubation Kinase, Substrate, ATP Mix Kinase, Substrate, ATP Mix Kinase, Substrate, ATP Mix->Incubation Addition of Detection Reagent Addition of Detection Reagent Incubation->Addition of Detection Reagent Luminescence Reading Luminescence Reading Addition of Detection Reagent->Luminescence Reading Dose-Response Curve Dose-Response Curve Luminescence Reading->Dose-Response Curve IC50 Calculation IC50 Calculation Dose-Response Curve->IC50 Calculation

Caption: General Experimental Workflow for Kinase Inhibition Assays.

References

Unveiling the Potential of 2-Phenylindole Derivatives in the Fight Against Microbial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel 2-phenylindole derivatives against standard antimicrobial agents reveals promising avenues for the development of new therapeutics to combat drug-resistant pathogens. These compounds have demonstrated significant efficacy, in some cases comparable or superior to existing antibiotics and antifungals, warranting further investigation into their clinical potential.

In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a perpetual search for new chemical entities that can effectively combat multidrug-resistant microorganisms. Among the myriad of heterocyclic compounds explored, this compound derivatives have emerged as a particularly promising class of antimicrobial agents. This guide provides a comprehensive comparison of the in vitro activity of various this compound derivatives against that of standard antimicrobial drugs, supported by experimental data and detailed methodologies.

Comparative Antimicrobial Activity

Recent studies have synthesized and evaluated a range of this compound derivatives, revealing their potent inhibitory activity against a spectrum of bacterial and fungal pathogens. The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

The data presented in the following tables summarizes the MIC values of several novel this compound derivatives against various bacterial and fungal strains, benchmarked against commonly used antibiotics and antifungals.

Antibacterial Activity

A series of novel this compound analogues have exhibited promising antibacterial activity. For instance, compounds designated as 3f, 3o, and 3r have shown strong inhibitory effects with MIC values ranging from 2 to 32 µg/mL against different bacterial strains, including multidrug-resistant clinical isolates[1][2]. Another study highlighted compound 7g as a potent antibacterial candidate against several resistant strains[3].

Compound/Standard AgentStaphylococcus aureus (MIC in µg/mL)MRSA (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)
This compound Derivative 3f 8-1616
This compound Derivative 3o 8-8256
This compound Derivative 3r 64-48
This compound Derivative 7g -Significant ActivitySignificant ActivitySignificant Activity
Norfloxacin ----
Streptomycin 2-22
Ceftriaxone -Comparable to 7gComparable to 7gComparable to 7g
Ampicillin Less effective than some derivatives---

Note: A '-' indicates that data was not available in the cited sources. "Significant Activity" and "Comparable" are noted when specific values were not provided in a comparative context in the source.

Antifungal Activity

The antifungal potential of this compound derivatives has also been a subject of investigation. Certain derivatives have demonstrated notable activity against clinically relevant fungal species, with some compounds showing efficacy comparable to standard antifungal agents like Fluconazole and Amphotericin B.

Compound/Standard AgentCandida albicans (MIC in µg/mL)Candida neoformans (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)
This compound Derivative 3f 16168
This compound Derivative 3o 4216
This compound Derivative 3r 1648
Fluconazole 222
Amphotericin B 26416

Experimental Protocols

The evaluation of the antimicrobial activity of this compound derivatives is primarily conducted through standardized in vitro susceptibility testing methods. The following protocols are representative of the key experiments cited in the research.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a suspension in a sterile saline solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Plates: The this compound derivatives and standard antimicrobial agents are serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Agar Disc Diffusion Method

The disc diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of antimicrobial activity.

  • Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Application of Discs: Sterile filter paper discs impregnated with a known concentration of the this compound derivative or standard antibiotic are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zones: The antimicrobial agent diffuses from the disc into the agar. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the disc. The diameter of this zone of inhibition is measured in millimeters.

Mechanism of Action: A Glimpse into Bacterial Membrane Disruption

While the exact molecular targets for many this compound derivatives are still under investigation, a growing body of evidence suggests that a significant number of these compounds exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane. This mechanism is advantageous as it is less likely to be compromised by the resistance mechanisms that target specific enzymes or metabolic pathways.

The following diagram illustrates a typical experimental workflow to assess the membrane permeabilizing activity of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Membrane Permeabilization Assay cluster_analysis Data Analysis prep_cells Bacterial Cell Culture (e.g., E. coli) wash_cells Harvest and Wash Cells prep_cells->wash_cells resuspend Resuspend in Buffer wash_cells->resuspend add_probes Incubate with Fluorescent Probes (e.g., NPN for outer membrane, propidium iodide for inner membrane) resuspend->add_probes add_compounds Add this compound Derivatives (Test Compounds) and Controls add_probes->add_compounds measure_fluorescence Monitor Fluorescence Intensity over time add_compounds->measure_fluorescence plot_data Plot Fluorescence vs. Time/ Compound Concentration measure_fluorescence->plot_data determine_permeability Determine Increase in Membrane Permeability plot_data->determine_permeability

Caption: Workflow for assessing bacterial membrane permeabilization by this compound derivatives.

Conclusion and Future Directions

The comparative data and experimental evidence presented in this guide underscore the significant antimicrobial potential of this compound derivatives. Their broad-spectrum activity, including efficacy against resistant strains, positions them as a valuable scaffold for the development of new anti-infective agents. The putative mechanism of action involving membrane disruption is a particularly attractive feature in the context of combating antimicrobial resistance.

Future research should focus on several key areas to advance the development of these promising compounds:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of how chemical modifications to the this compound core influence antimicrobial activity and selectivity.

  • Mechanism of Action Elucidation: Detailed investigations to identify the specific molecular targets and pathways affected by these derivatives.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the most potent compounds in animal models of infection to assess their therapeutic potential and safety profiles.

  • Synergy with Existing Antibiotics: Exploring the potential of this compound derivatives to be used in combination with current antibiotics to enhance their efficacy and overcome resistance.

The journey from a promising chemical scaffold to a clinically approved drug is long and challenging. However, the compelling in vitro data for this compound derivatives provides a strong rationale for their continued exploration and development as the next generation of antimicrobial agents.

References

validating the inhibitory effect of 2-phenylindoles on nitric oxide synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of 2-phenylindole derivatives on nitric oxide synthase (NOS) with other established NOS inhibitors. The information is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications.

Introduction to Nitric Oxide Synthase and Its Inhibitors

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. Its production is catalyzed by a family of three nitric oxide synthase (NOS) isoenzymes: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). While basal levels of NO are essential for homeostasis, overproduction, particularly by iNOS, is implicated in various inflammatory diseases and cancer.[1] This has driven the development of NOS inhibitors as potential therapeutic agents.

This compound and its derivatives have emerged as a class of compounds with demonstrated inhibitory activity against NO production.[2][3][4] This guide compares their performance with well-established non-selective and selective NOS inhibitors, providing available quantitative data, experimental methodologies, and visual representations of key concepts.

Quantitative Comparison of Inhibitory Potency

The inhibitory efficacy of this compound derivatives is compared with the non-selective inhibitor L-NAME and the relatively nNOS-selective inhibitor 7-nitroindazole. The available data for 2-phenylindoles primarily focuses on the inhibition of nitrite (B80452) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, which predominantly reflects the inhibition of iNOS activity.[2][3] A direct comparison of 2-phenylindoles against nNOS and eNOS isoforms is not extensively available in the reviewed literature.

Inhibitor ClassCompoundTarget Isoform(s)IC50 / Ki (µM)Reference
2-Phenylindoles This compoundiNOS (in cells)IC50: 38.1[2][3]
3-Carboxaldehyde oxime-2-phenylindoleiNOS (in cells)IC50: 4.4[2][3]
3-Cyano-2-phenylindoleiNOS (in cells)IC50: 4.8[2][3]
Non-Selective Inhibitor L-NAMEnNOSKi: 0.015
eNOSKi: 0.039
iNOSKi: 4.4
Selective Inhibitor 7-NitroindazolenNOSIC50: 0.47
eNOSIC50: 0.7
iNOSIC50: 91

Note: IC50 and Ki values are dependent on experimental conditions and should be compared with caution across different studies. The data for 2-phenylindoles reflects inhibition of NO production in a cellular context (iNOS), while data for L-NAME and 7-Nitroindazole are from enzymatic assays with purified isoforms.

Experimental Protocols

Determination of Nitrite Production in Macrophages (iNOS activity)

This assay is commonly used to assess the inhibition of iNOS in a cellular environment.

Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then pre-treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified period.

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS.

  • The cells are incubated for a further 24-48 hours.

Nitrite Measurement (Griess Assay):

  • After incubation, the cell culture supernatant is collected.

  • The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • The mixture is incubated at room temperature to allow for a colorimetric reaction to occur. Nitrite, a stable oxidation product of NO, reacts with the Griess reagent to form a purple azo compound.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 540 nm).

  • The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. The IC50 value, the concentration of inhibitor required to reduce nitrite production by 50%, is then calculated.

In Vitro NOS Enzyme Inhibition Assay (for purified nNOS, eNOS, iNOS)

This assay directly measures the enzymatic activity of purified NOS isoforms.

Reaction Mixture: A typical reaction mixture includes:

  • Purified NOS enzyme (nNOS, eNOS, or iNOS)

  • L-arginine (the substrate)

  • NADPH (a cofactor)

  • Other essential cofactors such as tetrahydrobiopterin (B1682763) (BH4), FAD, and FMN.

  • Calmodulin (for nNOS and eNOS activation)

  • Buffer solution to maintain optimal pH

Inhibition Assay:

  • The purified enzyme is pre-incubated with various concentrations of the test inhibitor.

  • The enzymatic reaction is initiated by the addition of L-arginine and NADPH.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is then stopped.

Detection of NOS Activity: The activity of the enzyme can be determined by several methods, including:

  • Citrulline Conversion Assay: Using radiolabeled L-arginine ([³H] or [¹⁴C]-L-arginine), the amount of radiolabeled L-citrulline produced is quantified by liquid scintillation counting after separation from L-arginine using ion-exchange chromatography.

  • Hemoglobin Capture Assay: This spectrophotometric method measures the oxidation of oxyhemoglobin to methemoglobin by NO.

  • Griess Assay: As described above, this method can be adapted to measure the nitrite produced in the enzymatic reaction.

The inhibitory potency (IC50 or Ki) is then calculated by measuring the reduction in enzyme activity at different inhibitor concentrations.

Visualizing the Concepts

The following diagrams illustrate the nitric oxide synthase signaling pathway, a typical experimental workflow for evaluating NOS inhibitors, and the logical relationship of the comparison presented in this guide.

NOS_Signaling_Pathway cluster_activation NOS Activation cluster_products Products cluster_inhibition Inhibition L-Arginine L-Arginine NOS_enzyme NOS (nNOS, eNOS, iNOS) L-Arginine->NOS_enzyme O2 O2 O2->NOS_enzyme NADPH NADPH NADPH->NOS_enzyme Nitric_Oxide Nitric Oxide (NO) NOS_enzyme->Nitric_Oxide L-Citrulline L-Citrulline NOS_enzyme->L-Citrulline 2-Phenylindoles 2-Phenylindoles 2-Phenylindoles->NOS_enzyme Inhibit L-NAME L-NAME L-NAME->NOS_enzyme Inhibit 7-NI 7-Nitroindazole 7-NI->NOS_enzyme Inhibit

Caption: Nitric Oxide Synthase (NOS) Signaling Pathway and Inhibition.

Experimental_Workflow start Start compound_prep Prepare Test Compounds (2-Phenylindoles, etc.) start->compound_prep assay_setup Set up NOS Inhibition Assay (Cell-based or Enzymatic) compound_prep->assay_setup incubation Incubate with Inhibitors assay_setup->incubation measurement Measure NOS Activity (e.g., Griess Assay) incubation->measurement data_analysis Analyze Data & Calculate IC50 measurement->data_analysis comparison Compare with Alternative Inhibitors (L-NAME, 7-NI) data_analysis->comparison end End comparison->end

Caption: General Experimental Workflow for Evaluating NOS Inhibitors.

Comparison_Logic cluster_inhibitors Inhibitor Classes cluster_criteria Comparison Criteria main Comparative Analysis of NOS Inhibitors phenylindoles 2-Phenylindoles main->phenylindoles non_selective Non-Selective (L-NAME) main->non_selective selective Selective (7-Nitroindazole) main->selective potency Inhibitory Potency (IC50/Ki) phenylindoles->potency selectivity Isoform Selectivity (nNOS, eNOS, iNOS) phenylindoles->selectivity protocol Experimental Validation phenylindoles->protocol non_selective->potency non_selective->selectivity non_selective->protocol selective->potency selective->selectivity selective->protocol

Caption: Logical Framework for Comparing NOS Inhibitors.

Conclusion

This compound derivatives demonstrate promising inhibitory activity against iNOS, with some analogs exhibiting low micromolar IC50 values.[2][3] This suggests their potential as anti-inflammatory agents. However, a comprehensive understanding of their therapeutic window and potential side effects requires a thorough evaluation of their selectivity against the constitutive NOS isoforms, nNOS and eNOS. The currently available literature primarily focuses on their iNOS inhibitory effects in cellular assays.

In contrast, L-NAME is a potent, non-selective inhibitor of all three NOS isoforms, making it a valuable tool for studying the overall physiological roles of NO but also posing a risk of cardiovascular side effects due to eNOS inhibition. 7-Nitroindazole shows a preference for nNOS, offering a more targeted approach for neurological research, although it also inhibits eNOS at higher concentrations.

Future research should focus on determining the isoform selectivity profile of this compound derivatives using purified nNOS and eNOS enzymes. This will be critical in assessing their potential for further development as safe and effective therapeutic agents. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.

References

Comparative Docking Analysis of 2-Phenylindole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of 2-phenylindole derivatives against various biological targets. The information is supported by experimental data from multiple studies, offering insights into their potential as therapeutic agents.

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide synthesizes data from several computational docking studies to provide a comparative overview of the binding affinities of various this compound derivatives against key protein targets implicated in cancer and microbial infections.

Data Presentation: Comparative Docking Scores

The following tables summarize the quantitative data from comparative docking studies of this compound derivatives against various biological targets. These tables are designed for easy comparison of the binding affinities of different derivatives.

Table 1: Docking Scores of this compound Derivatives Against Anticancer Targets

Derivative/CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
Newly Designed Pred1CDK2 (2A4L)-8.7[1]
Tubulin (1AS0)-8.3[1]
EGFR (1M17)-8.3[1]
Newly Designed Pred9CDK2 (2A4L)-9.8[1]
Tubulin (1AS0)-9.5[1]
EGFR (1M17)-9.1[1]
Molecule 39 (Most Active)CDK2 (2A4L)-7.9[1]
Tubulin (1AS0)-7.5[1]
EGFR (1M17)-7.2[1]
n4PIEGFR Kinase (3POZ)-7[2]
Compound 3eTubulin (Colchicine Site)Not specified in kcal/mol, but identified as the most potent with IC50 = 1.60 nM against MCF-7 cells[3]

Table 2: Docking Scores of 2-Phenylindolizine (B189232) Acetamide (B32628) Derivatives Against Antimicrobial Target

Derivative/CompoundTarget Protein (PDB ID)Interacting Residues & Hydrogen Bond Distances (Å)Reference
7aTopoisomerase-IV (S. pneumoniae, 4KPE)Asp83 (2.23)[4]
7cTopoisomerase-IV (S. pneumoniae, 4KPE)His74 (2.05), His76 (1.71), Ser80 (1.05)[4]
7fTopoisomerase-IV (S. pneumoniae, 4KPE)Asp83 (2.08)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-silico studies. Below are the experimental protocols cited in the referenced studies for molecular docking.

Protocol 1: Multi-target Docking of this compound Derivatives against CDK2, EGFR, and Tubulin[1]
  • Software: Not explicitly stated, but common suites like AutoDock or Schrödinger are implied.

  • Protein Preparation: The crystal structures of CDK2 (PDB ID: 2A4L), Tubulin (PDB ID: 1AS0), and EGFR (PDB ID: 1M17) were obtained from the Protein Data Bank. Standard protein preparation steps, including the removal of water molecules, addition of hydrogen atoms, and assignment of charges, were performed.

  • Ligand Preparation: The 3D structures of the this compound derivatives were generated and optimized to their lowest energy conformation.

  • Grid Generation: A grid box was defined around the active site of each protein to encompass the binding pocket. The grid coordinates were specified as follows:

    • CDK2 (2A4L): x = 15.5, y = 50.5, z = -0.5

    • Tubulin (1AS0): x = 126.5, y = 40.5, z = 22.5

    • EGFR (1M17): x = 20.5, y = -1.5, z = 92.5

  • Docking and Scoring: Molecular docking was performed to predict the binding conformation and affinity of each ligand with the target proteins. The conformation with the lowest binding affinity (docking score) and the highest number of interactions was selected for further analysis.

Protocol 2: Docking of this compound Derivatives against EGFR Kinase[2]
  • Software: Schrödinger Suite.

  • Protein Preparation: The crystal structure of EGFR Kinase (PDB ID: 3POZ) was retrieved from the Protein Data Bank.

  • Ligand Preparation: The this compound derivatives were designed, and their structures were prepared for docking.

  • Docking Procedure: The designed scaffolds were docked against the prepared EGFR kinase structure to predict their binding modes and affinities.

Protocol 3: Docking of 2-Phenylindolizine Acetamide Derivatives against Topoisomerase-IV[4]
  • Software: Autodock 4.2.

  • Protein Preparation: The crystal structure of Topoisomerase-IV from S. pneumoniae (PDB ID: 4KPE) was obtained from the Protein Data Bank.

  • Ligand Preparation: The 3D structures of the 2-phenylindolizine acetamide derivatives were generated and optimized.

  • Docking Procedure: Molecular docking prediction was performed to identify the binding interactions between the derivatives and the active site of Topoisomerase-IV. The analysis focused on hydrogen bonding interactions with key amino acid residues.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for molecular docking studies.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Phenylindole This compound Derivatives Phenylindole->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Tubulin_Inhibition_Pathway Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Phenylindole This compound Derivatives Inhibition Inhibition of Polymerization Phenylindole->Inhibition Inhibition->Polymerization

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Docking_Workflow Start Start ProteinPrep Protein Preparation (PDB) Start->ProteinPrep LigandPrep Ligand Preparation (this compound Derivatives) Start->LigandPrep GridGen Grid Box Generation (Define Active Site) ProteinPrep->GridGen Docking Molecular Docking (e.g., AutoDock, Schrödinger) LigandPrep->Docking GridGen->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis End End Analysis->End

Caption: A generalized workflow for molecular docking studies.

References

A Comparative Guide to QSAR Analysis of 2-Phenylindoles in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer properties.[1] Quantitative Structure-Activity Relationship (QSAR) analysis has emerged as a crucial computational tool to understand the structural requirements for the anticancer activity of this compound derivatives and to guide the design of more potent analogues. This guide provides a comparative overview of various QSAR studies on 2-phenylindoles, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and analytical workflows.

Comparison of QSAR Models for Anticancer Activity

Several QSAR studies have been conducted on this compound derivatives, primarily focusing on their cytotoxic effects against various cancer cell lines, with a notable emphasis on breast cancer lines such as MCF-7 and MDA-MB-231.[2][3] These studies employ a range of methodologies, from 2D-QSAR to more complex 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

A key aspect of these analyses is the selection of molecular descriptors that correlate with the biological activity. These descriptors can be broadly categorized into topological, physicochemical, and 3D fields. For instance, studies have successfully used topological indices (TIs) and atom pairs (APs) to develop robust QSAR models.[4][5][6] Other successful models have incorporated a variety of structural, physicochemical, and topological descriptors.[2]

Below is a summary of key statistical parameters from different QSAR models developed for this compound derivatives, highlighting their predictive power.

QSAR Model TypeTarget/Cell LineR²_predKey Descriptors/FieldsReference
3D-QSAR (CoMSIA) MCF-7 Breast Cancer0.9670.8140.722Steric, Electrostatic, Hydrophobic, H-bond Donor & Acceptor[7][8]
2D-QSAR (Ridge Regression) Anticancer ActivityHigh0.867 (for TI+AP)Not ReportedTopological Indices (TIs), Atom Pairs (APs)[9]
2D-QSAR (MLR, SVM, ANN) MDA-MB-231 & MCF-7HighHighNot ReportedStructural, Physicochemical, Topological[2]
R-group QSAR (RQSAR) MDA-MB-231 & MCF-7HighHighNot ReportedE-state Indices, Pharmacophoric Requirements[2]

Note: R² (squared correlation coefficient) indicates the goodness of fit, Q² (cross-validated R²) indicates the model's robustness, and R²_pred (R² for the external test set) indicates the model's predictive ability. Higher values are generally better.

Experimental Protocols

The biological data used to build these QSAR models are typically derived from in vitro cytotoxicity assays. A commonly used method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

General Protocol for MTT Cytotoxicity Assay:
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined. The pIC₅₀ (-log IC₅₀) is then used as the dependent variable in the QSAR analysis.

Visualizing Workflows and Biological Pathways

To better understand the processes involved in QSAR analysis and the mechanism of action of 2-phenylindoles, the following diagrams are provided.

General QSAR Workflow

The development of a QSAR model follows a systematic workflow, from data collection to model validation and application.

G cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation & Application A Dataset Collection (this compound Structures & Biological Activity) B Data Curation & Standardization A->B C Splitting into Training & Test Sets B->C D Molecular Descriptor Calculation (2D, 3D, etc.) C->D E Feature Selection D->E F Model Building (MLR, PLS, SVM, etc.) E->F G Internal Validation (Cross-validation, Q²) F->G H External Validation (Test Set, R²_pred) G->H I Model Interpretation & Domain of Applicability H->I J Design of New Compounds I->J

Caption: A generalized workflow for developing a predictive QSAR model.

Simplified Signaling Pathways Targeted by 2-Phenylindoles

Recent studies have revealed that this compound derivatives can act as multi-target inhibitors, affecting several key proteins involved in cancer cell proliferation and survival.[7][8] These include Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and tubulin.

G EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 G1S_Transition G1/S Phase Transition CDK2->G1S_Transition G1S_Transition->Proliferation Tubulin Tubulin Microtubules Microtubule Formation Tubulin->Microtubules Mitosis Mitosis Microtubules->Mitosis Mitosis->Proliferation Phenylindoles 2-Phenylindoles Phenylindoles->EGFR inhibition Phenylindoles->CDK2 inhibition Phenylindoles->Tubulin inhibition

Caption: Multi-target inhibition by 2-phenylindoles in cancer cells.

Conclusion

QSAR analysis is a powerful tool in the development of novel this compound-based anticancer agents. By quantitatively correlating molecular structures with biological activities, QSAR models provide valuable insights for designing compounds with improved potency and selectivity. The comparative data presented in this guide demonstrate the utility of various QSAR methodologies, from 2D descriptor-based models to 3D field-based approaches. The integration of these computational models with experimental data and a deeper understanding of the underlying biological pathways will continue to accelerate the discovery of new and effective cancer therapies.

References

A Comparative Guide to the Validation of 2-Phenylindole as an NF-κB Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-phenylindole with established NF-κB inhibitors, BAY 11-7082 and Parthenolide (B1678480). The information presented is based on available experimental data to assist in the evaluation of this compound as a potential therapeutic agent targeting the NF-κB signaling pathway.

Introduction to NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immune function, cell proliferation, and survival. Dysregulation of this pathway is implicated in a variety of diseases, including chronic inflammatory disorders and cancer. Consequently, the development of small molecule inhibitors targeting NF-κB has been a major focus of drug discovery efforts. This guide evaluates the experimental validation of this compound as an NF-κB inhibitor and compares its performance with two well-characterized inhibitors, BAY 11-7082 and Parthenolide.

Comparative Analysis of NF-κB Inhibitors

The following tables summarize the available quantitative data for this compound, BAY 11-7082, and Parthenolide, focusing on their inhibitory potency in various assays. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Inhibitory Potency (IC50) of NF-κB Inhibitors

InhibitorAssay TypeCell LineStimulusIC50 ValueReference
This compound NF-κB Reporter Gene AssayHEK293TNF-α25.4 ± 2.1 µM[1]
Nitrite ProductionRAW 264.7LPS38.1 ± 1.8 µM[1]
BAY 11-7082 IκBα PhosphorylationTumor CellsTNF-α10 µM[2]
NF-κB Reporter Gene AssayYeast-Inhibitory at 10 µM[3]
Parthenolide IL-6 SecretionBV-2 MicrogliaLPS~1 µM[4]
TNF-α SecretionBV-2 MicrogliaLPS~5 µM[4]
NF-κB Reporter Gene AssayHEK-Blue™-Significant inhibition at 15 µM[5]

Table 2: Effects on Key Events in the NF-κB Pathway

InhibitorExperimentEffectQuantitative DataReference
This compound NF-κB Reporter Gene AssayInhibition of NF-κB transcriptional activityIC50 = 25.4 µM[1]
BAY 11-7082 Western BlotInhibition of IκBα phosphorylation and degradationSignificant reduction in p-IκBα levels[6][7]
EMSAAbrogation of NF-κB/DNA bindingComplete inhibition at 5 µM[6]
Cytokine Production (IL-6)Downregulation of IL-6 transcription and secretionSignificant reduction in IL-6 levels[6]
Parthenolide Western BlotInhibition of IκBα degradationPreservation of IκBα levels[8]
IKK AssayInhibition of IκB Kinase (IKK) activitySignificant inhibition of IKK activity[8]
Cytokine Production (IL-8)Inhibition of IL-8 secretionSignificant inhibition of cytokine-induced IL-8[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

NF-κB Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effects of compounds.

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

    • Cells are seeded in 96-well plates and co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

    • Cells are then stimulated with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Luciferase Assay:

    • The medium is removed, and cells are lysed.

    • Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of NF-κB to its specific DNA consensus sequence.

  • Nuclear Extract Preparation:

    • Cells are treated with the inhibitor and/or stimulus.

    • Nuclear extracts are prepared by sequential lysis of the cytoplasmic and nuclear membranes.

  • Probe Labeling:

    • A double-stranded oligonucleotide containing the NF-κB consensus binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction:

    • Nuclear extracts are incubated with the labeled probe in a binding buffer containing poly(dI-dC) to block non-specific binding.

  • Electrophoresis and Detection:

    • The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

    • The gel is dried and exposed to X-ray film to visualize the DNA-protein complexes. A "shift" in the mobility of the labeled probe indicates NF-κB binding.[9][10][11]

Western Blot for Phosphorylated IκBα and p65

This technique is used to assess the phosphorylation status of key proteins in the NF-κB pathway, which is indicative of pathway activation.

  • Cell Lysis and Protein Quantification:

    • Cells are treated as required and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

    • Proteins are transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% BSA in TBST.

    • The membrane is incubated with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65 overnight at 4°C.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12][13]

Cytokine Production Assay (ELISA)

This assay measures the amount of pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by cells.

  • Cell Culture and Treatment:

    • Immune cells (e.g., macrophages, PBMCs) are seeded in 24-well plates.

    • Cells are pre-treated with the inhibitor for 1 hour, followed by stimulation with an inflammatory agent like LPS.

  • Supernatant Collection:

    • After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • ELISA:

    • The concentration of the cytokine of interest (e.g., TNF-α, IL-6) in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.

Visualizations

The following diagrams illustrate the NF-κB signaling pathway, the mechanism of action of the inhibitors, and a typical experimental workflow for validation.

NF_kappa_B_Signaling_Pathway cluster_nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates IkappaB_p p-IκBα IkappaB->IkappaB_p IkappaB_NFkappaB IkappaB->IkappaB_NFkappaB NFkappaB NF-κB (p65/p50) NFkappaB->IkappaB_NFkappaB Proteasome Proteasome IkappaB_p->Proteasome ubiquitination & degradation NFkappaB_active Active NF-κB Nucleus Nucleus NFkappaB_active->Nucleus translocates to DNA DNA NFkappaB_active->DNA binds to Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression activates Inhibitor_2PI This compound Inhibitor_2PI->NFkappaB_active inhibits transcriptional activity Inhibitor_BAY BAY 11-7082 Inhibitor_BAY->IKK_complex inhibits Inhibitor_Parthenolide Parthenolide Inhibitor_Parthenolide->IKK_complex inhibits IkappaB_NFkappaB->NFkappaB_active releases

Caption: Canonical NF-κB signaling pathway and proposed points of inhibition for the compared compounds.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293, RAW 264.7) Treatment Treatment: 1. Inhibitor Pre-treatment 2. Stimulus (e.g., TNF-α) Cell_Culture->Treatment Assay Validation Assays Treatment->Assay Reporter_Assay NF-κB Reporter Gene Assay Assay->Reporter_Assay EMSA EMSA Assay->EMSA Western_Blot Western Blot (p-IκBα, p-p65) Assay->Western_Blot Cytokine_Assay Cytokine Assay (ELISA) Assay->Cytokine_Assay Data_Analysis Data Analysis (IC50, % Inhibition) Reporter_Assay->Data_Analysis EMSA->Data_Analysis Western_Blot->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: General experimental workflow for validating NF-κB inhibitors.

Conclusion

This compound has demonstrated inhibitory activity against the NF-κB pathway in initial screenings, with a reported IC50 of 25.4 µM in an NF-κB reporter gene assay.[1] While this indicates potential, its potency appears to be lower than that of the established inhibitors BAY 11-7082 (IC50 ≈ 10 µM for IκBα phosphorylation) and Parthenolide (IC50 in the low micromolar range for cytokine inhibition).[2][4]

Further comprehensive studies are required to fully validate this compound as a robust NF-κB inhibitor. Direct comparative studies with established inhibitors under identical experimental conditions are crucial for an objective assessment of its relative efficacy. Additionally, more detailed mechanistic studies, including its effects on IKK activity, IκBα phosphorylation and degradation, and NF-κB DNA binding, would provide a clearer understanding of its mode of action. The evaluation of its impact on the production of a broader range of pro-inflammatory cytokines would also be beneficial.

While this compound serves as a potential lead compound, further chemical modifications, as suggested by the improved potency of some of its derivatives, may be necessary to enhance its inhibitory activity to a level comparable with or exceeding that of current benchmark inhibitors.

References

Safety Operating Guide

Proper Disposal of 2-Phenylindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 2-Phenylindole, a versatile reagent in synthetic chemistry, requires careful handling and adherence to specific disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as a hazardous substance with the following primary risks:

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Damage: Can cause serious eye damage, with a risk of blindness.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][5][6]

It is also noted to be combustible, and in case of fire, may release hazardous combustion products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1][3] The substance is incompatible with strong oxidizers.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat, must be worn at all times when handling this chemical.[2][3] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Quantitative Data for Hazard Assessment

For proper waste characterization and documentation, the following quantitative and qualitative data for this compound are essential.

ParameterValue/ClassificationSource/Notes
GHS Hazard Statements H315, H318, H335[5]
Signal Word Danger[1][5]
Hazard Classifications Skin Irrit. 2, Eye Dam. 1, STOT SE 3[3][5]
Incompatibilities Strong oxidizing agents[1]
Bioaccumulative Potential n-octanol/water (log KOW) = 4.376[1][4]
Combustibility Combustible solid[1][3][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[1][4] Under no circumstances should it be disposed of down the drain or in regular trash.[1][4]

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, to prevent potentially violent reactions.[1][7]

2. Containerization:

  • Use a sturdy, leak-proof, and chemically compatible container for waste collection.[7][8][9][10] The original product container, if in good condition, is a suitable option.[7]

  • For liquid solutions of this compound, plastic containers may be preferred to minimize the risk of breakage.[8] For solid waste, ensure the container can be securely sealed.

  • Keep the waste container tightly sealed at all times, except when adding waste, to prevent the release of dust or vapors.[2][6][7][10]

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area within the laboratory, away from general traffic.[2][8]

  • The storage area should be clearly marked as a hazardous waste accumulation point.[7]

  • Ensure secondary containment for the waste container to mitigate any potential leaks or spills.[7]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[6][7]

  • Provide the waste disposal vendor with all available information about the waste, including the SDS and its known hazards.[8]

  • Follow all institutional, local, regional, and national regulations for hazardous waste manifest and handover procedures.[1][4]

5. Disposal of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[1][4]

  • To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as hazardous waste.[9]

  • After triple rinsing, the container can be disposed of according to institutional guidelines for decontaminated chemical containers.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

G A 1. Hazard Assessment & Personal Protective Equipment (PPE) B 2. Waste Segregation (Separate from oxidizers) A->B Initiate Disposal C 3. Labeling ('Hazardous Waste', 'this compound') B->C D 4. Containerization (Compatible, sealed container) C->D E 5. Secure Storage (Designated, ventilated area with secondary containment) D->E I Empty Container Decontamination (Triple Rinse) D->I F 6. Contact EHS/Waste Vendor E->F G 7. Documentation & Handover F->G H 8. Professional Disposal G->H J Collect Rinsate as Hazardous Waste I->J K Dispose of Decontaminated Container I->K J->E

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility.

References

Essential Safety and Operational Guide for Handling 2-Phenylindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of 2-Phenylindole, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Summary

This compound is a combustible solid that can cause serious eye damage, skin irritation, and respiratory irritation.[1][2][3][4] It is crucial to handle this chemical with appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound. It is essential to use this equipment to prevent direct contact and inhalation.

Protection Type Equipment Specification Purpose
Eye/Face Protection Safety goggles with side protection.[1][2][3]To protect against dust particles and splashes that can cause serious eye damage.[1][3][4]
Skin Protection Chemical-resistant gloves (tested according to EN 374), lab coat.[1][2][3]To prevent skin irritation from direct contact.[2][3][4]
Respiratory Protection Dust mask (type N95 or equivalent).To avoid inhalation of dust, which may cause respiratory irritation.[1][2][3][4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical for the safe handling of this compound.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a fume hood.[2][4][5]

    • Confirm that an eyewash station and safety shower are readily accessible.[6]

    • Don all required personal protective equipment as detailed in the table above.[4][5]

  • Handling :

    • Avoid generating dust when handling the solid powder.[2][5]

    • Measure and weigh the required amount of this compound carefully within the ventilated space.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep containers tightly closed when not in use.[4][5][7]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin after handling.[1][2][5]

    • Decontaminate the work surface.

    • Remove and properly store or dispose of PPE.

Emergency First Aid

In case of accidental exposure, immediate action is necessary.

Exposure Route First Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][5]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice.[2][3][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][4][5]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention.[3][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Chemical Waste : this compound and its containers must be disposed of as hazardous waste.[2][3] Follow all local, regional, and national regulations for hazardous waste disposal.

  • Contaminated Materials : Any materials, such as gloves, paper towels, or weighing boats, that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.[2][3]

  • Spills : In the event of a spill, avoid creating dust. Mechanically collect the spilled material and place it in a suitable, labeled container for hazardous waste disposal.[2] Ensure the area is well-ventilated during cleanup.

Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Ensure Ventilated Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution (if needed) weigh->dissolve collect_waste Collect Chemical Waste weigh->collect_waste close_container Keep Container Closed dissolve->close_container dissolve->collect_waste wash Wash Hands close_container->wash decontaminate Decontaminate Workspace wash->decontaminate dispose_ppe Dispose of/Store PPE decontaminate->dispose_ppe decontaminate->collect_waste dispose_ppe->collect_waste dispose_waste Dispose as Hazardous Waste collect_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylindole
Reactant of Route 2
Reactant of Route 2
2-Phenylindole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。